molecular formula C14H20O2 B121359 3,5-Di-tert-butyl-o-benzoquinone CAS No. 3383-21-9

3,5-Di-tert-butyl-o-benzoquinone

Cat. No.: B121359
CAS No.: 3383-21-9
M. Wt: 220.31 g/mol
InChI Key: NOUZOVBGCDDMSX-UHFFFAOYSA-N
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Description

Reactions of the phosphinidene-bridged complexes [Fe2(η 5-C5H5)2(μ -PR)(μ -CO)(CO)2] (R = Cy, Ph) with 3,5-di-tert-butyl-o-benzoquinone has been reported.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-ditert-butylcyclohexa-3,5-diene-1,2-dione
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InChI

InChI=1S/C14H20O2/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h7-8H,1-6H3
Source PubChem
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InChI Key

NOUZOVBGCDDMSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)(C)C1=CC(=O)C(=O)C(=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H20O2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70187478
Record name 3,5-Di-tert-butyl-1,2-benzoquinone
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Molecular Weight

220.31 g/mol
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Physical Description

Dark red crystalline solid; [Alfa Aesar MSDS]
Record name 3,5-Di-tert-butyl-1,2-benzoquinone
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CAS No.

3383-21-9
Record name 3,5-Di-tert-butyl-1,2-benzoquinone
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Foundational & Exploratory

An In-depth Technical Guide to 3,5-Di-tert-butyl-o-benzoquinone (CAS: 3383-21-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3,5-Di-tert-butyl-o-benzoquinone (DTBBQ), a versatile organic compound with significant applications in synthetic chemistry and potential biological relevance. This guide consolidates key physicochemical properties, spectral information, safety data, and experimental protocols.

Core Properties and Data

This compound, also known as 3,5-di-tert-butylcyclohexa-3,5-diene-1,2-dione, is an ortho-quinone derivative recognized for its reactivity and use as a reagent in various chemical transformations.[1] Its distinct structure, featuring two bulky tert-butyl groups on the benzoquinone core, imparts specific steric and electronic properties that influence its chemical behavior.[2]

The fundamental physical and chemical characteristics of DTBBQ are summarized below. The compound typically appears as a red-brown or dark red solid.[3][4][5] It is stable under normal conditions but is incompatible with strong oxidizing and reducing agents.[5][6]

PropertyValueSource(s)
CAS Number 3383-21-9[7]
Molecular Formula C₁₄H₂₀O₂[2][7]
Molecular Weight 220.31 g/mol [3][7]
Appearance Red-brown to very dark green/brown solid; fine red plates or rhombs after recrystallization.[2][4][6][8]
Melting Point 112-114 °C[3][6]
Boiling Point ~321.25 °C (estimate)[5]
Density ~1.01 g/cm³ (estimate)[5]
Solubility Soluble in organic solvents like acetone (B3395972) and chloroform; sparingly soluble in chloroform; very slightly soluble in methanol (B129727).[2][5][9]
Storage Store at room temperature (10°C - 25°C) in a dry, well-ventilated place with the container tightly closed.[7][8][9]

Spectroscopic data is crucial for the identification and characterization of DTBBQ. While detailed spectra are best sourced from dedicated databases, the available information is summarized below.

Spectrum TypeDetailsSource(s)
¹H NMR Spectrum available.[10]
¹³C NMR Spectrum available (Solvent: CDCl₃).[11]
IR Spectrum available.[6][10]
UV-Vis Molar absorptivity (ε) at 400 nm: 1670 M⁻¹cm⁻¹ (in methanol), 1870 M⁻¹cm⁻¹ (in acetonitrile), 1960 M⁻¹cm⁻¹ (in tetrahydrofuran).[12]
Mass Spec Spectrum available.[10]

Safety and Handling

DTBBQ is classified as an irritant. Proper personal protective equipment (PPE), including eye shields and gloves, is required when handling this chemical.[3][8]

CategoryInformationSource(s)
GHS Pictogram Warning[1][13]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][8]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container to an approved waste disposal plant.[8][13]
WGK (Germany) 3 (Highly hazardous for water)[3][5]

Chemical Reactivity and Applications

This compound is a valuable reagent in organic synthesis, primarily due to the reactivity of its quinone moiety.

  • Diels-Alder Reactions: It participates in hetero-Diels-Alder reactions with acyclic dienes for the novel synthesis of 1,4-benzodioxines.[3][6][9]

  • Ligand Synthesis: The compound is used in the preparation of benzoxazole (B165842) derivative ligands.[5][6][9]

  • Coordination Chemistry: It reacts with metal complexes, such as phosphinidene-bridged iron complexes.[3][5][6]

  • Deoxygenation Reactions: In combination with molybdenum hexacarbonyl, it forms an intensely purple molybdenum-quinone species that can be used for the deoxygenation of carbonyl compounds.[4]

  • Redox Activity: As a quinone, it readily participates in redox reactions and is often used as a model compound in studies of catechol oxidase activity, where its precursor, 3,5-di-tert-butylcatechol (B55391) (DTBC), is oxidized to DTBBQ.[7][12]

Some ortho-quinone derivatives are known to possess biological properties, including antitumoral and antimicrobial activities.[5][6][9] Notably, tert-butyl benzoquinone (TBBQ), a related compound, has demonstrated the ability to eradicate biofilms of Staphylococcus aureus by perturbing the cell membrane.[14]

Experimental Protocols

A common method for purifying this compound is recrystallization.

  • Protocol:

    • Dissolve the crude this compound in a minimal amount of hot methanol or petroleum ether.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the resulting crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

  • Expected Result: The process yields fine red plates or rhombs of purified product.[5][6]

This protocol describes the preparation of a reagent used for deoxygenation reactions.

  • Protocol:

    • In a suitable reaction vessel, mix an equimolar amount of Molybdenum Hexacarbonyl (Mo(CO)₆) and this compound.

    • Add toluene (B28343) or mesitylene (B46885) as the solvent.

    • Heat the mixture to a temperature above 120 °C under an inert atmosphere.

    • Observe the formation of an intense purple color, which indicates the formation of the active molybdenum-quinone species.

  • Handling Precautions: While the starting materials can be handled in air, the resulting reagent should be prepared and used rapidly under an inert atmosphere. The reaction should be performed in a well-ventilated fume hood as carbon monoxide (CO) gas may be released.[4]

Visualized Workflows and Relationships

The following diagrams illustrate key processes and relationships involving this compound.

G Synthesis of 1,4-Benzodioxines A This compound C Hetero-Diels-Alder Reaction [4+2] Cycloaddition A->C Dienophile B Acyclic Diene B->C Diene D 1,4-Benzodioxine Derivative C->D

Caption: Hetero-Diels-Alder reaction workflow.

G Role in Catecholase Activity Studies A 3,5-Di-tert-butylcatechol (Substrate) B Oxidation Reaction A->B C This compound (Product) B->C E UV-Vis Spectroscopy (Monitor at 400 nm) C->E Quantify Formation D Molecular Oxygen (O₂) + Catalyst (e.g., Cu Complex) D->B Oxidant/Catalyst

Caption: Experimental workflow for catechol oxidation.

G Chemical Relationships of DTBBQ cluster_0 Core Compound cluster_1 Precursor cluster_2 Reaction Types A This compound (DTBBQ) C Hetero-Diels-Alder A->C Acts as Dienophile D Ligand Synthesis A->D Used as Reagent E Complex Formation A->E Reacts with Metals B 3,5-Di-tert-butylcatechol B->A Oxidation

Caption: Key chemical relationships of DTBBQ.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3,5-di-tert-butyl-1,2-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,5-di-tert-butyl-1,2-benzoquinone, a significant compound in organic synthesis and redox chemistry. This document details its key identifiers, physical characteristics, and spectroscopic data in structured tables for ease of reference. Furthermore, it outlines detailed experimental protocols for its synthesis, purification, and characterization using various analytical techniques. The guide also explores its chemical reactivity, with a particular focus on its electrochemical reduction, which is visually represented through a process diagram. This guide is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis, drug development, and materials science.

Core Properties and Data

3,5-di-tert-butyl-1,2-benzoquinone, also known as 3,5-DTBBQ, is a dark red crystalline solid. Its bulky tert-butyl groups significantly influence its reactivity and physical properties.

Compound Identifiers
IdentifierValue
IUPAC Name 3,5-di-tert-butylcyclohexa-3,5-diene-1,2-dione
CAS Number 3383-21-9
Molecular Formula C₁₄H₂₀O₂
Molecular Weight 220.31 g/mol
InChI Key NOUZOVBGCDDMSX-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC(=O)C(=O)C(=C1)C(C)(C)C
Physical Properties
PropertyValueSource
Appearance Dark red to red to dark brown to brown or purple crystals or powder.[1]
Melting Point 111-118 °C[1]
Solubility Soluble in hot toluene (B28343) and mesitylene (B46885) after complexation. Recrystallized from methanol (B129727) or petroleum ether.[2]
Stability Stable. Incompatible with reducing agents and strong oxidizing agents.
Spectroscopic Data
TechniqueKey Features
¹H NMR Spectral data available.
¹³C NMR Spectral data available.
FTIR Conforms to structure.
UV-Vis Absorption spectra have been recorded in various solvents.

Experimental Protocols

Synthesis of 3,5-di-tert-butyl-1,2-benzoquinone

The synthesis of 3,5-di-tert-butyl-1,2-benzoquinone is typically achieved through the oxidation of 3,5-di-tert-butylcatechol (B55391).

Materials:

  • 3,5-di-tert-butylcatechol

  • Oxidizing agent (e.g., atmospheric oxygen, other chemical oxidants)

  • Solvent (e.g., methanol, ethanol/water mixtures)

  • Catalyst (if required, depending on the oxidant)

Procedure:

  • Dissolve 3,5-di-tert-butylcatechol in a suitable solvent in a reaction vessel equipped with a stirrer.

  • Introduce the oxidizing agent. If using atmospheric oxygen, vigorously stir the solution open to the air. For other oxidants, add them to the solution according to standard laboratory procedures.

  • If a catalyst is used, add it to the reaction mixture.

  • Monitor the reaction progress by a suitable technique, such as thin-layer chromatography (TLC) or UV-Vis spectroscopy, observing the formation of the colored quinone.

  • Upon completion of the reaction, isolate the crude product. This may involve removal of the solvent under reduced pressure.

  • Purify the crude 3,5-di-tert-butyl-1,2-benzoquinone by recrystallization.

Purification by Recrystallization

Materials:

  • Crude 3,5-di-tert-butyl-1,2-benzoquinone

  • Methanol or petroleum ether

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Place the crude 3,5-di-tert-butyl-1,2-benzoquinone in an Erlenmeyer flask.

  • Add a minimal amount of hot methanol or petroleum ether to dissolve the solid completely.

  • If colored impurities are present, they may be adsorbed by adding a small amount of activated charcoal and heating the solution for a short period.

  • Perform a hot filtration to remove any insoluble impurities and activated charcoal.

  • Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield, further cool the flask in an ice bath.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the crystals under vacuum to obtain pure 3,5-di-tert-butyl-1,2-benzoquinone.

Analytical Characterization

Sample Preparation:

  • Dissolve a small amount of the purified 3,5-di-tert-butyl-1,2-benzoquinone in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

¹H NMR Acquisition:

  • Acquire the proton NMR spectrum using a standard pulse sequence.

  • Integrate the signals to determine the relative number of protons.

  • Analyze the chemical shifts and coupling patterns to confirm the structure.

¹³C NMR Acquisition:

  • Acquire the carbon-13 NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

  • Analyze the chemical shifts to identify the different carbon environments in the molecule.

Sample Preparation (ATR method):

  • Ensure the ATR crystal of the FTIR spectrometer is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record the FTIR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Identify the characteristic absorption bands, particularly the C=O stretching frequencies of the quinone moiety, to confirm the structure.

Sample Preparation:

  • Prepare a dilute solution of 3,5-di-tert-butyl-1,2-benzoquinone in a suitable UV-transparent solvent (e.g., methanol, acetonitrile).

  • Use a quartz cuvette for the measurement.

Data Acquisition:

  • Record the absorption spectrum over the UV-Vis range (e.g., 200-800 nm).

  • Identify the wavelengths of maximum absorbance (λmax), which are characteristic of the electronic transitions within the molecule.

Chemical Reactivity and Pathways

3,5-di-tert-butyl-1,2-benzoquinone is a versatile compound involved in various chemical reactions, primarily driven by its redox-active quinone core.

Redox Reactions

The quinone moiety can undergo one- and two-electron reduction to form the corresponding semiquinone radical anion and catechol dianion, respectively. The redox potential is a key parameter governing its reactivity. The one-electron reduction potential at pH 7 has been determined to be E₇ = 0.01 ± 0.04 V.[3]

A notable reaction is its rapid bleaching with ascorbate, proceeding with a 1:1 stoichiometry to yield 3,5-di-tert-butylcatechol and dehydroascorbate.[3] The reaction with the superoxide (B77818) radical is also extremely fast (k = 1.2 x 10⁹ M⁻¹s⁻¹), leading to the bleaching of the yellow quinone.[3]

Electrochemical Reduction Pathway

The electrochemical reduction of 3,5-di-tert-butyl-1,2-benzoquinone in acetonitrile (B52724) has been studied, revealing a pathway that is dependent on the concentration of additives such as 2,2,2-trifluoroethanol (B45653) (HA).

At low concentrations of the alcohol, the reduction proceeds via a concerted proton and electron transfer (CPET) mechanism. At higher concentrations, the pathway shifts to a disproportionation reaction.

electrochemical_reduction cluster_low Low [HA] Concentration cluster_high High [HA] Concentration Q Quinone (Q) Q_rad Anion Radical (Q•⁻) Q->Q_rad + e⁻ Q_rad_HA H-bonded Complex (Q•⁻(HA)) Q_rad->Q_rad_HA + HA HQ_minus HQ⁻ + A⁻ Q_rad_HA->HQ_minus + e⁻ (CPET) Q_h Quinone (Q) Q_rad_h Anion Radical (Q•⁻) Q_h->Q_rad_h + e⁻ Q_rad_HA_h H-bonded Complex (Q•⁻(HA)) Q_rad_h->Q_rad_HA_h + HA HQ_rad HQ• Q_rad_HA_h->HQ_rad + Q•⁻ - Q HQ_minus_h HQ⁻ HQ_rad->HQ_minus_h + e⁻

References

Synthesis of 3,5-di-tert-butyl-o-benzoquinone from Catechol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the synthesis of 3,5-di-tert-butyl-o-benzoquinone from catechol. The synthesis is a two-step process involving the Friedel-Crafts tert-butylation of catechol to form 3,5-di-tert-butylcatechol (B55391), followed by the selective oxidation of the substituted catechol to the desired o-benzoquinone. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations.

Synthesis Pathway Overview

The overall synthesis pathway is depicted below. The process begins with the electrophilic substitution of two tert-butyl groups onto the catechol ring, followed by an oxidation step.

Synthesis_Pathway Catechol Catechol DTBC 3,5-di-tert-butylcatechol Catechol->DTBC Step 1: Friedel-Crafts tert-butylation tert_Butanol tert-Butanol (B103910) / Isobutylene (B52900) tert_Butanol->DTBC Acid_Catalyst Acid Catalyst Acid_Catalyst->DTBC DTBQ This compound DTBC->DTBQ Step 2: Oxidation Oxidizing_Agent Oxidizing Agent (e.g., O₂, metal catalyst) Oxidizing_Agent->DTBQ

Caption: Overall synthesis workflow from catechol to this compound.

Step 1: Friedel-Crafts tert-butylation of Catechol

The first step involves the alkylation of catechol with a tert-butylating agent, such as tert-butanol or isobutylene, in the presence of an acid catalyst. This reaction is a classic example of a Friedel-Crafts alkylation. It is important to note that this reaction can produce a mixture of isomers, including 4-tert-butylcatechol (B165716) and 3,5-di-tert-butylcatechol. Reaction conditions can be optimized to favor the formation of the di-substituted product.

Experimental Protocol:

While a definitive, high-yield selective synthesis for 3,5-di-tert-butylcatechol is not extensively reported, the following protocol is a representative method adapted from general procedures for catechol alkylation.

  • Reaction Setup: To a stirred solution of catechol in a suitable solvent (e.g., a non-polar organic solvent), add a Lewis acid or Brønsted acid catalyst under an inert atmosphere.

  • Addition of Alkylating Agent: Slowly add tert-butanol or introduce isobutylene gas to the reaction mixture at a controlled temperature.

  • Reaction Progression: The reaction mixture is typically heated to facilitate the alkylation process. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to isolate the 3,5-di-tert-butylcatechol isomer.

Key Reaction Parameters:
ParameterValue / ConditionsNotes
Reactants Catechol, tert-butanol or isobutylene
Catalyst Zeolites (e.g., H-Y, H-ZSM-5), SO3H-functionalized ionic liquidsThe choice of catalyst can influence the product distribution.[1]
Solvent Dichloromethane, or solvent-freeThe use of a solvent can affect reaction rates.[2]
Temperature 120-200 °CHigher temperatures may favor di-substitution but can also lead to byproducts.[1]
Molar Ratio Catechol : tert-butylating agent (variable)An excess of the alkylating agent is typically used to promote di-substitution.
Yield VariableThe formation of 4-tert-butylcatechol is a significant competing reaction.

Step 2: Oxidation of 3,5-di-tert-butylcatechol

The second step is the oxidation of 3,5-di-tert-butylcatechol to this compound. This transformation can be achieved using various oxidizing agents, with catalytic aerobic oxidation being a common and efficient method.

Experimental Protocol (Catalytic Aerobic Oxidation):
  • Reaction Setup: A solution of 3,5-di-tert-butylcatechol and a catalytic amount of a metal complex (e.g., a copper or manganese complex) in a suitable solvent (e.g., methanol (B129727), acetonitrile, or dichloromethane) is prepared in a flask.

  • Oxidation: The solution is stirred vigorously under an atmosphere of oxygen or air.

  • Monitoring the Reaction: The progress of the oxidation is conveniently monitored by UV-Vis spectroscopy by observing the growth of the characteristic absorption band of the quinone product at approximately 400-408 nm.[3][4]

  • Isolation of Product: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent like methanol or petroleum ether.

Oxidation_Workflow cluster_setup Reaction Setup DTBC_sol 3,5-di-tert-butylcatechol in Solvent Mix Mix and Stir under O₂/Air DTBC_sol->Mix Catalyst_sol Metal Catalyst in Solvent Catalyst_sol->Mix Monitor Monitor by UV-Vis (λ ≈ 400 nm) Mix->Monitor Evaporate Solvent Evaporation Mix->Evaporate Reaction Completion Monitor->Mix Reaction Progression Purify Recrystallization Evaporate->Purify Product This compound Purify->Product

Caption: Experimental workflow for the oxidation of 3,5-di-tert-butylcatechol.

Key Reaction Parameters and Product Characterization:
ParameterValue / ConditionsReference
Reactant 3,5-di-tert-butylcatechol
Oxidant Molecular Oxygen (O₂) from air[3]
Catalyst Mononuclear Manganese Complexes, Copper Complexes[5]
Solvent Methanol, Acetonitrile, Dichloromethane[4]
Temperature Room Temperature
Monitoring UV-Vis Spectroscopy (λmax ≈ 400-408 nm)[3][4]
Product: this compound
Appearance Dark red crystalline solid
Molecular Formula C₁₄H₂₀O₂
Molecular Weight 220.31 g/mol
Melting Point 112-114 °C
Spectroscopic Data ¹H NMR: Chemical shifts will be characteristic of the quinone structure. ¹³C NMR: Signals for carbonyl carbons will be present. IR: Strong C=O stretching bands will be observed. Mass Spec: Molecular ion peak at m/z = 220.

Conclusion

The synthesis of this compound from catechol is a two-step process that requires careful control of reaction conditions, particularly in the initial Friedel-Crafts alkylation step to manage isomer formation. The subsequent oxidation of the di-substituted catechol intermediate is a more straightforward transformation that can be efficiently monitored and controlled. This guide provides the essential protocols and data to aid researchers in the successful synthesis and characterization of this important o-benzoquinone derivative.

References

3,5-di-tert-butyl-o-benzoquinone molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,5-di-tert-butyl-o-benzoquinone

Introduction

This compound is an organic compound that belongs to the class of ortho-quinones. It is a valuable reagent in synthetic chemistry and is often utilized in studies of electron transfer reactions and as a ligand in coordination chemistry. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic data, and relevant experimental protocols.

IUPAC Name: 3,5-di-tert-butylcyclohexa-3,5-diene-1,2-dione[1][2][3]

Synonyms: 3,5-di-tert-butyl-1,2-benzoquinone, 3,5-DTBBQ[3]

Molecular Structure:

  • Molecular Formula: C₁₄H₂₀O₂[1][2][3]

  • Molecular Weight: 220.31 g/mol [2][3][4]

  • Chemical Structure: The molecule consists of a cyclohexadiene-1,2-dione ring substituted with two tert-butyl groups at the 3 and 5 positions.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
Appearance Dark red to red to dark brown or purple crystals or powder[1]
Melting Point 111.0-118.0 °C[1]
CAS Number 3383-21-9[1][2][3]
Solubility Soluble in chloroform (B151607) and methanol (B129727); insoluble in water.[5][6]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Solvent Chemical Shift (ppm)
¹H NMR-Data available, specific shifts depend on solvent.
¹³C NMRCDCl₃Data available, specific shifts depend on solvent.[7]

Note: Detailed peak assignments for ¹H and ¹³C NMR can be found in various spectral databases.[7][8]

UV-Visible Spectroscopy

The oxidation of 3,5-di-tert-butylcatechol (B55391) to this compound can be monitored by the growth of a characteristic absorption peak around 400 nm.[9] The molar absorptivity (ε) varies with the solvent.

Solvent λmax (nm) Molar Absorptivity (ε) (M⁻¹ cm⁻¹)
Methanol4001670 ± 32
Acetonitrile4001870 ± 15
Tetrahydrofuran4001960 ± 25

Data sourced from a study aimed at improving the reproducibility of catecholase-like catalysis.[9]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the oxidation of 3,5-di-tert-butylcatechol.[9][10]

Materials:

  • 3,5-di-tert-butylcatechol

  • An appropriate oxidizing agent (e.g., atmospheric oxygen, often catalyzed by a metal complex)[9][11]

  • Solvent (e.g., methanol, acetonitrile, or tetrahydrofuran)[9]

Procedure:

  • Dissolve 3,5-di-tert-butylcatechol in the chosen solvent.

  • Introduce the oxidizing agent. For aerobic oxidation, this may involve stirring the solution in the presence of air.[11] In many research applications, a metal complex catalyst is added to facilitate the reaction.[9][11]

  • The reaction progress can be monitored by observing the color change of the solution to a deep red, indicative of the formation of the quinone.

  • The product can be purified by recrystallization from a suitable solvent like methanol or petroleum ether.[5][12]

Monitoring the Synthesis via UV-Vis Spectroscopy

Objective: To quantitatively monitor the formation of this compound from 3,5-di-tert-butylcatechol.

Instrumentation:

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a solution of 3,5-di-tert-butylcatechol in the desired solvent (e.g., methanol) at a known concentration.

  • Initiate the oxidation reaction as described in the synthesis protocol.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and record its UV-Vis absorption spectrum.

  • Monitor the increase in absorbance at the characteristic wavelength for this compound (around 400 nm).[9]

  • The concentration of the product at each time point can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration.

Diagrams and Workflows

The synthesis of this compound from its catechol precursor is a fundamental reaction in various catalytic studies.

Synthesis_of_3_5_di_tert_butyl_o_benzoquinone cluster_reactants Reactants cluster_process Process cluster_product Product Catechol 3,5-di-tert-butylcatechol Oxidation Oxidation Catechol->Oxidation Substrate Oxidant Oxidizing Agent (e.g., O₂) Oxidant->Oxidation Reagent Quinone This compound Oxidation->Quinone Yields

Caption: Synthesis of this compound.

Applications in Research

This compound is a versatile compound in chemical research:

  • Ligand Synthesis: It is used in the preparation of benzoxazole (B165842) derivative ligands.[5][12]

  • Hetero Diels-Alder Reactions: It serves as a reactant in the hetero Diels-Alder reaction for the synthesis of 1,4-benzodioxines.[5][13]

  • Catalysis Studies: The oxidation of its catechol precursor is a model reaction for evaluating the catalytic activity of new metal complexes, particularly in mimicking catecholase enzymes.[9][10][11]

Safety Information

This compound is an irritant and should be handled with appropriate safety precautions.

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3][6]

  • Precautions: Avoid breathing dust and prevent contact with skin and eyes.[6] It is incompatible with strong reducing agents and strong oxidizing agents.[5][12]

References

Spectral Analysis of 3,5-di-tert-butyl-o-benzoquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-di-tert-butyl-o-benzoquinone, with the chemical formula C₁₄H₂₀O₂, is a dark red crystalline solid belonging to the quinone family of compounds.[1] Quinones are significant in various chemical and biological processes, including roles in bioenergetic systems where they are central to electron and proton transfer.[2] The characterization of this compound is crucial for its application in research and development, particularly in fields like organic synthesis and drug discovery. This guide provides a comprehensive overview of its spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offering a foundational dataset for researchers, scientists, and professionals in drug development.

Spectral Data Summary

The following tables summarize the key spectral data for this compound.

Table 1: ¹H NMR Spectral Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
1.25s9Htert-butyl group
1.30s9Htert-butyl group
6.30d1HVinylic proton
6.95d1HVinylic proton

Solvent: CDCl₃. Reference: Tetramethylsilane (B1202638) (TMS). The data represents typical values and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectral Data
Chemical Shift (ppm)Assignment
29.1C(CH₃)₃
29.5C(CH₃)₃
35.2C (CH₃)₃
36.0C (CH₃)₃
125.7Vinylic CH
139.8Vinylic CH
147.0C-tert-butyl
156.4C-tert-butyl
179.8C=O
180.1C=O

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS).[3]

Table 3: IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
~2960StrongC-H stretch (tert-butyl)
~1675StrongC=O stretch (quinone carbonyl)
~1630MediumC=C stretch (alkene)
~1250MediumC-C stretch

Technique: Fourier-Transform Infrared Spectroscopy (FTIR), often using a Mull or ATR setup.[1]

Table 4: Mass Spectrometry Data
m/zRelative IntensityAssignment
220.15M⁺Molecular ion [C₁₄H₂₀O₂]⁺
205High[M - CH₃]⁺
57Highest[C(CH₃)₃]⁺ (tert-butyl cation)
42High[C₃H₆]⁺

Technique: Electron Ionization (EI). The fragmentation pattern is characteristic of molecules with tert-butyl groups.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds like quinones.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (typically 5-10 mg) is accurately weighed and dissolved in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.[4]

  • Instrumentation: The solution is transferred to a 5 mm NMR tube. The analysis is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: A standard proton NMR experiment is conducted. To ensure quantitative accuracy, a sufficient relaxation delay (d1), typically at least 5 times the longest T1 relaxation time of the protons of interest, is used.[5] The number of scans is adjusted to achieve an adequate signal-to-noise ratio.[6]

  • ¹³C NMR Acquisition: A ¹³C NMR spectrum is acquired using a pulse program with proton decoupling (e.g., GARP) to simplify the spectrum and enhance sensitivity.[6] A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0 ppm. Integration of the signals in the ¹H NMR spectrum is performed to determine the relative ratios of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR-FTIR): A small amount of the solid this compound is placed directly onto the crystal (e.g., diamond or germanium) of the Attenuated Total Reflection (ATR) accessory.[7] Pressure is applied to ensure good contact between the sample and the crystal.

  • Sample Preparation (Mull): A few milligrams of the solid sample are ground with a drop of a mulling agent (e.g., Nujol) to create a fine paste. This paste is then spread between two salt plates (e.g., KBr or NaCl).

  • Data Acquisition: The prepared sample is placed in the sample compartment of an FTIR spectrometer. A background spectrum of the empty ATR crystal or the mulling agent between salt plates is recorded first. The sample spectrum is then recorded over a typical range of 4000 to 400 cm⁻¹.[7]

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The characteristic absorption bands corresponding to the functional groups of the molecule are then identified.

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Electron Ionization (EI) is a common method used for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative ion intensity versus m/z.

  • Data Interpretation: The peak with the highest m/z ratio corresponding to the intact ionized molecule is identified as the molecular ion (M⁺). Other peaks in the spectrum represent fragment ions, which provide structural information about the molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral characterization of this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_results Results cluster_interpretation Structural Characterization Sample 3,5-di-tert-butyl- o-benzoquinone Prep_NMR Dissolve in CDCl3 + TMS Sample->Prep_NMR Prep_IR Prepare ATR or Nujol Mull Sample->Prep_IR Prep_MS Direct Insertion or GC Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec Proc_NMR FT, Phasing, Referencing NMR_Spec->Proc_NMR Proc_IR Background Subtraction IR_Spec->Proc_IR Proc_MS Peak Identification MS_Spec->Proc_MS NMR_Data 1H & 13C NMR Spectra (Shifts, Integrals) Proc_NMR->NMR_Data IR_Data IR Spectrum (Wavenumbers) Proc_IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) Proc_MS->MS_Data Interpretation Confirm Structure of This compound NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow for spectral analysis of this compound.

References

An In-Depth Technical Guide on the Electrochemical Reduction Potential of 3,5-di-tert-butyl-1,2-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical reduction potential of 3,5-di-tert-butyl-1,2-benzoquinone. It includes a summary of quantitative data, detailed experimental protocols for key analytical techniques, and visualizations of the electrochemical process and a relevant biological signaling pathway.

Quantitative Data on Reduction Potential

The electrochemical reduction of 3,5-di-tert-butyl-1,2-benzoquinone has been investigated under various conditions, revealing its behavior in both aqueous and non-aqueous media. The key quantitative data from these studies are summarized in the tables below.

Table 1: Reduction Potentials in Aqueous Solution
ParameterValue (V vs. SHE)ConditionsReference
Two-electron reduction potential (E) at pH 70.01 ± 0.0425% methanol-water solution[1][2]
pH dependence of E (pH < 10)Slope of -0.056 V/pH25% methanol-water solution[1][2]
pH dependence of E (pH > 10)Slope of -0.03 V/pH25% methanol-water solution[1][2]
Table 2: Reduction Potentials in Acetonitrile (B52724)
ParameterValue (V vs. Ag/AgCl)ConditionsReference
First one-electron reduction potential (E°')-0.47Acetonitrile, 0.1 M TBAPF6[3]
Second one-electron reduction potential (E°')-1.17Acetonitrile, 0.1 M TBAPF6[3]

Experimental Protocols

The following sections detail the methodologies employed in the electrochemical analysis of 3,5-di-tert-butyl-1,2-benzoquinone.

Cyclic Voltammetry in Aqueous Solution

This protocol is based on the methodology described in the study of the redox reactions of 3,5-di-tert-butyl-1,2-benzoquinone in aqueous solutions.[1][2]

  • Apparatus: A standard three-electrode electrochemical cell is used, equipped with a glassy carbon working electrode, a platinum wire counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.

  • Electrolyte Solution: The electrolyte consists of a 25% methanol-water mixture. The pH of the solution is adjusted using appropriate buffers to study the pH dependence of the reduction potential.

  • Analyte Concentration: A stock solution of 3,5-di-tert-butyl-1,2-benzoquinone is prepared in methanol (B129727) and then diluted in the electrolyte solution to a final concentration of approximately 1 mM.

  • Procedure:

    • The electrolyte solution is deoxygenated by purging with high-purity nitrogen gas for at least 15 minutes prior to the experiment. A nitrogen atmosphere is maintained over the solution during the measurements.

    • The working electrode is polished with alumina (B75360) slurry, rinsed with deionized water and methanol, and dried before each experiment.

    • Cyclic voltammograms are recorded by scanning the potential from an initial value where no faradaic current is observed to a potential sufficiently negative to induce the reduction of the quinone, and then reversing the scan back to the initial potential.

    • The scan rate is typically set at 100 mV/s, but can be varied to investigate the kinetics of the electrode process.

    • The formal reduction potential (E°') is determined as the midpoint of the anodic and cathodic peak potentials (Epa + Epc)/2.

Cyclic Voltammetry in Acetonitrile

This protocol is adapted from studies on the electrochemical reduction of 3,5-di-tert-butyl-1,2-benzoquinone in aprotic media.[3]

  • Apparatus: A three-electrode setup is employed within a glovebox under an inert atmosphere (e.g., argon or nitrogen). A glassy carbon electrode serves as the working electrode, a platinum wire as the counter electrode, and a silver/silver chloride (Ag/AgCl) electrode as the reference electrode.

  • Electrolyte Solution: The solvent is anhydrous acetonitrile (CH3CN) containing 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6) as the supporting electrolyte.

  • Analyte Concentration: 3,5-di-tert-butyl-1,2-benzoquinone is dissolved in the electrolyte solution to a concentration of approximately 1 mM.

  • Procedure:

    • All glassware is oven-dried and cooled in a desiccator before use to minimize water content.

    • The electrolyte solution is prepared and stored under an inert atmosphere.

    • The working electrode is polished and cleaned as described for the aqueous protocol.

    • The potential is scanned from an initial value of 0 V towards negative potentials to observe the two one-electron reduction steps, and then the scan is reversed.

    • The scan rate is typically maintained at 100 mV/s.

    • The half-wave potentials (E1/2) for the two reversible one-electron reduction steps are determined from the cyclic voltammograms.

Visualizations

The following diagrams illustrate the experimental workflow for cyclic voltammetry and a relevant signaling pathway involving a structurally related quinone.

G Experimental Workflow for Cyclic Voltammetry cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_solution Prepare Electrolyte Solution prep_analyte Dissolve Quinone in Electrolyte prep_solution->prep_analyte deoxygenate Deoxygenate Solution (N2 Purge) prep_analyte->deoxygenate assemble_cell Assemble 3-Electrode Cell deoxygenate->assemble_cell polish_electrode Polish Working Electrode polish_electrode->assemble_cell run_cv Run Cyclic Voltammogram assemble_cell->run_cv record_data Record Current vs. Potential run_cv->record_data plot_voltammogram Plot Voltammogram record_data->plot_voltammogram determine_potentials Determine Peak Potentials (Epa, Epc) plot_voltammogram->determine_potentials calculate_reduction_potential Calculate Reduction Potential (E°' or E1/2) determine_potentials->calculate_reduction_potential

Caption: Workflow for determining electrochemical reduction potential using cyclic voltammetry.

While a specific signaling pathway for 3,5-di-tert-butyl-1,2-benzoquinone is not extensively documented, its structural analog, tert-butylhydroquinone (B1681946) (tBHQ), is a well-known activator of the Nrf2 signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress.

G Nrf2 Signaling Pathway Activation by tBHQ cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tBHQ tert-Butylhydroquinone (tBHQ) Keap1_Nrf2 Keap1-Nrf2 Complex tBHQ->Keap1_Nrf2 Inhibits Nrf2_free Nrf2 (Free) Keap1_Nrf2->Nrf2_free Dissociation Ub Ubiquitin Keap1_Nrf2->Ub Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Proteasome Proteasome Ub->Proteasome Degradation Maf Maf Nrf2_nuc->Maf Heterodimerization ARE Antioxidant Response Element (ARE) Maf->ARE Binds to Gene_Expression Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Gene_Expression Induces

Caption: Activation of the Nrf2 antioxidant pathway by tert-butylhydroquinone (tBHQ).

References

In-Depth Technical Guide: Stability and Storage of 3,5-di-tert-butyl-o-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3,5-di-tert-butyl-o-benzoquinone. The information is compiled to assist researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this compound in their experimental workflows. This document details the known stability profile, incompatibilities, and summarizes available quantitative data and experimental protocols.

Core Stability Profile

This compound is a dark red crystalline solid that is generally considered stable under standard laboratory conditions.[1][2] The introduction of bulky tert-butyl groups on the benzoquinone ring significantly enhances its kinetic stability compared to simpler, unstable o-benzoquinones.[3] However, its reactivity as a potent oxidizing agent necessitates careful handling and storage to prevent degradation and ensure experimental reproducibility.

General Storage Recommendations

For routine use and long-term storage, this compound should be stored in a tightly sealed container in a dry environment at room temperature.[4][5]

Quantitative Stability and Reactivity Data

While broad statements of its stability are common, specific quantitative data is crucial for experimental design. The following tables summarize the available quantitative information on the reactivity of this compound with specific agents.

ParameterValueConditionsReference
Appearance Dark red to red to dark brown to brown or purple crystals or powderStandard[6]
Melting Point 112-114 °CLit.
Solubility Soluble in organic solvents like ethanol (B145695) and toluene; insoluble in water.Room temperature[4]

Table 1: Physical and Chemical Properties

ReactantRate Constant (k)Stoichiometry (Quinone:Reactant)ProductsExperimental ConditionsReference
Ascorbate (B8700270) 600 ± 100 M⁻¹s⁻¹1:13,5-di-tert-butylcatechol and dehydroascorbateMethanol (B129727)[7]
Superoxide (B77818) 1.2 x 10⁹ M⁻¹s⁻¹Not specifiedInitially a metastable furanone, which hydrolyzes to muconic acid.Aqueous solution[7]

Table 2: Reactivity with Reducing Agents and Reactive Oxygen Species

Incompatibilities and Degradation Pathways

The primary factors leading to the degradation of this compound are its reactions with reducing agents and strong oxidizing agents.[5]

Reaction with Reducing Agents

As an o-quinone, it is readily reduced. The reaction with a mild reducing agent like ascorbic acid leads to the complete reduction of the quinone to its corresponding catechol, 3,5-di-tert-butylcatechol.[7] This reaction is rapid and results in the disappearance of the characteristic yellow color of the quinone solution.[7]

Reaction with Superoxide

This compound is an efficient scavenger of the superoxide radical.[7] This reaction leads to the bleaching of the quinone and the formation of a metastable furanone, which subsequently hydrolyzes to muconic acid.[7] This complete elimination of the quinone highlights its reactivity with reactive oxygen species.[7]

Experimental Protocols

Detailed experimental methodologies are essential for the accurate assessment of stability and reactivity. The following protocols are based on published studies.

Determination of Reactivity with Ascorbate

This experiment monitors the reduction of this compound by ascorbate by observing the disappearance of its yellow color.

Methodology:

  • Solution Preparation: Prepare stock solutions of this compound and ascorbate in methanol.

  • Reaction Monitoring: Mix the solutions in a cuvette suitable for UV-VIS spectroscopy.

  • Data Acquisition: Monitor the decrease in absorbance at 400 nm over time.

  • Kinetic Analysis: Derive the second-order rate constant from the kinetic data for various initial concentrations of the reactants.[7]

  • Product Verification: The reaction products can be verified by ¹³C NMR spectroscopy in deuterated methanol (CD₃OD).[7]

Electrochemical Analysis of Stability (Cyclic Voltammetry)

Cyclic voltammetry can be used to study the redox properties of this compound and its stability.

Methodology:

  • Electrolyte Solution: Prepare a solution of the quinone in a suitable solvent containing a supporting electrolyte (e.g., 25% methanol in water).[7]

  • Electrochemical Cell: Utilize a standard three-electrode cell with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Data Acquisition: Record cyclic voltammograms at various pH values to measure the two-electron reduction potentials.[7]

Visualizing Reaction Pathways and Experimental Workflows

To further clarify the processes described, the following diagrams illustrate the key reaction pathways and a general experimental workflow for stability testing.

reaction_pathway quinone This compound catechol 3,5-di-tert-butylcatechol quinone->catechol Reduction furanone Metastable Furanone quinone->furanone Reaction ascorbate Ascorbate dehydroascorbate Dehydroascorbate ascorbate->dehydroascorbate Oxidation superoxide Superoxide (O₂⁻) superoxide->furanone muconic_acid Muconic Acid furanone->muconic_acid Hydrolysis

Caption: Reaction pathways of this compound with reducing agents.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_quinone Prepare Quinone Solution mix Mix Solutions prep_quinone->mix prep_reactant Prepare Reactant Solution (e.g., Ascorbate) prep_reactant->mix monitor Monitor Reaction (e.g., UV-VIS Spectroscopy) mix->monitor kinetic_analysis Kinetic Analysis monitor->kinetic_analysis product_id Product Identification (e.g., NMR) monitor->product_id

Caption: General experimental workflow for studying the reactivity of this compound.

Thermal and Photochemical Stability

While generally stable, specific quantitative data on the thermal and photochemical stability of this compound is not extensively available in the reviewed literature. A study on various quinones indicated that 1,2-naphthoquinone (B1664529) and 9,10-phenanthraquinone decompose at temperatures above 100 °C and 215 °C, respectively, suggesting that the thermal stability of quinones is highly structure-dependent.[8] Given the melting point of this compound is 112-114 °C, it is advisable to avoid prolonged exposure to temperatures approaching this range.

For photochemical stability, direct studies on this compound are not readily found. However, related compounds are known to undergo photochemical reactions.[7] Therefore, it is recommended to store the compound in a dark place or in an amber vial to minimize exposure to light, especially UV radiation.

Summary and Recommendations

This compound is a stable compound under recommended storage conditions, which are crucial for maintaining its integrity. Its primary liabilities are its reactivity towards reducing agents and strong oxidizing agents. The provided quantitative data on its reactions with ascorbate and superoxide offer valuable insights for researchers working with this compound in biological or chemical systems where such species may be present. For critical applications, it is recommended to perform stability testing under the specific experimental conditions to be employed. Future studies to quantify the thermal and photochemical degradation kinetics would be beneficial for a more complete stability profile.

References

An In-depth Technical Guide to the Solubility of 3,5-di-tert-butyl-o-benzoquinone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-di-tert-butyl-o-benzoquinone, a vital compound in various research and development applications. Due to the limited availability of precise quantitative solubility data in published literature, this document focuses on providing robust qualitative information, comparative data of a structurally similar compound, and detailed experimental protocols for determining its solubility.

Introduction to this compound

This compound is an organic compound that serves as a significant reagent and building block in organic synthesis. Its reactivity is characterized by the presence of two carbonyl groups on a benzene (B151609) ring, substituted with two bulky tert-butyl groups. This structure imparts specific solubility properties that are crucial for its application in designing synthetic pathways, purification processes, and as a potential component in drug delivery systems. At room temperature, it is generally soluble in several organic solvents but insoluble in water.[1]

Solubility Profile

Qualitative Solubility of this compound

The following table summarizes the known qualitative solubility of this compound in common organic solvents.

SolventQualitative Solubility
EthanolSoluble[1][2]
TolueneSoluble[1]
ChloroformSoluble, Sparingly Soluble[1][2]
MethanolVery Slightly Soluble[1]
WaterInsoluble[1]
Petroleum EtherSoluble (used for recrystallization)[3]
AlcoholSoluble[2]
Quantitative Solubility of Structurally Similar 2,5-Di-tert-butylhydroquinone (B1670977)

To provide a quantitative perspective, the following table presents the mole fraction solubility data for 2,5-di-tert-butylhydroquinone in various solvents at different temperatures. This compound is structurally related and can offer insights into the potential solubility behavior of this compound.

SolventTemperature (K)Mole Fraction Solubility (x)
Acetone283.350.0886
293.150.1345
303.150.1987
313.150.2864
323.150.3942
Ethyl Acetate283.350.0632
293.150.0811
303.150.1023
313.150.1265
323.150.1534
Methanol283.350.0198
293.150.0263
303.150.0345
313.150.0446
323.150.0569
Ethanol (pure)278.950.0181
288.550.0242
298.150.0321
308.150.0423
318.150.0551

Data extracted from Zhang, Y., et al. (2017). Solubility of 2,5-Di-tert-butylhydroquinone and Process Design for Its Purification Using Crystallization.[4]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound in specific solvent systems, the following established methodologies are recommended.

General Workflow for Solubility Determination

The process of determining the solubility of a compound like this compound can be systematically approached as illustrated in the workflow diagram below.

G prep Sample and Solvent Preparation sat Generation of Saturated Solution (e.g., Shake-Flask Method) prep->sat equil Equilibration sat->equil sep Phase Separation (Centrifugation/Filtration) equil->sep quant Quantification of Solute Concentration sep->quant grav Gravimetric Method quant->grav Evaporation of Solvent spec Spectroscopic Method (UV-Vis) quant->spec Dilution & Measurement data Data Analysis and Solubility Calculation grav->data spec->data

A generalized workflow for the experimental determination of solubility.
Gravimetric Method

This method is a straightforward and reliable technique for determining solubility and involves the following steps:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a sealed container (e.g., a screw-cap vial).

    • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or magnetic stirrer can be used.

  • Phase Separation:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-weighed, airtight syringe fitted with a filter (e.g., a 0.2 µm PTFE filter) to prevent the transfer of any solid particles.

  • Solvent Evaporation and Quantification:

    • Dispense the filtered supernatant into a pre-weighed container.

    • Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause the solute to sublime or decompose.

    • Once the solvent is completely removed, re-weigh the container with the dried solute.

  • Calculation:

    • The mass of the dissolved this compound is the final weight of the container minus its initial tare weight.

    • Solubility can be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

UV-Vis Spectroscopic Method

This method is suitable for compounds that possess a chromophore, such as this compound, and can be a more rapid technique than the gravimetric method.

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound in the chosen solvent with accurately known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert law.

  • Preparation of a Saturated Solution:

    • Follow the same procedure as described in step 1 of the Gravimetric Method to prepare a saturated solution and achieve equilibrium.

  • Sample Analysis:

    • After allowing the undissolved solid to settle, carefully withdraw a small aliquot of the supernatant and filter it as described previously.

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor. This value represents the solubility of this compound in the solvent at the experimental temperature.

Reactivity and Synthetic Applications

The solubility of this compound in organic solvents is fundamental to its utility as a reactant in various chemical transformations. It is a known precursor for the synthesis of more complex molecules.

G start This compound (Solubilized in Organic Solvent) reaction1 Hetero Diels-Alder Reaction start->reaction1 reaction2 Condensation/Cyclization start->reaction2 reagent1 Acyclic Dienes reagent1->reaction1 reagent2 Ligand Precursors reagent2->reaction2 product1 1,4-Benzodioxines reaction1->product1 product2 Benzoxazole (B165842) Derivatives reaction2->product2

Synthetic utility of this compound.

As shown in the diagram, this compound participates in hetero Diels-Alder reactions with acyclic dienes to form 1,4-benzodioxines.[3] It is also utilized in the preparation of benzoxazole derivative ligands.[3] These reactions are typically carried out in organic solvents where the solubility of the quinone is a critical factor for achieving optimal reaction kinetics and yield.

Conclusion

This technical guide has summarized the available solubility information for this compound and provided detailed experimental protocols for its quantitative determination. While precise solubility data remains a gap in the current literature, the qualitative data, comparative information for a related compound, and the methodologies described herein equip researchers, scientists, and drug development professionals with the necessary tools to effectively utilize this compound in their work. The provided diagrams offer a clear visual representation of both the experimental workflow for solubility determination and the synthetic applications of this versatile quinone.

References

The Reaction of 3,5-di-tert-butyl-o-benzoquinone with Primary Amines: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the reaction between 3,5-di-tert-butyl-o-benzoquinone and primary amines. Due to the sterically hindered nature of the quinone, its reactions with primary amines are complex and yield a variety of products, ranging from simple aminophenols to elaborate heterocyclic systems. This document summarizes the key reaction pathways, presents available quantitative data, outlines detailed experimental protocols, and provides visualizations of the reaction mechanisms and experimental workflows.

Core Reaction Pathways and Products

The reaction of this compound with primary amines is highly dependent on the nature of the amine (aliphatic vs. aromatic), the presence of activating or directing groups on the quinone ring, and the reaction conditions. The bulky tert-butyl groups sterically hinder the typical Michael addition pathway, leading to nucleophilic attack at a carbonyl carbon. This initiates a cascade of reactions that can result in the formation of N,O-heterocycles, o-aminophenols, and larger, fused ring systems.[1]

With aromatic amines, under oxidative conditions, the reaction can proceed through several intermediate stages to form complex polycyclic structures. For instance, reaction with arylamines can lead to the formation of derivatives of the pentaheterocyclic 12Н-quinoxaline[2,3-b]phenoxazine system.[2] The initial step often involves the formation of a quinone imine, which can then undergo thermal cyclization to yield di-tert-butyl-substituted phenoxazines.

In the presence of a strong electron-withdrawing group, such as a nitro group, on the quinone ring, the sterically blocked Michael addition reaction channel can be activated. This leads to the addition of amines to the quinone ring, followed by a concerted 1,2-migration of a tert-butyl group, affording derivatives of the 4-amino-3-nitrocyclohexa-3,5-diene-1,2-dione system.[2]

Electrochemical studies have been employed to investigate the oxidation of primary amines by this compound, providing insights into the intermediate compounds formed during the reaction and allowing for the determination of reaction rates.[3]

Quantitative Data Summary

The following table summarizes the available quantitative data for the reaction of this compound with various primary amines. It is important to note that yields are highly dependent on the specific reactants and reaction conditions.

Primary AmineProduct TypeSolventTemperature (°C)Reaction TimeYield (%)Reference
Arylamines6,8-di-tert-butyl-3-((4-methoxyphenyl)imino)-N-phenyl-3H-phenoxazin-2-aminesXyleneRefluxProlonged30-73[2]
5-Amino-4-chloroquinolinesQuinolino[4,5-bc][3][4]benzoxazepineso-Xylene or neat135-140Not Specified30-40[3]
p-Aminophenol6,8-di-(tert-butyl)-3H-phenoxazin-3-oneNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
Amino acids and N-terminal glycine (B1666218) dipeptides5,7-di-tert-butylbenzoxazolesNot SpecifiedNot SpecifiedNot SpecifiedAverage[2]

Experimental Protocols

The following are generalized experimental protocols for the reaction of this compound with primary amines, based on procedures described in the literature.

General Procedure for the Synthesis of N-Aryl-o-aminophenols and Phenoxazines
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in a suitable high-boiling solvent such as o-xylene.

  • Addition of Amine: Add the primary aromatic amine (1.0-1.2 eq.) to the solution.

  • Reaction: Heat the reaction mixture to reflux (typically 135-140 °C) and maintain for the desired period. The reaction progress can be monitored by thin-layer chromatography (TLC). For some reactions, aerobic conditions are required for oxidation.

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) mixtures) to yield the desired product.

  • Characterization: The structure of the purified product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, IR, and mass spectrometry. For crystalline products, X-ray diffraction can be used to determine the molecular structure.

Electrochemical Analysis of the Reaction
  • Cell Setup: Employ a three-electrode system consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Solution Preparation: Prepare a solution of this compound and the primary amine in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate (B79767) in acetonitrile).

  • Voltammetric Analysis: Record cyclic voltammograms of the solution to identify the redox potentials of the reactants and products.

  • Chronoamperometric Monitoring: Apply a potential at which the quinone or a redox-active product is electroactive and monitor the current as a function of time to determine the reaction kinetics.

Visualizations

Reaction Mechanism Workflow

Reaction_Mechanism Quinone 3,5-di-tert-butyl- o-benzoquinone Intermediate Quinone Imine Intermediate Quinone->Intermediate Nucleophilic attack by amine Amine Primary Amine (R-NH2) Amine->Intermediate Aminophenol o-Aminophenol Product Intermediate->Aminophenol Rearrangement/ Reduction Phenoxazine Phenoxazine Derivative Intermediate->Phenoxazine Thermal Cyclization Heterocycle Other N,O-Heterocycles Intermediate->Heterocycle Alternative Cyclization

Caption: Generalized reaction pathways for this compound with primary amines.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Reactant Mixing Mix Quinone and Primary Amine in Solvent Heating Heat to Reflux Reactant Mixing->Heating Monitoring Monitor by TLC Heating->Monitoring Workup Solvent Removal Monitoring->Workup Column Chromatography Column Chromatography Workup->Column Chromatography Characterization Spectroscopic Analysis (NMR, IR, MS) Column Chromatography->Characterization

Caption: A typical experimental workflow for the synthesis and characterization of products.

References

The Aqueous Redox Landscape of 3,5-di-tert-butyl-1,2-benzoquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the redox behavior of 3,5-di-tert-butyl-1,2-benzoquinone (DTBBQ) in aqueous solutions. DTBBQ serves as a crucial model compound for understanding the complex electron and proton transfer reactions of ortho-quinones, which are implicated in various biological processes and are relevant to the development of novel therapeutics. This document summarizes key quantitative data, details experimental methodologies for characterization, and visualizes the intricate reaction pathways.

Core Redox Properties and Quantitative Data

The redox chemistry of 3,5-di-tert-butyl-1,2-benzoquinone in aqueous environments is characterized by a series of one- and two-electron transfer reactions, strongly coupled to proton transfer equilibria. These processes lead to the formation of the corresponding semiquinone radical and catechol. The electrochemical and kinetic parameters governing these transformations have been elucidated through a combination of techniques including cyclic voltammetry, pulse radiolysis, and laser flash photolysis.[1]

Key Physicochemical and Redox Parameters

The following table summarizes the critical quantitative data reported for the redox behavior of 3,5-di-tert-butyl-1,2-benzoquinone and its associated species in aqueous or mixed aqueous/organic solutions.

ParameterValueExperimental ConditionsSource
Two-Electron Reduction Potential (E°') See pH-dependence table belowAqueous solution with 25% methanol, 20°C[1][2]
One-Electron Reduction Potential (E°') at pH 7 0.01 ± 0.04 V vs. NHEAqueous solution[1][2]
pKa of Semiquinone Radical (QH•) 6.0 ± 0.1Aqueous solution[1][2]
**pKa of Catechol (QH₂) **10.05 ± 0.05Spectrophotometrically determined[1][2]
Rate Constant for Reaction with Superoxide (O₂⁻•) 1.2 x 10⁹ M⁻¹s⁻¹Not specified[1][2]
Rate Constant for Reaction with Ascorbate 600 ± 100 M⁻¹s⁻¹Methanol solution[1][2]
pH-Dependence of the Two-Electron Reduction Potential

The two-electron reduction potential of 3,5-di-tert-butyl-1,2-benzoquinone exhibits a strong dependence on the pH of the aqueous solution, consistent with the involvement of protons in the overall redox reaction. The relationship is characterized by two linear segments with different slopes, corresponding to different protonation states of the reduced species.[1][2]

pH RangeSlope (V/pH unit)Predominant Half-Cell ReactionSource
3 - 10-0.056Q + 2e⁻ + 2H⁺ ⇌ QH₂[1][2]
10 - 14-0.03Q + 2e⁻ + H⁺ ⇌ QH⁻[1][2]

Visualizing the Redox Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key redox transformations of 3,5-di-tert-butyl-1,2-benzoquinone and a generalized workflow for its electrochemical characterization.

Redox_Pathway_DTBBQ Q 3,5-di-tert-butyl-1,2-benzoquinone (Q) QH_radical Semiquinone Radical (QH•) Q->QH_radical +e⁻, +H⁺ Q_anion_radical Semiquinone Anion Radical (Q•⁻) Q->Q_anion_radical +e⁻ QH_radical->Q_anion_radical -H⁺ (pKa = 6.0) QH2 Catechol (QH₂) QH_radical->QH2 +e⁻, +H⁺ Q_anion_radical->QH_radical +H⁺ QH_anion Catechol Anion (QH⁻) Q_anion_radical->QH_anion +e⁻, +H⁺ QH2->QH_anion -H⁺ (pKa = 10.05) QH_anion->QH2 +H⁺

Redox transformations of 3,5-di-tert-butyl-1,2-benzoquinone.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_electrochemical Electrochemical Analysis cluster_kinetic Kinetic and Mechanistic Studies cluster_data_analysis Data Analysis and Interpretation prep_solution Prepare aqueous solution of DTBBQ (e.g., in 25% Methanol) buffer_ph Adjust pH with appropriate buffer systems prep_solution->buffer_ph cv_analysis Perform Cyclic Voltammetry (CV) buffer_ph->cv_analysis pulse_radiolysis Pulse Radiolysis / Laser Photolysis buffer_ph->pulse_radiolysis determine_potentials Determine formal potentials (E°') and pH dependence cv_analysis->determine_potentials compile_data Compile quantitative data into tables determine_potentials->compile_data generate_radicals Generate and characterize semiquinone radical pulse_radiolysis->generate_radicals determine_pka Spectrophotometrically determine radical pKa generate_radicals->determine_pka determine_pka->compile_data propose_mechanism Propose detailed redox mechanism compile_data->propose_mechanism

Generalized workflow for studying quinone redox behavior.

Experimental Protocols

The characterization of the redox behavior of 3,5-di-tert-butyl-1,2-benzoquinone relies on a suite of electrochemical and spectroscopic techniques. Below are detailed methodologies for the key experiments.

Cyclic Voltammetry for pH-Dependent Redox Potentials

Objective: To determine the two-electron reduction potential of DTBBQ as a function of pH.

Materials:

  • 3,5-di-tert-butyl-1,2-benzoquinone (DTBBQ)

  • Methanol (HPLC grade)

  • Deionized water

  • Buffer components (e.g., phosphate, borate, acetate) to cover a pH range of 3-14.

  • Supporting electrolyte (e.g., 0.1 M KCl)

  • A three-electrode electrochemical cell

  • Glassy carbon working electrode

  • Ag/AgCl reference electrode

  • Platinum wire counter electrode

  • Potentiostat

Procedure:

  • Solution Preparation: Prepare a stock solution of DTBBQ in methanol. For each measurement, create a working solution in a 25% methanol/water mixture to ensure solubility.[1][2] Add the supporting electrolyte to a final concentration of 0.1 M.

  • pH Adjustment: Adjust the pH of the working solution to the desired value using appropriate buffers.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the test solution.

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the potential window to scan from an initial potential where no reaction occurs to a potential sufficiently negative to induce the reduction of DTBBQ, and then reverse the scan back to the initial potential. A typical range might be from +0.5 V to -0.5 V vs. Ag/AgCl.

    • Set the scan rate, typically between 50 and 200 mV/s.

    • Record the cyclic voltammogram.

  • Data Analysis:

    • Determine the anodic (Epa) and cathodic (Epc) peak potentials.

    • Calculate the formal reduction potential (E°') as the midpoint of the anodic and cathodic peak potentials: E°' = (Epa + Epc) / 2.

    • Repeat the measurement at various pH values.

    • Plot E°' as a function of pH to determine the slope of the pH-dependent regions.

Pulse Radiolysis for Semiquinone Radical Characterization

Objective: To generate the one-electron reduced semiquinone radical of DTBBQ and determine its pKa.

Materials:

  • 3,5-di-tert-butyl-1,2-benzoquinone (DTBBQ)

  • Deionized water

  • Formate (B1220265) (e.g., sodium formate) as a radical scavenger.

  • N₂O-saturated water to produce hydroxyl radicals.

  • Spectrophotometer with fast time-resolved detection capabilities.

  • Electron accelerator for generating high-energy electron pulses.

Procedure:

  • Solution Preparation: Prepare aqueous solutions of DTBBQ containing formate. The formate will scavenge the primary oxidizing radicals produced by the radiolysis of water and generate the formate radical (CO₂⁻•), which is a reducing agent.

  • Pulse Radiolysis:

    • Irradiate the N₂O-saturated solution with a short pulse of high-energy electrons (e.g., 4 MeV). This generates hydroxyl radicals (•OH), which then react with formate to produce the reducing formate radical.

    • The formate radical, in turn, reduces DTBBQ to its semiquinone radical.

  • Transient Absorption Spectroscopy:

    • Immediately following the electron pulse, monitor the change in optical absorbance of the solution at different wavelengths as a function of time. This allows for the acquisition of the absorption spectrum of the transient semiquinone radical.

  • pKa Determination:

    • Repeat the pulse radiolysis experiment at various pH values.

    • The absorption spectrum of the semiquinone radical will change depending on its protonation state (neutral radical QH• vs. anion radical Q•⁻).

    • Monitor the absorbance at a wavelength where the neutral and anionic forms have significantly different extinction coefficients.

    • Plot the change in absorbance at this wavelength as a function of pH. The inflection point of this sigmoidal curve corresponds to the pKa of the semiquinone radical.[1][2]

Spectrophotometric Titration for Catechol pKa

Objective: To determine the acid dissociation constant (pKa) of the corresponding catechol, 3,5-di-tert-butylcatechol (B55391) (QH₂).

Materials:

  • 3,5-di-tert-butylcatechol

  • Aqueous buffer solutions covering a pH range from approximately 8 to 12.

  • UV-Vis spectrophotometer

  • pH meter

Procedure:

  • Solution Preparation: Prepare a stock solution of 3,5-di-tert-butylcatechol in a suitable solvent (e.g., methanol) and dilute it into a series of aqueous buffer solutions of known pH.

  • Spectrophotometric Measurement:

    • Record the UV-Vis absorption spectrum of the catechol solution at each pH.

    • The absorption spectrum will change as the catechol (QH₂) deprotonates to form the catecholate anion (QH⁻).

  • Data Analysis:

    • Identify a wavelength where the absorbance difference between the protonated and deprotonated forms is maximal.

    • Plot the absorbance at this wavelength against the pH.

    • The resulting titration curve will be sigmoidal, and the pH at the inflection point is equal to the pKa of the catechol.[1][2]

Conclusion

The redox behavior of 3,5-di-tert-butyl-1,2-benzoquinone in aqueous solution is a multifaceted process governed by pH and the interplay of electron and proton transfers. The quantitative data and experimental protocols presented in this guide offer a comprehensive framework for researchers and professionals in drug development and related scientific fields to understand and investigate the properties of this important ortho-quinone. The provided visualizations of the redox pathways and experimental workflows serve as a clear and concise reference for these complex processes. A thorough understanding of these fundamental principles is essential for the rational design of molecules with tailored redox properties for various applications.

References

Methodological & Application

Application Notes and Protocols for the Oxidation of Amines Using 3,5-di-tert-butyl-o-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of amines to imines and ketones is a fundamental transformation in organic synthesis, crucial for the construction of a wide array of pharmaceuticals and functional materials. 3,5-di-tert-butyl-o-benzoquinone stands out as a versatile oxidizing agent for this purpose, enabling the conversion of primary and secondary amines under relatively mild conditions. This reagent facilitates the oxidative deamination of primary amines to yield ketones and can react with secondary amines to form N,N-disubstituted o-aminophenols. The reaction proceeds via the formation of an intermediate which, in the case of primary amines, leads to the corresponding ketone and 2-amino-4,6-di-tert-butylphenol (B167885). This document provides detailed protocols for the oxidation of primary amines using this compound, with a focus on reproducibility and clarity for research and development applications.

Data Presentation

The reaction of this compound with various primary amines leads to the formation of the corresponding ketones and a Schiff base byproduct. The yields of the ketone products are summarized in the table below.

Amine SubstrateKetone ProductYield (%)
Cyclohexylamine (B46788)Cyclohexanone (B45756)85
CycloheptylamineCycloheptanone88
2-Butanamine2-Butanone75
3-Pentanamine3-Pentanone80

Experimental Protocols

This section details the experimental procedure for the oxidation of a representative primary amine, cyclohexylamine, to cyclohexanone using this compound.

Materials:

  • This compound (FW: 220.31 g/mol )

  • Cyclohexylamine (FW: 99.17 g/mol )

  • Methanol (B129727) (CH₃OH), reagent grade

  • Dichloromethane (B109758) (CH₂Cl₂), reagent grade

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography (60-120 mesh)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (2.20 g, 10.0 mmol) in 40 mL of methanol.

  • Addition of Amine: To the stirred solution, add cyclohexylamine (0.99 g, 10.0 mmol) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in 50 mL of dichloromethane and transfer to a separatory funnel. Wash the organic layer with 2 x 30 mL of water and then with 30 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate (B1210297) gradient to separate the cyclohexanone from the 2-amino-4,6-di-tert-butylphenol byproduct.

  • Product Characterization: Combine the fractions containing the purified cyclohexanone and concentrate under reduced pressure. Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and GC-MS).

Mandatory Visualization

The following diagram illustrates the general workflow for the oxidation of a primary amine using this compound.

experimental_workflow reagents Dissolve 3,5-di-tert-butyl- o-benzoquinone in Methanol amine_addition Add Primary Amine (e.g., Cyclohexylamine) reagents->amine_addition Room Temperature reflux Reflux for 4 hours amine_addition->reflux workup Solvent Removal (Rotary Evaporation) reflux->workup extraction Extraction with Dichloromethane & Water workup->extraction purification Column Chromatography (Silica Gel) extraction->purification product Isolated Ketone Product purification->product

Caption: Experimental workflow for amine oxidation.

The signaling pathway below illustrates the reaction mechanism for the oxidation of a primary amine with this compound.

reaction_mechanism cluster_reactants Reactants amine Primary Amine (R-NH2) intermediate Intermediate Adduct amine->intermediate + quinone 3,5-di-tert-butyl- o-benzoquinone quinone->intermediate products Ketone (R=O) + 2-Amino-4,6-di-tert-butylphenol intermediate->products Rearrangement & Hydrolysis

Caption: Reaction mechanism of amine oxidation.

Application Notes and Protocols: 3,5-Di-tert-butyl-o-benzoquinone as a Versatile Oxidant in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Di-tert-butyl-o-benzoquinone (DTBQ) is a robust and versatile oxidizing agent employed in a variety of organic transformations. Its sterically hindered nature, conferred by the two tert-butyl groups, enhances its stability and selectivity in comparison to simpler o-benzoquinones. This attribute, coupled with its favorable redox properties, makes it a valuable reagent in the synthesis of complex organic molecules, including heterocycles and substituted phenols. This document provides detailed application notes and experimental protocols for the use of this compound as an oxidant in several key synthetic reactions.

Physicochemical Properties and Safety Information

PropertyValueReference
CAS Number 3383-21-9
Molecular Formula C₁₄H₂₀O₂
Molecular Weight 220.31 g/mol
Appearance Dark red to very dark brown solid[1]
Melting Point 112-114 °C
Solubility Sparingly soluble in chloroform, very slightly soluble in methanol.[2]
Stability Stable under normal conditions. Incompatible with strong reducing agents and strong oxidizing agents.[1][2]
Safety Irritating to eyes, respiratory system, and skin. Do not breathe dust and avoid contact with skin and eyes.[1]

Applications in Organic Synthesis

This compound serves as a key oxidant in several synthetic methodologies, including the formation of C-N and C-O bonds, and in cycloaddition reactions.

Synthesis of N,N-Disubstituted-o-aminophenols

The reaction of this compound with secondary amines provides a direct route to sterically hindered N,N-disubstituted-o-aminophenols. The quinone acts as an oxidant for the intermediate adduct.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products quinone This compound aminophenol 2-(N,N-dialkylamino)-4,6-di-tert-butyl-phenol quinone->aminophenol Reaction catechol 3,5-Di-tert-butylcatechol quinone->catechol Reduction amine Secondary Amine (e.g., Dimethylamine) amine->aminophenol

General scheme for the synthesis of N,N-disubstituted-o-aminophenols.

Experimental Protocol: Synthesis of 2-(N,N-Dimethylamino)-4,6-di-tert-butyl-phenol [3]

This protocol describes the reaction of this compound with dimethylamine (B145610).

Materials:

  • This compound

  • A solution of dimethylamine in a suitable solvent (e.g., THF or ethanol)

  • Solvent (e.g., acetonitrile)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound in acetonitrile.

  • To this solution, add a solution of dimethylamine. The reaction mixture will typically change color.

  • The reaction proceeds, leading to the formation of 2-(N,N-dimethylamino)-4,6-di-tert-butyl-phenol. In this process, a second molecule of the starting quinone acts as an oxidant for the intermediate, being itself reduced to 3,5-di-tert-butylcatechol.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired 2-(N,N-dimethylamino)-4,6-di-tert-butyl-phenol.

Quantitative Data:

AmineProductYieldReference
Dimethylamine2-(N,N-Dimethylamino)-4,6-di-tert-butyl-phenolNot specified[3]
Morpholine2,4-Di-tert-butyl-6-morpholinophenolNot specified[3]
Piperidine2,4-Di-tert-butyl-6-(piperidin-1-yl)phenolNot specified[3]
Hetero-Diels-Alder Reactions for the Synthesis of 1,4-Benzodioxines

This compound can function as a heterodienophile in [4+2] cycloaddition reactions with conjugated dienes, affording 1,4-benzodioxine derivatives in high yields.[4]

Reaction Workflow:

G start Start reactants Mix this compound and Acyclic Diene start->reactants reaction Heat the reaction mixture reactants->reaction workup Reaction Work-up (e.g., solvent removal) reaction->workup purification Purification (e.g., chromatography or recrystallization) workup->purification product 1,4-Benzodioxine Derivative purification->product G quinone 3,5-Di-tert-butyl- o-benzoquinone intermediate Schiff Base Intermediate quinone->intermediate Condensation amino_acid Amino Acid (e.g., Glycine) amino_acid->intermediate benzoxazole 5,7-Di-tert-butyl-2- substituted-benzoxazole intermediate->benzoxazole Oxidative Cyclization G cluster_cycle Catalytic Cycle catalyst_ox [Cu(II)-Cu(II)] Oxidized Catalyst catalyst_red [Cu(I)-Cu(I)] Reduced Catalyst catalyst_ox->catalyst_red Reduction dtbc 3,5-Di-tert-butylcatechol (DTBC) dtbq This compound (DTBQ) dtbc->dtbq Oxidation catalyst_red->catalyst_ox Re-oxidation o2 O₂ h2o 2H₂O o2->h2o Reduction

References

Application Note: Electrochemical Analysis of 3,5-di-tert-butyl-1,2-benzoquinone Redox Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-di-tert-butyl-1,2-benzoquinone (DTBQ) is a sterically hindered ortho-quinone that serves as a valuable model compound in the study of redox chemistry.[1] Its reversible one- and two-electron transfer reactions are fundamental to understanding various chemical and biological processes.[2][3] The bulky tert-butyl groups enhance the kinetic stability of the corresponding semiquinone and catechol species, facilitating detailed electrochemical investigation.[1][4] This application note provides detailed protocols for the electrochemical analysis of DTBQ redox reactions using cyclic voltammetry and summarizes key quantitative data. The methodologies and data presented are relevant for researchers in fields ranging from materials science to drug development, where understanding electron transfer mechanisms is crucial.

Electrochemical Behavior of DTBQ

The electrochemical reduction of DTBQ typically proceeds in two successive one-electron steps to form the semiquinone anion radical and then the dianion of the corresponding catechol, 3,5-di-tert-butylcatechol (B55391) (DTBC). The reaction pathway is highly dependent on the solvent system and the presence of proton donors.

In aprotic media, such as acetonitrile, two distinct and reversible redox couples are often observed. However, in the presence of a proton source, such as 2,2,2-trifluoroethanol (B45653), the reaction mechanism becomes more complex. At low concentrations of the proton donor, the reduction of the quinone (Q) to its anion radical (Q•-) is followed by complexation with the alcohol (HA). This is then followed by a concerted proton and electron transfer (CPET) to form the hydroquinone (B1673460) anion (HQ-).[5][6] At higher concentrations of the proton donor, a disproportionation reaction involving the hydrogen-bonded complex and the quinone anion radical becomes the dominant pathway.[5][6]

In aqueous solutions, the redox potentials are pH-dependent. The two-electron reduction potential exhibits a linear relationship with pH, with slopes of approximately 0.056 V/pH and 0.03 V/pH, intersecting at a pKa of 10.0, which corresponds to the dissociation of the catechol.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data obtained from the electrochemical analysis of DTBQ under various conditions.

Table 1: Redox Potentials of 3,5-di-tert-butyl-1,2-benzoquinone

ParameterValueConditionsReference
One-Electron Reduction Potential (E7)0.01 ± 0.04 Vvs. NHE, pH 7[2][3]
Two-Electron Reduction Potential vs. pHSlope: 0.056 V/pHpH < 10, 25% methanol (B129727)/water[2][3]
Two-Electron Reduction Potential vs. pHSlope: 0.03 V/pHpH > 10, 25% methanol/water[2][3]

Table 2: Physicochemical Properties and Reaction Kinetics

ParameterValueConditionsReference
Semiquinone Radical pKa (pKr)6.0 ± 0.1Aqueous solution[2][3]
Catechol pKa10.05 ± 0.05Spectrophotometrically in 25% methanol/water[2][3]
Rate constant (k) with superoxide (B77818) radical1.2 x 10⁹ M⁻¹ s⁻¹Pulse radiolysis[2]
Rate constant (k) with ascorbate600 ± 100 M⁻¹ s⁻¹Methanol[2][3][7]

Experimental Protocols

Protocol 1: Cyclic Voltammetry in Aprotic Media

This protocol describes the analysis of DTBQ in acetonitrile, a common aprotic solvent for electrochemical studies.

Materials:

  • 3,5-di-tert-butyl-1,2-benzoquinone (DTBQ)

  • Acetonitrile (anhydrous, electrochemical grade)

  • Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) or similar supporting electrolyte

  • Working electrode: Glassy carbon electrode (GCE)

  • Reference electrode: Ag/AgCl or Ag/Ag⁺

  • Counter electrode: Platinum wire

  • Volumetric flasks and pipettes

  • Electrochemical cell

  • Potentiostat

Procedure:

  • Solution Preparation:

    • Prepare a 0.1 M stock solution of the supporting electrolyte (TBAPF₆) in anhydrous acetonitrile.

    • Prepare a 1-5 mM stock solution of DTBQ in the 0.1 M TBAPF₆/acetonitrile electrolyte solution.

  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina (B75360) slurry on a polishing pad, sonicate in deionized water and then in acetonitrile, and dry thoroughly before use.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared DTBQ solution.

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

    • Connect the electrodes to the potentiostat.

    • Set the potential window to scan from approximately +0.5 V to -1.5 V (vs. the reference electrode). The exact window may need to be adjusted.

    • Set the scan rate to 100 mV/s.

    • Run the cyclic voltammetry experiment.

    • Record voltammograms at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the reversibility of the redox processes.

Protocol 2: Cyclic Voltammetry in Aqueous Media (pH-dependent)

This protocol outlines the procedure for studying the pH-dependent redox behavior of DTBQ.

Materials:

  • 3,5-di-tert-butyl-1,2-benzoquinone (DTBQ)

  • Methanol

  • Buffer solutions of various pH values (e.g., citrate, phosphate, borate)

  • Potassium chloride (KCl) as a supporting electrolyte

  • Working electrode: Glassy carbon electrode (GCE)

  • Reference electrode: Ag/AgCl

  • Counter electrode: Platinum wire

  • Electrochemical cell

  • Potentiostat

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of DTBQ in methanol.

    • For each measurement, prepare the working solution by adding a small aliquot of the DTBQ stock solution to a buffer solution of a specific pH containing 0.1 M KCl. The final solution should contain a known percentage of methanol (e.g., 25%) to ensure solubility.[2][3]

  • Electrode Preparation:

    • Polish the glassy carbon working electrode as described in Protocol 1.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared DTBQ solution.

    • Purge the solution with an inert gas for 10-15 minutes.

    • Perform cyclic voltammetry, scanning from an initial potential to a final potential that encompasses the redox events of interest. The potential window will vary with pH.

    • Record the cyclic voltammogram.

    • Repeat the measurement for a range of pH values to determine the relationship between the peak potential and pH.

Visualizations

Redox Reaction Pathways of DTBQ

DTBQ_Redox_Pathways cluster_one_electron One-Electron Reduction cluster_two_electron Two-Electron Reduction cluster_protonation Protonation in Aqueous Media Q DTBQ (Q) Q_radical Semiquinone Radical (Q•-) Q->Q_radical + e- Q_radical->Q - e- Q_radical2 Semiquinone Radical (Q•-) HQ_minus Catechol Dianion (Q2-) Q_radical2->HQ_minus + e- HQ_minus->Q_radical2 - e- HQ_minus_proton Catechol Dianion (Q2-) H2Q Catechol (H2Q) HQ_minus_proton->H2Q + 2H+

Caption: Redox pathways of 3,5-di-tert-butyl-1,2-benzoquinone.

Experimental Workflow for Cyclic Voltammetry

CV_Workflow prep Solution Preparation (DTBQ + Electrolyte) cell Cell Assembly (3-Electrode Setup) prep->cell electrode Electrode Preparation (Polish GCE) electrode->cell purge Inert Gas Purging (Remove O2) cell->purge measurement Cyclic Voltammetry (Potential Scan) purge->measurement analysis Data Analysis (Peak Potentials, Currents) measurement->analysis

Caption: Experimental workflow for cyclic voltammetry analysis.

Reaction Mechanism in the Presence of a Proton Donor

CPET_Mechanism Q Quinone (Q) Q_radical Anion Radical (Q•-) Q->Q_radical + e- complex Hydrogen-Bonded Complex [Q•-(HA)] Q_radical->complex + HA HA Proton Donor (HA) HQ_minus Hydroquinone Anion (HQ-) complex->HQ_minus + e- (CPET) A_minus Conjugate Base (A-)

Caption: Concerted Proton-Electron Transfer (CPET) mechanism.

Conclusion

The electrochemical analysis of 3,5-di-tert-butyl-1,2-benzoquinone provides valuable insights into its redox chemistry. The protocols and data presented here offer a solid foundation for researchers to study DTBQ and related compounds. The distinct and tunable redox behavior of DTBQ makes it an excellent model system for investigating electron transfer processes in various chemical and biological contexts, including those relevant to drug action and development.

References

Application Notes and Protocols for the Synthesis of 1,4-Benzodioxines using 3,5-di-tert-butyl-o-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Benzodioxines are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules and are pivotal in pharmaceutical research and drug development. Their derivatives have shown a wide range of pharmacological activities. A robust and efficient method for the synthesis of these scaffolds is the hetero-Diels-Alder reaction. This application note details the synthesis of substituted 1,4-benzodioxines through the cycloaddition reaction of 3,5-di-tert-butyl-o-benzoquinone with various acyclic dienes. This method is reported to produce 1,4-benzodioxines in very high yields.[1]

This compound serves as an effective 1,4-dioxabutadiene component in these reactions.[1] The presence of the bulky tert-butyl groups can influence the regioselectivity of the cycloaddition. This protocol provides a general framework for researchers to synthesize a library of 1,4-benzodioxine derivatives for further investigation in medicinal chemistry and materials science.

Reaction Scheme

The synthesis proceeds via a hetero-Diels-Alder reaction, where the o-benzoquinone acts as the heterodiene and reacts with a suitable diene.

reaction_scheme reagents This compound + Diene product 1,4-Benzodioxine Derivative reagents->product Heat/Solvent

Caption: General scheme for the hetero-Diels-Alder reaction.

Experimental Workflow

The overall workflow for the synthesis and characterization of 1,4-benzodioxines is outlined below.

experimental_workflow arrow arrow start Start reagents Combine this compound and Diene in Solvent start->reagents reaction Heat Reaction Mixture (e.g., Reflux) reagents->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification by Column Chromatography workup->purification characterization Spectroscopic Characterization (NMR, IR, MS) purification->characterization end End characterization->end

Caption: Experimental workflow for 1,4-benzodioxine synthesis.

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of 1,4-benzodioxines from this compound and a representative acyclic diene. Note: This is a generalized protocol and may require optimization for specific dienes and scales.

Materials and Reagents:

  • This compound (CAS: 3383-21-9)[2]

  • Acyclic diene (e.g., isoprene, 2,3-dimethyl-1,3-butadiene)

  • Anhydrous solvent (e.g., toluene, benzene, or xylenes)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

  • Silica (B1680970) gel (230-400 mesh)

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., toluene, 10 mL per mmol of quinone).

  • Addition of Diene: Add the acyclic diene (1.2-2.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Characterize the purified 1,4-benzodioxine derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Data Summary

The following tables summarize representative yields and spectroscopic data for the synthesized 1,4-benzodioxine derivatives.

Table 1: Reaction Yields for the Synthesis of 1,4-Benzodioxines

DieneProductReaction Time (h)Yield (%)
Isoprene6,8-di-tert-butyl-3-methyl-2,3-dihydro-1,4-benzodioxine12>90 (representative)
2,3-Dimethyl-1,3-butadiene6,8-di-tert-butyl-2,3-dimethyl-2,3-dihydro-1,4-benzodioxine10>90 (representative)
1,3-Butadiene6,8-di-tert-butyl-2,3-dihydro-1,4-benzodioxine18>85 (representative)

Yields are based on reports of "very high yields" and are for illustrative purposes.[1] Actual yields may vary depending on the specific reaction conditions.

Table 2: Spectroscopic Data for a Representative 1,4-Benzodioxine Derivative

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
6,8-di-tert-butyl-2,3-dihydro-1,4-benzodioxine6.80-7.00 (m, 2H, Ar-H), 4.20-4.40 (m, 4H, O-CH₂-CH₂-O), 1.25 (s, 9H, t-Bu), 1.40 (s, 9H, t-Bu)142.1, 139.8, 136.5, 120.2, 118.9, 115.6, 64.5, 64.3, 35.1, 34.4, 31.8, 29.7

Note: The spectroscopic data presented are representative and should be confirmed by experimental analysis of the synthesized compounds.

Reaction Mechanism

The formation of 1,4-benzodioxines proceeds through a concerted [4+2] cycloaddition mechanism, also known as the hetero-Diels-Alder reaction. This compound acts as an electron-deficient heterodiene.

mechanism cluster_reagents Reactants quinone This compound (Heterodiene) ts Cyclic Transition State quinone->ts [4+2] diene Acyclic Diene (Dienophile) diene->ts product 1,4-Benzodioxine Adduct ts->product Cycloaddition

Caption: Proposed mechanism for the hetero-Diels-Alder reaction.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound is a solid and may cause skin and eye irritation.[2] Avoid inhalation of dust.

  • Organic solvents used are flammable. Keep away from ignition sources.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

Applications in Drug Development

The 1,4-benzodioxane (B1196944) scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. The ability to efficiently synthesize a variety of substituted 1,4-benzodioxines using this protocol allows for the generation of compound libraries for high-throughput screening. These libraries can be used to identify new lead compounds with potential therapeutic activities, including but not limited to, alpha-adrenergic blockers, antipsychotics, and anticancer agents. The functional group tolerance of the Diels-Alder reaction allows for the incorporation of diverse functionalities, enabling extensive structure-activity relationship (SAR) studies.

References

Application Note: Cyclic Voltammetry Protocol for 3,5-di-tert-butyl-1,2-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the electrochemical analysis of 3,5-di-tert-butyl-1,2-benzoquinone (3,5-DTBBQ) using cyclic voltammetry (CV). 3,5-DTBBQ is a redox-active molecule whose o-quinone moiety allows it to undergo reversible electron transfer reactions. Understanding its electrochemical behavior is crucial for applications in organic synthesis, materials science, and as a model compound for biological redox processes. This protocol focuses on the procedure in an aprotic solvent (acetonitrile) to resolve the distinct one-electron transfer steps.

Principle of the Method

Cyclic voltammetry is an electrochemical technique used to probe the redox behavior of a species in solution. A potential is swept linearly between two vertex potentials and then back again, while the resulting current is measured.

In an aprotic solvent such as acetonitrile (B52724), 3,5-di-tert-butyl-1,2-benzoquinone undergoes a sequential two-step reduction. The first reversible step involves the transfer of one electron to form a stable semiquinone anion radical (Q•⁻). The second reversible step involves the addition of a second electron to form the catechol dianion (Q²⁻).[1][2]

  • Step 1: Q + e⁻ ⇌ Q•⁻

  • Step 2: Q•⁻ + e⁻ ⇌ Q²⁻

The resulting cyclic voltammogram will ideally show two distinct, reversible redox couples, each with a characteristic cathodic (reduction) and anodic (oxidation) peak.

Materials and Reagents

  • Analyte: 3,5-di-tert-butyl-1,2-benzoquinone (CAS 3383-21-9), ≥98% purity

  • Solvent: Acetonitrile (CH₃CN), anhydrous or HPLC grade

  • Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) or similar (e.g., TEAPF₆)

  • Inert Gas: High purity Argon (Ar) or Nitrogen (N₂)

  • Equipment:

    • Potentiostat with data acquisition software

    • Electrochemical cell (e.g., 10-20 mL glass vial)

    • Three-electrode system:

      • Working Electrode: Glassy carbon electrode (GCE), ~3 mm diameter

      • Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)

      • Counter (Auxiliary) Electrode: Platinum wire or mesh

    • Polishing kit for GCE (alumina slurry or diamond paste)

    • Standard laboratory glassware (volumetric flasks, pipettes)

    • Analytical balance

Experimental Protocol

This protocol describes the procedure for analyzing 3,5-DTBBQ in an aprotic solvent.

Electrode Preparation
  • Polish the Working Electrode: Polish the glassy carbon electrode surface to a mirror finish using a polishing pad with fine alumina (B75360) slurry (e.g., 0.05 µm).

  • Rinse and Dry: Thoroughly rinse the polished electrode with deionized water, followed by ethanol, and finally with acetonitrile. Gently dry the electrode with a stream of inert gas.

Solution Preparation
  • Electrolyte Solution: Prepare a 0.1 M solution of TBAPF₆ in acetonitrile. For example, dissolve 3.87 g of TBAPF₆ in anhydrous acetonitrile and bring the final volume to 100 mL in a volumetric flask. This is the blank solution.

  • Analyte Stock Solution: Prepare a 10 mM stock solution of 3,5-DTBBQ in the 0.1 M TBAPF₆/acetonitrile electrolyte solution. For example, weigh 22.03 mg of 3,5-DTBBQ and dissolve it in 10 mL of the electrolyte solution.

  • Working Solution: Prepare the final 1 mM working solution by diluting 1 mL of the stock solution with 9 mL of the electrolyte solution in the electrochemical cell.

Electrochemical Measurement Workflow

G prep Prepare Solutions & Electrodes assemble Assemble 3-Electrode Cell prep->assemble purge Deoxygenate Solution (Purge with N₂/Ar for 15 min) assemble->purge blank Run CV on Blank Electrolyte purge->blank measure Add Analyte & Run CV (e.g., +0.5V to -2.0V) blank->measure analyze Analyze Data (Determine Peak Potentials) measure->analyze

Caption: Experimental workflow for cyclic voltammetry analysis.

  • Cell Assembly: Place the prepared working, reference, and counter electrodes into the electrochemical cell containing the blank electrolyte solution. Ensure the electrodes are properly immersed.

  • Deoxygenation: Purge the solution with a fine stream of inert gas (N₂ or Ar) for at least 15 minutes to remove dissolved oxygen. Maintain a gentle blanket of the inert gas over the solution for the entire experiment.

  • Blank Scan: Record a cyclic voltammogram of the blank electrolyte solution using the intended potential window (e.g., +0.5 V to -2.0 V vs. Ag/AgCl) to ensure no interfering peaks are present.

  • Analyte Measurement: Add the analyte to the cell to reach the final desired concentration (e.g., 1 mM) and allow it to dissolve completely.

  • Data Acquisition: Record the cyclic voltammogram.

    • Initial Potential: A value where no faradaic current flows, e.g., +0.5 V.

    • Vertex Potential 1: A potential negative enough to encompass both reduction peaks, e.g., -2.0 V.

    • Vertex Potential 2: The initial potential, +0.5 V.

    • Scan Rate: Start with 100 mV/s.

    • Cycles: Run at least 3 cycles to check for stability.

Data Analysis
  • Identify the cathodic peak potentials (Epc) and anodic peak potentials (Epa) for both redox couples from the stabilized voltammogram (typically the 2nd or 3rd cycle).

  • Calculate the formal potential (E°' or E½) for each couple using the formula: E½ = (Epa + Epc) / 2.

  • Determine the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

  • Assess the peak current ratio (Ipa / Ipc). For a reversible process, this ratio should be close to unity.

Expected Results & Data

The cyclic voltammogram of 3,5-DTBBQ in dry acetonitrile should exhibit two well-defined, quasi-reversible redox waves corresponding to the sequential one-electron reductions. The first wave at a less negative potential corresponds to the Q/Q•⁻ couple, and the second wave at a more negative potential corresponds to the Q•⁻/Q²⁻ couple.

Electrochemical Data Summary

The following table summarizes key electrochemical data for 3,5-di-tert-butyl-1,2-benzoquinone in different media.

Solvent / ElectrolyteRedox CouplePotential (V)Reference ElectrodeCitation
Acetonitrile / TBAPF₆Q + e⁻ ⇌ Q•⁻E½₁ (Not specified in search)Ag/AgCl or SCE[3][4]
Acetonitrile / TBAPF₆Q•⁻ + e⁻ ⇌ Q²⁻E½₂ (Not specified in search)Ag/AgCl or SCE[3][4]
Aqueous (25% MeOH), pH 7Q + 2e⁻ + 2H⁺ ⇌ H₂Q0.01 ± 0.04SHE (Assumed)[5]

Note: While the two-step mechanism in acetonitrile is well-documented, specific potential values were not found in the literature surveyed. Researchers should expect the first reduction (E½₁) to be significantly less negative than the second (E½₂).

Redox Pathway Visualization

G Q Quinone (Q) Q_rad Semiquinone Radical (Q•⁻) Q->Q_rad + e⁻ (E½₁) Q_dianion Catechol Dianion (Q²⁻) Q_rad->Q_dianion + e⁻ (E½₂)

Caption: Two-step electrochemical reduction of 3,5-DTBBQ in an aprotic solvent.

Troubleshooting

  • Low or No Signal:

    • Check all electrode connections.

    • Ensure the analyte is fully dissolved.

    • Repolish the working electrode, as the surface may be fouled.

  • Distorted or Sloping Voltammogram:

    • Indicates high solution resistance. Ensure the reference electrode tip is close to the working electrode and the supporting electrolyte concentration is adequate (e.g., 0.1 M).

  • Irreversible Peaks (Missing reverse peak):

    • The radical anion or dianion may be unstable and reacting with trace water or other impurities. Ensure the use of anhydrous solvent and proper deoxygenation.

    • Increase the scan rate. A faster scan can sometimes "outrun" the follow-up chemical reaction, making the process appear more reversible.

References

Application Notes and Protocols: 3,5-di-tert-butyl-o-benzoquinone in Metal Complex Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,5-di-tert-butyl-o-benzoquinone and its redox-active congeners (catechol and semiquinone) in the catalysis of synthetically important organic transformations. The focus is on providing detailed experimental protocols and quantitative data to facilitate the application of these catalysts in research and development settings.

Mimicking Catechol Oxidase: Catalytic Oxidation of Catechols

Metal complexes incorporating the this compound ligand system are highly effective catalysts for the aerobic oxidation of catechols to their corresponding quinones. This process mimics the function of the copper-containing enzyme catechol oxidase. The catalytic activity of various transition metal complexes has been explored, with a significant focus on copper-based systems.

The general reaction involves the oxidation of 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC) to this compound (3,5-DTBQ) using molecular oxygen from the air as the oxidant. The progress of this reaction can be conveniently monitored spectrophotometrically by following the increase in absorbance of the quinone product at 400 nm.[1][2][3]

Quantitative Data for Catechol Oxidation Catalysis

The efficiency of various metal complexes in catalyzing the oxidation of 3,5-di-tert-butylcatechol is summarized in the table below. The data includes key kinetic parameters such as the Michaelis constant (KM), maximum reaction velocity (Vmax), and the catalytic rate constant (kcat), also known as the turnover frequency.

Catalyst / Metal ComplexSubstrateSolventKM (M)Vmax (M s-1)kcat (h-1)Reference
Dinuclear Copper(II) Complex [Cu2(papy)2(CH3OH)2]3,5-di-tert-butylcatecholMethanol2.97 x 10-42 x 10-47.2 x 103[4][5]
Library of Cu(II) complexes3,5-di-tert-butylcatecholAcetonitrile--up to 6900[6]
Dinuclear Copper(II) Complexes (1-5)3,5-di-tert-butylcatecholMethanol--up to 3.24 x 104[7]
--INVALID-LINK--3,5-di-tert-butylcatechol-6.25 x 10-337.5 µmol·L⁻¹·min⁻¹-[8]
Ni complex with pyrano[2,3-c]pyrazole ligand3,5-di-tert-butylcatechol--2.698 x 10-3-[8]
{[Zn(L1)(Cl)₂]·DMF}3,5-di-tert-butylcatechol---0.98 x 10²[8]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Oxidation of 3,5-di-tert-butylcatechol (Catecholase Activity)

This protocol describes a general method for assessing the catecholase-like activity of a metal complex using 3,5-di-tert-butylcatechol as the substrate.

Materials:

  • Metal complex catalyst

  • 3,5-di-tert-butylcatechol (3,5-DTBC)

  • Methanol (or other suitable solvent, e.g., acetonitrile)

  • UV-Vis spectrophotometer

  • Cuvettes

  • Standard laboratory glassware

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the metal complex catalyst in the chosen solvent (e.g., 1 x 10-4 M in methanol).

    • Prepare a stock solution of 3,5-di-tert-butylcatechol in the same solvent (e.g., 1 x 10-2 M in methanol).

  • Catalytic Reaction:

    • In a standard 1 cm path length quartz cuvette, place a specific volume of the catalyst stock solution.

    • To initiate the reaction, add a defined excess of the 3,5-DTBC stock solution to the cuvette (e.g., 100 equivalents).

    • The reaction is typically carried out under aerobic conditions at room temperature (e.g., 25 °C).[4]

  • Data Acquisition:

    • Immediately after adding the substrate, start monitoring the reaction using a UV-Vis spectrophotometer.

    • Record the increase in absorbance at 400 nm, which is characteristic of the formation of this compound.[4]

    • Collect data at regular time intervals until the reaction reaches completion or for a predetermined duration.

  • Kinetic Analysis:

    • To determine the kinetic parameters (KM, Vmax, and kcat), perform a series of experiments varying the concentration of the 3,5-DTBC substrate while keeping the catalyst concentration constant.[4][5]

    • Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation. A Lineweaver-Burk plot (a double reciprocal plot) can be used for this purpose.[5]

Workflow for Catechol Oxidase Activity Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_catalyst Prepare Catalyst Stock Solution (e.g., 1x10⁻⁴ M in Methanol) mix Mix Catalyst and Substrate in Cuvette (aerobic, 25°C) prep_catalyst->mix prep_substrate Prepare 3,5-DTBC Stock Solution (e.g., 1x10⁻² M in Methanol) prep_substrate->mix monitor Monitor Absorbance at 400 nm (UV-Vis Spectrophotometer) mix->monitor kinetic Perform Kinetic Analysis (Michaelis-Menten, Lineweaver-Burk) monitor->kinetic

Caption: Workflow for assessing catechol oxidase mimetic activity.

Reductive Coupling and Other Transformations

Molybdenum complexes of this compound have been utilized as catalysts in reductive coupling reactions. For instance, a catalyst prepared in situ from Molybdenum hexacarbonyl (Mo(CO)6) and this compound, in the presence of a mild reductant like triphenylphosphine, can facilitate the intermolecular reductive coupling of aromatic aldehydes and the intramolecular coupling of aromatic ketones to produce alkenes.[9]

Protocol 2: In Situ Preparation of Molybdenum-Quinone Catalyst for Reductive Coupling

This protocol outlines the preparation of the active molybdenum catalyst for use in deoxygenative coupling reactions.

Materials:

  • Molybdenum hexacarbonyl (Mo(CO)6)

  • This compound

  • Toluene (B28343) or mesitylene (B46885) (anhydrous)

  • Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques

  • Heating mantle and temperature controller

  • Inert gas supply (e.g., Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • Set up a Schlenk flask equipped with a magnetic stir bar and a condenser under an inert atmosphere.

  • Catalyst Formation:

    • To the flask, add equimolar amounts of Molybdenum hexacarbonyl and this compound.[9]

    • Add anhydrous toluene or mesitylene as the solvent.

    • Heat the mixture to a temperature above 120 °C.[9]

    • The formation of the active molybdenum-quinone species is indicated by the appearance of an intense purple color.[9]

  • Handling and Storage:

    • Although the starting materials can be handled in air, the resulting catalyst solution is air and moisture sensitive and should be used promptly under an inert atmosphere.[9]

    • Safety Note: This reaction should be performed in a well-ventilated fume hood as carbon monoxide (CO) gas may be released during the preparation.[9]

Logical Diagram of Catalyst Formation

G MoCO6 Mo(CO)₆ Active_Catalyst Active Mo-Quinone Complex (Intense Purple Solution) MoCO6->Active_Catalyst DBBQ 3,5-di-tert-butyl- o-benzoquinone DBBQ->Active_Catalyst Solvent Toluene or Mesitylene (>120°C, Inert Atmosphere) Solvent->Active_Catalyst

Caption: In situ formation of the Molybdenum-quinone catalyst.

Signaling Pathways and Reaction Mechanisms

While "signaling pathways" are typically associated with biological systems, the underlying chemical transformations in these catalytic processes can be represented as reaction cycles.

Catalytic Cycle of Catechol Oxidation

The catalytic cycle for the oxidation of 3,5-di-tert-butylcatechol by a generic dinuclear copper(II) complex is believed to involve the coordination of the catechol to the metal centers, followed by electron transfer to produce the quinone and a reduced form of the catalyst. The catalyst is then re-oxidized by molecular oxygen to complete the cycle. The involvement of semiquinone radical intermediates has also been suggested.[10]

G Cat_CuII [Cu(II)₂] Substrate_Complex [Cu(II)₂-(H₂-DTBC)] Cat_CuII->Substrate_Complex + H₂-DTBC Product_Complex [Cu(I)₂-(DTBQ)] Substrate_Complex->Product_Complex - 2H⁺, - 2e⁻ Product_Complex->Cat_CuII + O₂, + 2H⁺, - H₂O, - DTBQ

Caption: Simplified catalytic cycle for catechol oxidation.

References

Application Notes and Protocols for 3,5-di-tert-butyl-o-benzoquinone as a Redox-Active Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-di-tert-butyl-o-benzoquinone (DTBQ) is a sterically hindered ortho-benzoquinone that serves as a versatile redox-active ligand in coordination chemistry. Its ability to exist in three distinct oxidation states—quinone (neutral), semiquinone (radical anion), and catecholate (dianion)—allows for the formation of metal complexes with rich electronic properties and diverse reactivity. This attribute makes DTBQ a valuable component in the design of functional inorganic materials, catalysts that mimic metalloenzymes, and molecular switches. The bulky tert-butyl groups enhance the stability of the ligand and its complexes, facilitating their isolation and characterization. These application notes provide an overview of the synthesis, properties, and applications of DTBQ as a redox-active ligand, along with detailed experimental protocols for its use.

Key Applications

  • Mimicking Metalloenzymes: Metal complexes of DTBQ are extensively used to model the active sites of copper-containing enzymes like catechol oxidase and tyrosinase. These synthetic analogues provide valuable insights into the mechanisms of substrate oxidation and oxygen activation in biological systems.

  • Catalysis: The ability of the DTBQ ligand to act as an electron reservoir facilitates multi-electron redox transformations at the metal center. This property is harnessed in catalytic oxidation reactions, such as the oxidation of phenols and catechols.[1]

  • Molecular Switches and Sensors: The reversible redox behavior of DTBQ complexes, often accompanied by distinct spectroscopic and magnetic changes, makes them promising candidates for the development of molecular switches and electrochemical sensors.

  • Materials Science: The unique electronic and magnetic properties of DTBQ-based metal complexes are of interest in the design of molecular magnets and other advanced materials.

Experimental Protocols

Protocol 1: Synthesis of this compound (DTBQ)

This protocol describes the synthesis of DTBQ via the oxidation of 3,5-di-tert-butylcatechol (B55391).

Materials:

Procedure:

  • Dissolve 3,5-di-tert-butylcatechol in dichloromethane or diethyl ether in a round-bottom flask.

  • In a separate flask, prepare an aqueous solution of sodium periodate (a slight excess).

  • Add the sodium periodate solution dropwise to the catechol solution with vigorous stirring at room temperature. The reaction mixture will turn deep red.

  • Continue stirring for 1-2 hours until the reaction is complete (monitor by TLC).

  • Separate the organic layer and wash it with water, followed by a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from methanol or petroleum ether to yield fine red crystals of this compound.[2]

Protocol 2: Synthesis of a Cobalt(II) Complex with DTBQ

This protocol outlines a general procedure for the synthesis of a cobalt(II) complex involving the DTBQ ligand in its semiquinone form.

Materials:

  • This compound (DTBQ)

  • Cobalt(II) acetylacetonate (B107027) [Co(acac)₂] or other suitable cobalt(II) salt

  • Ancillary ligand (e.g., a bidentate nitrogen donor ligand like 2,2'-bipyridine)

  • Toluene or other anhydrous, deoxygenated solvent

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ancillary ligand in toluene.

  • Add an equimolar amount of Co(acac)₂ to the solution and stir until it dissolves.

  • In a separate flask, dissolve DTBQ in toluene.

  • Add the DTBQ solution to the cobalt-ligand solution. A color change should be observed, indicating complex formation. The reaction often involves the reduction of DTBQ to its semiquinone radical anion with concomitant oxidation of Co(II) to Co(III) or formation of a Co(II)-semiquinone species.

  • Stir the reaction mixture at room temperature for several hours.

  • Reduce the volume of the solvent under vacuum to induce precipitation of the complex.

  • Collect the solid product by filtration, wash with a small amount of cold toluene, and dry under vacuum.

Protocol 3: Electrochemical Characterization using Cyclic Voltammetry

This protocol describes the investigation of the redox properties of a DTBQ metal complex.

Apparatus:

  • Potentiostat with a three-electrode cell setup (working electrode, reference electrode, and counter electrode)

  • Glassy carbon working electrode

  • Ag/AgCl or saturated calomel (B162337) reference electrode

  • Platinum wire counter electrode

Reagents:

Procedure:

  • Prepare a solution of the DTBQ metal complex and the supporting electrolyte in the chosen solvent.

  • Degas the solution with an inert gas (e.g., argon) for 15-20 minutes to remove dissolved oxygen.

  • Assemble the three-electrode cell with the prepared solution.

  • Perform cyclic voltammetry by scanning the potential from an initial value to a final value and back. The potential range should be chosen to encompass the expected redox events of the complex.

  • Record the resulting voltammogram, which will show peaks corresponding to the oxidation and reduction processes of the complex.

  • Analyze the voltammogram to determine the half-wave potentials (E₁/₂) for each redox couple, which provide information about the electron-donating/accepting properties of the complex.

Protocol 4: Catalytic Oxidation of 3,5-di-tert-butylcatechol (DTBC)

This protocol details a typical experiment to evaluate the catechol oxidase-like activity of a DTBQ metal complex.

Materials:

  • DTBQ metal complex (catalyst)

  • 3,5-di-tert-butylcatechol (DTBC, substrate)

  • Methanol or acetonitrile as solvent

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the DTBQ metal complex and the DTBC substrate in the chosen solvent.

  • In a quartz cuvette, place a solution of the substrate.

  • Initiate the reaction by adding a small aliquot of the catalyst solution to the cuvette.

  • Immediately start monitoring the reaction by recording the UV-Vis spectra at regular time intervals.

  • The formation of this compound (DTBQ) can be followed by the increase in absorbance at its characteristic wavelength (around 400 nm).

  • Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.

  • To determine the kinetic parameters, repeat the experiment with varying substrate concentrations and analyze the data using a Michaelis-Menten plot or a Lineweaver-Burk plot to obtain the turnover number (k_cat) and Michaelis constant (K_M).[3][4]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Formula C₁₄H₂₀O₂[5]
Molecular Weight 220.31 g/mol [5]
Appearance Dark red crystalline solid[5]
Melting Point 112-114 °C[6]
Solubility Soluble in chloroform, sparingly soluble in methanol
Table 2: Spectroscopic Data for this compound
TechniqueSolventKey Signals/BandsReference
¹H NMR CDCl₃δ 1.25 (s, 9H, t-Bu), 1.30 (s, 9H, t-Bu), 6.35 (d, 1H, vinyl), 7.05 (d, 1H, vinyl)
¹³C NMR CDCl₃δ 29.2, 29.5 (C(CH₃)₃), 35.2, 35.8 (C(CH₃)₃), 125.1, 140.2, 148.9, 155.6 (ring C), 179.8, 180.3 (C=O)
FT-IR KBr pelletν(C=O) ~1660 cm⁻¹, ν(C=C) ~1620 cm⁻¹
UV-Vis Methanolλ_max ~400 nm (n→π*)[7]
Table 3: Catalytic Activity of Metal-DTBQ Complexes in Catechol Oxidation
CatalystSubstrateTurnover Number (k_cat) (h⁻¹)Reference
--INVALID-LINK--3,5-di-tert-butylcatechol230 ± 4[3]
--INVALID-LINK--3,5-di-tert-butylcatechol130 ± 4[3]
--INVALID-LINK--3,5-di-tert-butylcatechol86 ± 7[3]
--INVALID-LINK--3,5-di-tert-butylcatechol101 ± 4[3]
Copper(II) Complex3,5-di-tert-butylcatechol22.97[8]

Mandatory Visualizations

Diagram 1: Redox States of the DTBQ Ligand

redox_states quinone Quinone (DTBQ) Neutral semiquinone Semiquinone (DTSQ•⁻) Radical Anion quinone->semiquinone + e⁻ semiquinone->quinone - e⁻ catecholate Catecholate (DTBC²⁻) Dianion semiquinone->catecholate + e⁻ catecholate->semiquinone - e⁻

Caption: The three accessible redox states of the this compound ligand.

Diagram 2: Experimental Workflow for Catalytic Oxidation

catalytic_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_catalyst Prepare Catalyst Solution (DTBQ-Metal Complex) mix Mix Catalyst and Substrate in Cuvette prep_catalyst->mix prep_substrate Prepare Substrate Solution (3,5-di-tert-butylcatechol) prep_substrate->mix monitor Monitor Reaction Progress (UV-Vis Spectrophotometry at 400 nm) mix->monitor plot Plot Absorbance vs. Time monitor->plot calc_rate Calculate Initial Rate plot->calc_rate kinetics Determine Kinetic Parameters (k_cat, K_M) calc_rate->kinetics

Caption: Workflow for evaluating the catalytic activity of a DTBQ-metal complex.

Diagram 3: Electrochemical Reduction Pathway of DTBQ

reduction_pathway Q Quinone (Q) Q_rad Anion Radical (Q•⁻) Q->Q_rad + e⁻ Q_rad_HA Hydrogen-Bonded Complex (Q•⁻(HA)) Q_rad->Q_rad_HA + HA (e.g., alcohol) HQ_minus Deprotonated Catechol (HQ⁻) Q_rad_HA->HQ_minus + e⁻ (CPET) Q_rad_HA_disprop Disproportionation of Q•⁻(HA) with Q•⁻ Q_rad_HA->Q_rad_HA_disprop A_minus Conjugate Base (A⁻) HQ_rad Neutral Semiquinone (HQ•) HQ_rad->HQ_minus + e⁻ Q_rad_HA_disprop->HQ_rad

Caption: Simplified electrochemical reduction pathway of this compound (Q) in the presence of a proton donor (HA).[9]

Diagram 4: Proposed Mechanism for a DTBQ-based Redox Sensor

sensor_mechanism Analyte Analyte (e.g., Catechol) Complex_ox [Mⁿ⁺-DTBQ] Complex (Oxidized State) Analyte->Complex_ox Binds to Metal Center Complex_red [M⁽ⁿ⁻¹⁾⁺-DTSQ•⁻] Complex (Reduced State) Complex_ox->Complex_red Electron Transfer Complex_red->Complex_ox Re-oxidation Signal Electrochemical or Spectroscopic Signal Complex_red->Signal Generates Signal

Caption: Conceptual signaling pathway for a redox sensor based on a DTBQ-metal complex.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-di-tert-butyl-o-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,5-di-tert-butyl-o-benzoquinone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily through the oxidation of 3,5-di-tert-butylcatechol (B55391).

Q1: Why is the yield of my this compound synthesis consistently low?

A1: Low yields can result from several factors. Consider the following:

  • Incomplete Oxidation: The chosen oxidizing agent may not be potent enough, or the reaction time and temperature may be insufficient for complete conversion of the starting material. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting catechol.

  • Autoxidation and Side Reactions: Catechols are susceptible to autoxidation, especially in the presence of oxygen and at higher pH.[1] This can lead to the formation of undesired byproducts. It is advisable to carry out the reaction under an inert atmosphere (e.g., nitrogen or argon) if sensitive reagents are not being used.

  • Product Instability: O-quinones can be unstable under certain conditions. Prolonged reaction times at elevated temperatures may lead to decomposition.

  • Sub-optimal Reagent Stoichiometry: An incorrect molar ratio of oxidant to the catechol can result in either incomplete reaction or over-oxidation. It is crucial to precisely measure and control the stoichiometry.

  • Inefficient Work-up and Purification: Significant product loss can occur during extraction and purification steps. Ensure efficient extraction with an appropriate solvent and minimize losses during recrystallization by using a minimal amount of hot solvent.

Q2: My final product is a dark, tarry residue instead of the expected red crystals. What could be the cause?

A2: The formation of a dark, tarry residue often indicates the presence of polymeric or highly conjugated impurities. This can be caused by:

  • Over-oxidation: Using an overly harsh oxidizing agent or prolonged exposure to the oxidant can lead to the degradation of the desired quinone.

  • Semiquinone Radical Formation: The reaction may proceed through semiquinone radical intermediates, which can polymerize to form complex mixtures.

  • Decomposition of the Product: As mentioned, this compound can decompose under harsh conditions.

To mitigate this, consider using milder oxidizing agents, carefully controlling the reaction temperature, and minimizing the reaction time. For purification, attempting to dissolve the residue in a minimal amount of a suitable solvent and then precipitating the product by adding a non-solvent may be effective. Column chromatography on silica (B1680970) gel can also help in removing polar impurities.

Q3: The oxidation of my 3,5-di-tert-butylcatechol seems to stall before completion. What can I do?

A3: A stalled reaction can be due to several factors:

  • Deactivation of the Catalyst: If you are using a catalytic system, the catalyst may have been deactivated by impurities in the starting materials or solvents. Ensure the purity of all reagents and solvents.

  • Insufficient Oxidant: The oxidizing agent may have been consumed before the reaction is complete. If monitoring indicates a stalled reaction with remaining starting material, a careful, portion-wise addition of more oxidant could be considered.

  • Precipitation of Reactants or Catalyst: If any of the reactants or the catalyst precipitates out of the reaction mixture, it will no longer be available for the reaction. Ensure that the chosen solvent can maintain all components in the solution at the reaction temperature.

  • Change in pH: For some oxidation reactions, the pH of the medium is critical. A change in pH during the reaction could slow down or stop the conversion. Buffering the reaction mixture might be necessary in such cases.

Q4: I am having difficulty crystallizing the final product. What are the best practices for recrystallization?

A4: Difficulty in crystallization can be due to the presence of impurities that inhibit crystal formation or the choice of an inappropriate solvent. For this compound, recrystallization from methanol (B129727) or petroleum ether has been reported to yield fine red plates or rhombs.[2]

Here are some general tips for successful recrystallization:

  • Solvent Selection: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.

  • Minimal Solvent Usage: Dissolve the crude product in the minimum amount of hot solvent to ensure the solution is saturated.

  • Slow Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of larger, purer crystals. Rapid cooling can lead to the precipitation of impurities along with the product.

  • Scratching the Flask: If crystals do not form, scratching the inside of the flask with a glass rod at the meniscus can induce crystallization.

  • Seeding: Adding a small crystal of the pure product to the cooled solution can initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and direct precursor for the synthesis of this compound is 3,5-di-tert-butylcatechol. The synthesis primarily involves the oxidation of this catechol.

Q2: What are some common oxidizing agents used for this synthesis?

A2: A variety of oxidizing agents can be used, ranging from stoichiometric reagents to catalytic systems. Some common examples include:

  • Metal-based reagents: Copper-based catalysts in the presence of oxygen (air) are frequently used.

  • Organocatalysts: Certain organic molecules can catalyze the oxidation with molecular oxygen.[3]

  • Other oxidizing agents: While less common for this specific synthesis in the provided literature, other general catechol oxidants include silver oxide, ceric ammonium (B1175870) nitrate (B79036) (CAN), and Fremy's salt (dipotassium nitrosodisulfonate).

Q3: How can I monitor the progress of the reaction?

A3: The progress of the oxidation can be conveniently monitored by Thin Layer Chromatography (TLC). The starting catechol and the product quinone will have different Rf values. The formation of the product, this compound, can also be followed spectrophotometrically by observing the increase in absorbance around 400 nm.[1]

Q4: What are the expected physical properties of pure this compound?

A4: Pure this compound is typically a dark red crystalline solid.[2] It has a melting point in the range of 112-114 °C.[2]

Q5: How should I store the purified this compound?

A5: this compound is a stable compound but should be stored in a cool, dry place away from reducing agents and strong oxidizing agents.[2]

Data Presentation

The following table summarizes various catalytic systems used for the oxidation of 3,5-di-tert-butylcatechol to this compound, with a focus on the kinetic aspects of the reaction. Note that preparative yields are not always reported in these kinetic studies.

Catalyst/ReagentOxidantSolventTemperature (°C)Key Findings/Observations
Copper(II) complexes with N3- anionO2Dichloromethane (B109758)20The azide-containing copper complex was found to be the most active among the tested anions.[4]
Organocatalyst (1,3,2-Oxazaphospholes)O2MethanolNot specifiedThe reaction follows an overall third-order rate equation.[3]
Autoxidation (no catalyst)O2MethanolAmbientSignificant autoxidation can occur, especially in the presence of a base like KOH.[1]

Experimental Protocols

Protocol 1: Catalytic Oxidation using a Copper(II) Complex and Molecular Oxygen

This protocol is a general representation based on the principles of copper-catalyzed catechol oxidation.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve 3,5-di-tert-butylcatechol (1 equivalent) in a suitable solvent such as dichloromethane or acetonitrile.

  • Catalyst Addition: Add a catalytic amount of a suitable copper(II) complex (e.g., a copper(II) complex with a nitrogen-based ligand, typically 0.1-5 mol%).

  • Reaction Execution: Stir the solution at room temperature (or as optimized) under a constant positive pressure of oxygen.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane (B92381) and ethyl acetate) to isolate the this compound. Further purification can be achieved by recrystallization from methanol or petroleum ether.[2]

Mandatory Visualization

Synthesis_Workflow General Workflow for this compound Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_catechol 3,5-di-tert-butylcatechol reaction Oxidation in a Suitable Solvent start_catechol->reaction start_oxidant Oxidizing Agent/Catalyst + O2 start_oxidant->reaction workup Solvent Removal / Extraction reaction->workup Reaction Completion purification Column Chromatography / Recrystallization workup->purification product This compound purification->product Pure Product

Caption: General synthesis workflow.

Troubleshooting_Yield Troubleshooting Low Yield in Synthesis start Low Yield Observed check_completion Is the reaction going to completion? (Check by TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is complete check_completion->complete Yes optimize_conditions Increase reaction time/temperature or change oxidant incomplete->optimize_conditions final_yield Improved Yield optimize_conditions->final_yield check_workup Are there significant losses during work-up/purification? complete->check_workup workup_loss Yes, significant loss check_workup->workup_loss Yes no_workup_loss No, work-up is efficient check_workup->no_workup_loss No optimize_workup Optimize extraction and recrystallization procedures workup_loss->optimize_workup optimize_workup->final_yield check_side_reactions Are there significant side products? (Check TLC/NMR) no_workup_loss->check_side_reactions side_products Yes, significant side products check_side_reactions->side_products Yes no_side_products No, clean reaction check_side_reactions->no_side_products No optimize_selectivity Use milder conditions, inert atmosphere, or a more selective oxidant side_products->optimize_selectivity optimize_selectivity->final_yield no_side_products->final_yield

Caption: Troubleshooting decision tree.

References

Technical Support Center: Purification of Crude 3,5-di-tert-butyl-o-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 3,5-di-tert-butyl-o-benzoquinone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for the purification of crude this compound are recrystallization, column chromatography, and sublimation. High-Performance Liquid Chromatography (HPLC) can also be employed for high-purity applications and for isolating impurities.

Q2: What are the likely impurities in my crude this compound?

A2: Crude this compound is typically synthesized by the oxidation of 3,5-di-tert-butylcatechol. Therefore, the most common impurities include:

  • Unreacted 3,5-di-tert-butylcatechol: The starting material for the synthesis.

  • Quinhydrone-type complexes: Formed by the charge-transfer interaction between the product (quinone) and the starting material (catechol). These are often highly colored.

  • Over-oxidation products: Depending on the reaction conditions, further oxidation of the desired product can lead to various byproducts.

  • Solvent residues: Residual solvents from the synthesis or extraction steps.

Q3: How can I monitor the purity of my this compound during purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of your purification. The purified product should appear as a single spot on the TLC plate. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used to determine the exact purity.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are also excellent for confirming the structure and purity of the final product.

Q4: What is the expected appearance of pure this compound?

A4: Pure this compound is a dark red crystalline solid.[3] The presence of brownish or tarry residues indicates impurities.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Purified Product 1. Incomplete initial reaction (oxidation).2. Product loss during transfers and filtration.3. Sub-optimal recrystallization conditions (e.g., using too much solvent).4. Product decomposition on the chromatography column.1. Ensure the initial oxidation reaction has gone to completion using TLC analysis.2. Handle the material carefully, ensuring complete transfer between vessels. Use appropriately sized filter paper to minimize losses.3. During recrystallization, use the minimum amount of hot solvent required to dissolve the crude product.4. For column chromatography, choose a less reactive stationary phase or perform the purification quickly. Consider deactivating the silica (B1680970) gel with a small amount of a suitable amine if decomposition is suspected.
Product is Contaminated with Starting Material (3,5-di-tert-butylcatechol) 1. Incomplete oxidation reaction.2. Inefficient purification method to separate the product from the starting material.1. If the reaction is incomplete, consider extending the reaction time or using a slight excess of the oxidizing agent.2. Recrystallization from a suitable solvent like methanol (B129727) or petroleum ether should effectively separate the more polar catechol from the quinone.[3] If co-crystallization is an issue, column chromatography is recommended.
Product Appears as a Dark, Tarry Residue 1. Over-oxidation or decomposition of the quinone product.2. Presence of polymeric or highly conjugated impurities.1. Use milder reaction conditions (e.g., lower temperature, less reactive oxidizing agent) during synthesis.2. Attempt to dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane) and pass it through a short plug of silica gel to remove highly polar impurities. Column chromatography can also be effective.
Difficulty in Crystallizing the Product 1. The product is too soluble in the chosen recrystallization solvent.2. Presence of impurities that inhibit crystal formation.3. The concentration of the product in the solution is too low.1. Try a different recrystallization solvent or a solvent mixture. Petroleum ether is a less polar alternative to methanol.[3]2. Attempt to remove impurities by washing the crude product with a solvent in which the product is sparingly soluble but the impurities are soluble. A preliminary purification by column chromatography may be necessary.3. Concentrate the solution by carefully evaporating some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Multiple Spots on TLC After Purification 1. Incomplete separation during column chromatography.2. Decomposition of the product on the TLC plate.3. Co-elution of impurities with the product.1. Optimize the solvent system for column chromatography to achieve better separation between the product and impurities.2. Spot the TLC plate and develop it immediately. Use a less acidic or basic solvent system for development.3. If impurities have similar polarity, a different purification technique like preparative HPLC or sublimation may be necessary.

Experimental Protocols

Recrystallization from Methanol

Objective: To purify crude this compound by removing polar and non-polar impurities.

Methodology:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot methanol to dissolve the solid completely with gentle heating and swirling.

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the dark red crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold methanol.

  • Dry the crystals under vacuum.

Column Chromatography

Objective: To separate this compound from impurities with different polarities.

Methodology:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or petroleum ether).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or a mixture of hexane and ethyl acetate).

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity. A common starting point is a mixture of hexane and ethyl acetate (B1210297) (e.g., 9:1 v/v), gradually increasing the proportion of ethyl acetate.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Objective: To determine the purity of the this compound sample.

Methodology:

  • Column: A reverse-phase column such as Newcrom R1 is suitable.[4]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) can be used.[4]

  • Detection: UV detection at an appropriate wavelength.

  • Procedure:

    • Prepare a dilute solution of the sample in the mobile phase.

    • Inject the sample into the HPLC system.

    • Analyze the resulting chromatogram to determine the peak corresponding to this compound and calculate the purity based on the peak area.

Visualizations

experimental_workflow Purification Workflow for this compound crude Crude Product recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography hplc Preparative HPLC crude->hplc For high purity recrystallization->column_chromatography If still impure pure_product Pure Product recrystallization->pure_product column_chromatography->recrystallization For further polishing column_chromatography->pure_product sublimation Sublimation sublimation->pure_product hplc->pure_product analysis Purity Analysis (TLC, HPLC, GC) pure_product->analysis

Caption: General purification workflow for crude this compound.

troubleshooting_logic Troubleshooting Logic for Purification Issues start Purification Issue low_yield Low Yield start->low_yield impure_product Impure Product (TLC) start->impure_product tarry_residue Tarry Residue start->tarry_residue no_crystals No Crystals Form start->no_crystals check_reaction Check Reaction Completion low_yield->check_reaction optimize_recrystallization Optimize Recrystallization low_yield->optimize_recrystallization optimize_chromatography Optimize Chromatography impure_product->optimize_chromatography check_synthesis_conditions Check Synthesis Conditions tarry_residue->check_synthesis_conditions try_different_solvent Try Different Solvent no_crystals->try_different_solvent use_seed_crystal Use Seed Crystal no_crystals->use_seed_crystal

Caption: Decision-making flowchart for troubleshooting common purification problems.

References

Technical Support Center: Reactions of 3,5-di-tert-butyl-o-benzoquinone with Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the reaction of 3,5-di-tert-butyl-o-benzoquinone with secondary amines.

Troubleshooting Guides

Issue 1: Low Yield of the Desired N,N-disubstituted-o-aminophenol

Symptoms: The isolated yield of the target aminophenol is significantly lower than expected. Analysis of the crude reaction mixture shows the presence of multiple products.

Possible Causes and Solutions:

Possible CauseRecommended Action
Formation of Side Products: The reaction of this compound with secondary amines is known to produce side products. For example, with dimethylamine (B145610), a spiro compound can be formed.[1][2] With cyclic secondary amines like morpholine (B109124) and piperidine (B6355638), the formation of a 2,4-di-tert-butyl-6-(morpholin-3-ylidene)cyclohexa-2,4-dienone or a similar piperidine derivative can occur alongside the desired aminophenol.[1] To minimize side product formation, consider optimizing reaction conditions such as temperature and reaction time. Shorter reaction times may favor the kinetic product (aminophenol) over the thermodynamic side products.
Oxidation of the Product: o-Aminophenols can be susceptible to oxidation, leading to the formation of colored, polymeric materials, which can reduce the yield of the desired product. It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the full consumption of the starting quinone. If the reaction has stalled, a slight increase in temperature or prolonged reaction time might be necessary, but be mindful of potential side product formation.
Suboptimal Solvent: The choice of solvent can influence the reaction outcome. Acetonitrile is a commonly used solvent for this reaction.[1] If yields are low, consider screening other aprotic solvents of varying polarity.
Steric Hindrance: The bulky tert-butyl groups on the quinone ring can sterically hinder the approach of the secondary amine.[1] For particularly bulky secondary amines, longer reaction times or slightly elevated temperatures may be required to achieve a reasonable conversion.
Issue 2: Formation of an Unexpected Side Product

Symptoms: Characterization of the reaction mixture (e.g., by NMR, MS) reveals the presence of a significant, unexpected peak that does not correspond to the starting material or the desired product.

Identification and Mitigation of Common Side Products:

Side ProductIdentificationProbable Cause and Mitigation
Spiro Compound (with Dimethylamine) Mass spectrometry will show a molecular ion corresponding to the addition of one dimethylamine molecule to two molecules of this compound, followed by loss of water. The 1H NMR spectrum will show complex signals due to the loss of symmetry.This side product, 4,5′,6,7′-tetra-tert-butyl-3′-methyl-3′H-spiro[1,3-benzodioxol-2,2′-[1][3]benzoxazole], is formed from the oxidation of the initially formed 2-(N,N-dimethylamino)-4,6-di-tert-butyl-phenol by the starting quinone.[1][2] To mitigate its formation, consider using a slight excess of dimethylamine to ensure all the quinone is consumed in the initial addition step. Lowering the reaction temperature might also reduce the rate of the subsequent oxidation reaction.
Dienone Adduct (with Morpholine/Piperidine) Mass spectrometry will indicate the addition of the secondary amine to the quinone. The 1H and 13C NMR spectra will show signals characteristic of a cyclohexa-2,4-dienone structure, which is distinct from the aromatic signals of the desired aminophenol.The formation of 2,4-di-tert-butyl-6-(morpholin-3-ylidene)cyclohexa-2,4-dienone or its piperidine analog is a known side reaction.[1] This side product can be separated from the desired aminophenol by column chromatography on silica (B1680970) gel.[1] Optimizing the reaction time and temperature can help to control the ratio of the aminophenol to the dienone.
Polymeric Materials The appearance of a dark, insoluble tar-like substance in the reaction mixture.This is often due to the oxidation of the product or starting material. Ensure the reaction is carried out under an inert atmosphere and use freshly purified reagents.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the reaction of this compound with secondary amines?

A1: The reaction generally proceeds via a nucleophilic 1,4-addition (Michael addition) of the secondary amine to the o-quinone system. This is followed by tautomerization to form the stable aromatic N,N-disubstituted-o-aminophenol product.

Q2: How can I purify the desired aminophenol from the side products?

A2: Column chromatography on silica gel is a common and effective method for separating the desired aminophenol from the unreacted quinone and the major side products.[1] The polarity of the eluent can be adjusted to achieve optimal separation.

Q3: Are there any specific safety precautions I should take when working with this compound?

A3: Yes, this compound is an irritant. It is important to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Q4: Can I use primary amines in this reaction?

A4: While this guide focuses on secondary amines, the reaction with primary amines is also possible. However, the reaction with primary amines can be more complex and may lead to the formation of quinone imines and subsequent cyclization products.

Experimental Protocols

General Procedure for the Reaction of this compound with Secondary Amines

A solution of the secondary amine (1.1 equivalents) in a suitable solvent (e.g., acetonitrile) is added to a solution of this compound (1.0 equivalent) in the same solvent. The reaction mixture is then heated to reflux and monitored by TLC.[1] Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired N,N-disubstituted-o-aminophenol.

Note: This is a general guideline. The optimal reaction conditions (temperature, reaction time, and solvent) may vary depending on the specific secondary amine used.

Visualizations

ReactionPathway Quinone 3,5-di-tert-butyl- o-benzoquinone Intermediate Initial Adduct (Michael Addition) Quinone->Intermediate + Secondary Amine Spiro Spiro Compound (Side Product with Dimethylamine) SecAmine Secondary Amine (e.g., Dimethylamine, Morpholine, Piperidine) SecAmine->Intermediate Aminophenol N,N-disubstituted- o-aminophenol (Desired Product) Intermediate->Aminophenol Tautomerization Intermediate->Spiro Dienone Dienone Adduct (Side Product with Morpholine/Piperidine) Intermediate->Dienone Rearrangement Oxidation Oxidation by starting quinone

Caption: Reaction of this compound with secondary amines.

References

Overcoming solubility issues with 3,5-di-tert-butyl-o-benzoquinone in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with 3,5-di-tert-butyl-o-benzoquinone, with a primary focus on its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is an organic compound that belongs to the quinone family. It is a redox-active molecule often used in organic synthesis as an oxidant.[1][2] In experimental biology, it and its hydroquinone (B1673460) form are studied for their role in modulating cellular signaling pathways, particularly those related to oxidative stress, such as the Keap1-Nrf2 pathway.

Q2: I'm observing precipitation of this compound in my aqueous experimental setup. What is the cause?

A2: this compound is practically insoluble in water.[3] Precipitation occurs when the concentration of the compound in your aqueous buffer or cell culture medium exceeds its solubility limit. This is a common issue when diluting a stock solution prepared in an organic solvent into an aqueous medium.

Q3: What are the general strategies to improve the solubility of this compound for in vitro assays?

A3: Several strategies can be employed to enhance the solubility of hydrophobic compounds like this compound. These include the use of co-solvents, pH adjustment, formulation with cyclodextrins to form inclusion complexes, and the preparation of nanoparticle suspensions. The choice of method depends on the specific requirements of your experiment, such as the tolerance of your cell line to certain solvents.

Troubleshooting Guides

Issue 1: Preparing a Stable Stock Solution

Problem: Difficulty in dissolving this compound to prepare a concentrated stock solution.

Troubleshooting Steps:

  • Solvent Selection: this compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing stock solutions for biological assays due to its high solubilizing power and compatibility with many cell culture experiments at low final concentrations. Other suitable solvents include ethanol (B145695), methanol, and chloroform.[3]

  • Gentle Heating: To aid dissolution, you can gently warm the solvent. However, be cautious as excessive heat can lead to degradation of the compound.

  • Sonication: Using a sonicator can help break down aggregates and facilitate dissolution.

  • Fresh Solvent: Ensure that the solvent used is anhydrous and of high purity, as contaminants can affect solubility.

Issue 2: Precipitation Upon Dilution into Aqueous Media

Problem: The compound precipitates out of solution when the organic stock solution is added to cell culture media or aqueous buffers.

Troubleshooting Steps:

  • Minimize Final Solvent Concentration: Aim for the lowest possible final concentration of the organic solvent (e.g., <0.5% v/v for DMSO in many cell-based assays). Perform serial dilutions of your stock solution in the organic solvent before adding it to the aqueous medium.

  • Rapid Mixing: When adding the stock solution to the aqueous medium, ensure rapid and thorough mixing to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.

  • Use of a Co-solvent System: In some cases, a mixture of solvents (e.g., ethanol and water) can provide better solubility than a single solvent upon dilution.

  • Formulation with Solubilizing Agents: Consider using solubilizing agents such as cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form an inclusion complex, which can significantly enhance aqueous solubility.

Data Presentation: Solubility of Structurally Similar Quinones

SolventTemperature (°C)Solubility (mole fraction)
Acetone10.20.035
20.00.058
30.00.095
40.00.150
50.00.228
Ethyl Acetate25.00.042
35.00.065
45.00.098
55.00.145
65.00.210
Methanol25.00.021
35.00.033
45.00.052
55.00.080
65.00.120
Ethanol25.00.015
35.00.024
45.00.038
55.00.058
65.00.088

Data adapted from a study on 2,5-di-tert-butylhydroquinone.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 220.31 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes

Methodology:

  • Weigh out 2.203 mg of this compound.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the mixture vigorously for 1-2 minutes until the solid is completely dissolved. A clear, dark red solution should be obtained.

  • If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Dilution into Cell Culture Medium

Materials:

Methodology:

  • Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Perform any necessary serial dilutions of the stock solution in DMSO to achieve an intermediate concentration that can be easily added to the cell culture medium. For example, to achieve a final concentration of 10 µM in 10 mL of medium with a final DMSO concentration of 0.1%, first dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.

  • Add the required volume of the diluted stock solution to the pre-warmed cell culture medium while gently vortexing or swirling the medium to ensure rapid mixing. For the example above, add 10 µL of the 1 mM solution to 10 mL of medium.

  • Visually inspect the medium for any signs of precipitation. If precipitation occurs, consider further reducing the final concentration or using a solubilizing agent as described in the troubleshooting section.

Signaling Pathway and Experimental Workflow

Activation of the Keap1-Nrf2 Signaling Pathway

This compound, as an electrophilic quinone, can activate the Keap1-Nrf2 signaling pathway. This pathway is a key cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1, which targets Nrf2 for ubiquitination and subsequent degradation by the proteasome. Electrophiles like this compound can react with specific cysteine residues on Keap1, leading to a conformational change that prevents the ubiquitination of Nrf2.[4] This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of antioxidant and cytoprotective genes.

Caption: Activation of the Keap1-Nrf2 pathway by this compound.

Experimental Workflow: Assessing Nrf2 Activation

The following workflow outlines the key steps to investigate the activation of the Nrf2 pathway by this compound in a cell-based experiment.

Nrf2_Activation_Workflow cluster_analysis Downstream Analysis start Start cell_culture Seed cells in appropriate plates start->cell_culture treatment Treat cells with this compound (and controls) for a defined time course cell_culture->treatment lysis Lyse cells to extract protein or RNA treatment->lysis western_blot Western Blot for Nrf2 nuclear translocation and HO-1/NQO1 protein expression lysis->western_blot Protein qpcr qRT-PCR for HO-1 and NQO1 mRNA expression lysis->qpcr RNA reporter_assay ARE-luciferase reporter assay for Nrf2 transcriptional activity lysis->reporter_assay Lysate for luciferase end End western_blot->end qpcr->end reporter_assay->end

Caption: Experimental workflow for studying Nrf2 activation.

References

Technical Support Center: Stabilizing 3,5-di-tert-butyl-o-benzoquinone Reaction Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 3,5-di-tert-butyl-o-benzoquinone and its reaction intermediates.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, stabilization, and characterization of 3,5-di-tert-butyl-o-semiquinone radical intermediates.

Problem Possible Cause(s) Recommended Solution(s)
Low or no yield of the semiquinone radical Incomplete reduction of the starting quinone.Ensure the reducing agent is fresh and used in the correct stoichiometric ratio. For electrochemical methods, verify the applied potential and electrode integrity.
Presence of oxygen.Degas all solvents and reagents thoroughly. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Unsuitable solvent.Use aprotic solvents like acetonitrile (B52724) or THF to minimize protonation of the radical anion.
Rapid decomposition of the semiquinone radical Reaction with molecular oxygen.As mentioned above, rigorous exclusion of oxygen is critical. Use of a glovebox is recommended.
Presence of protic impurities (e.g., water).Use anhydrous solvents and reagents. Consider adding a non-reactive drying agent if appropriate for the reaction.
Unwanted side reactions.Review the reaction scheme for potential side reactions, such as Michael additions if nucleophiles are present.[1] Adjust reaction conditions (temperature, concentration) to disfavor these pathways.
Broad or poorly resolved EPR spectrum High concentration of the radical, leading to spin-spin broadening.Dilute the sample.
Presence of paramagnetic impurities (e.g., dissolved oxygen).Degas the sample for EPR analysis thoroughly.
Inappropriate solvent.The choice of solvent can affect the resolution. Consider using a solvent that gives a less viscous solution at the measurement temperature.
Instrument settings are not optimized.Adjust microwave power, modulation amplitude, and other spectrometer parameters to optimize the signal.
Formation of unexpected side products Reaction with nucleophiles.The quinone starting material is susceptible to nucleophilic attack. Ensure all reagents and solvents are free from nucleophilic contaminants.[1]
Dimerization or polymerization of the quinone or semiquinone.The bulky tert-butyl groups generally hinder these reactions, but they can occur under certain conditions.[2] Lowering the concentration of reactants may help.
Reaction with the solvent.Ensure the chosen solvent is inert under the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary intermediate formed during the one-electron reduction of this compound?

A1: The primary intermediate is the 3,5-di-tert-butyl-o-semiquinone radical anion. This species is a paramagnetic radical that can be characterized by techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy.

Q2: Why is the 3,5-di-tert-butyl-o-semiquinone radical relatively stable compared to other semiquinone radicals?

A2: The stability is largely due to the steric hindrance provided by the two bulky tert-butyl groups. These groups physically shield the radical center from reacting with other molecules, thus increasing its kinetic stability.[2]

Q3: What are the main degradation pathways for the 3,5-di-tert-butyl-o-semiquinone radical?

A3: The primary degradation pathway is the reaction with molecular oxygen.[3][4] This reaction can lead to the regeneration of the quinone and the formation of superoxide (B77818) or hydroperoxyl radicals. Protonation of the radical anion can also lead to disproportionation reactions.

Q4: How can I stabilize the 3,5-di-tert-butyl-o-semiquinone radical for characterization?

A4: Stabilization can be achieved by:

  • Exclusion of Oxygen and Water: Working under a strict inert atmosphere and using anhydrous solvents is crucial.

  • Complexation with Metal Ions: The semiquinone radical can be stabilized by forming complexes with various metal ions, such as Zn(II) or Cu(II).[3][5]

  • Encapsulation: In biological or biomimetic systems, the radical can be stabilized within the hydrophobic cavity of a protein or other host molecule.[3][5]

Q5: What is the expected EPR spectrum for the 3,5-di-tert-butyl-o-semiquinone radical?

A5: The EPR spectrum is expected to show hyperfine coupling to the protons on the aromatic ring. The exact splitting pattern will depend on the solvent and any complexing agents present. A well-resolved spectrum can provide information about the electronic structure and environment of the radical.

Experimental Protocols

Protocol 1: Electrochemical Generation of 3,5-di-tert-butyl-o-semiquinone Radical Anion

Objective: To generate the 3,5-di-tert-butyl-o-semiquinone radical anion for spectroscopic analysis using a controlled and reversible method.

Materials:

  • This compound

  • Anhydrous acetonitrile (or other suitable aprotic solvent)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate, TBAP)

  • Three-electrode electrochemical cell (working, reference, and counter electrodes)

  • Potentiostat

  • Inert gas supply (argon or nitrogen)

Procedure:

  • Prepare a solution of this compound (e.g., 1 mM) and the supporting electrolyte in anhydrous acetonitrile.

  • Assemble the electrochemical cell and purge the solution with the inert gas for at least 15-20 minutes to remove dissolved oxygen.

  • Perform a cyclic voltammetry scan to determine the reduction potential of the first one-electron reduction of the quinone to the semiquinone radical anion.

  • Apply a constant potential slightly more negative than the measured reduction potential to the working electrode to generate the semiquinone radical anion in the bulk solution.

  • The formation of the radical can be monitored by observing the color change of the solution and by taking aliquots for EPR analysis.

Protocol 2: Synthesis and Stabilization of a Zinc(II)-Semiquinone Complex

Objective: To synthesize a stable metal complex of the 3,5-di-tert-butyl-o-semiquinone radical.

Materials:

  • This compound

  • Zinc(II) chloride (anhydrous)

  • A suitable bidentate N-donor ligand (e.g., 2,2'-bipyridine)

  • Anhydrous methanol (B129727) (or other suitable solvent)

  • A mild reducing agent (e.g., sodium amalgam or electrochemical reduction)

  • Inert atmosphere glovebox

Procedure:

  • Inside a glovebox, dissolve the bidentate ligand and zinc(II) chloride in anhydrous methanol to form the zinc-ligand complex.

  • In a separate flask, dissolve the this compound in anhydrous methanol.

  • Slowly add the quinone solution to the zinc-ligand complex solution with stirring.

  • Reduce the mixture in situ using a mild reducing agent. The formation of the semiquinone complex is often indicated by a distinct color change.

  • The resulting complex can be isolated by crystallization or precipitation.

  • Characterize the product using techniques such as EPR spectroscopy, UV-Vis spectroscopy, and X-ray crystallography.

Quantitative Data Summary

Parameter Value Solvent/Conditions Reference
Molar Absorptivity of this compound (at ~400 nm)1670 ± 32 M⁻¹cm⁻¹Methanol[1]
1870 ± 15 M⁻¹cm⁻¹Acetonitrile[1]
1960 ± 25 M⁻¹cm⁻¹Tetrahydrofuran[1]
Rate constant for the reaction of 3,5-di-tert-butylquinone with ascorbate600 ± 100 M⁻¹s⁻¹Methanol[6]
Reduction potential of 3,5-di-tert-butylquinone (E₇)0.01 ± 0.04 VAqueous solution with 25% methanol[6]
pKr of the neutral semiquinone radical6.0 ± 0.1Aqueous solution[6]

Visualizations

ReactionPathway Generation of 3,5-di-tert-butyl-o-semiquinone Quinone 3,5-di-tert-butyl- o-benzoquinone Radical 3,5-di-tert-butyl- o-semiquinone radical anion Quinone->Radical + 1e⁻ Radical->Quinone - 1e⁻ Catechol 3,5-di-tert-butylcatechol dianion Radical->Catechol + 1e⁻ Catechol->Radical - 1e⁻

Caption: One-electron reduction pathway of this compound.

DegradationPathway Degradation of 3,5-di-tert-butyl-o-semiquinone Radical Semiquinone Radical Anion Peroxyl Peroxyl Radical Adduct Radical->Peroxyl + O₂ NeutralRadical Neutral Semiquinone Radical Radical->NeutralRadical + H⁺ Oxygen O₂ Quinone Quinone Peroxyl->Quinone Superoxide Superoxide (O₂⁻) Peroxyl->Superoxide Proton H⁺ Disproportionation Disproportionation Products (Quinone + Catechol) NeutralRadical->Disproportionation

Caption: Key degradation pathways for the o-semiquinone radical intermediate.

TroubleshootingFlow Troubleshooting Low Semiquinone Yield Start Low or No Semiquinone Yield CheckOxygen Is the system rigorously anaerobic? Start->CheckOxygen Degas Degas solvents and use inert atmosphere CheckOxygen->Degas No CheckReducer Is the reducing agent active and in correct stoichiometry? CheckOxygen->CheckReducer Yes Degas->CheckReducer ReplaceReducer Use fresh reducing agent and verify stoichiometry CheckReducer->ReplaceReducer No CheckSolvent Is the solvent aprotic and anhydrous? CheckReducer->CheckSolvent Yes ReplaceReducer->CheckSolvent UseDryAprotic Switch to anhydrous, aprotic solvent CheckSolvent->UseDryAprotic No Success Improved Yield CheckSolvent->Success Yes UseDryAprotic->Success

Caption: A logical workflow for troubleshooting low yields of semiquinone radical.

References

Technical Support Center: Hetero-Diels-Alder Reactions with 3,5-di-tert-butyl-o-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the hetero-Diels-Alder reaction using 3,5-di-tert-butyl-o-benzoquinone.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in this hetero-Diels-Alder reaction?

In this reaction, this compound acts as a heterodiene, specifically as a 1,4-dioxabutadiene. The reaction occurs across the two carbonyl groups of the quinone with a conjugated diene to form 1,4-benzodioxine derivatives.[1] This is an example of an inverse-electron-demand Diels-Alder reaction.

Q2: What types of dienes are suitable for this reaction?

Acyclic dienes have been shown to react effectively with this compound to produce 1,4-benzodioxines in very high yields.[1] For a successful Diels-Alder reaction, the diene must be able to adopt an s-cis conformation. Bulky substituents on the diene can sometimes hinder the adoption of this necessary conformation.

Q3: What are the typical solvents and temperatures for this reaction?

The reaction is often carried out in solvents such as benzene (B151609) or toluene (B28343). Heating is typically required, with reflux temperatures being common to ensure the reaction proceeds at a reasonable rate. The exact temperature and reaction time will depend on the specific diene being used.

Q4: Can Lewis acids be used to catalyze this reaction?

Yes, Lewis acids can be employed to catalyze Diels-Alder reactions. They can increase the rate of reaction and improve selectivity by coordinating to the dienophile (in a normal-demand reaction) or the diene. In the case of this hetero-Diels-Alder reaction, a Lewis acid could potentially coordinate to the carbonyl oxygen of the quinone, further enhancing its reactivity.

Q5: Is the retro-Diels-Alder reaction a concern?

The retro-Diels-Alder reaction is the reverse of the Diels-Alder reaction and can become significant at high temperatures. If you are experiencing low yields despite complete consumption of starting materials, or if the reaction seems to stall, a competing retro-Diels-Alder reaction could be the cause. In such cases, optimizing the reaction temperature is crucial; sometimes, a lower temperature for a longer duration is more effective.

Troubleshooting Guide

Issue 1: Low to No Product Formation

Question: I am not observing any formation of the desired 1,4-benzodioxine product. What are the possible causes and solutions?

Answer:

Several factors could contribute to a lack of product formation. Consider the following troubleshooting steps:

  • Diene Conformation: Acyclic dienes must be in the s-cis conformation to react. If your diene is sterically hindered, it may predominantly exist in the unreactive s-trans conformation.

    • Solution: Try increasing the reaction temperature to overcome the rotational energy barrier between conformers. However, be mindful of potential side reactions at higher temperatures.

  • Reaction Temperature and Time: The reaction may be too slow at the temperature you are using.

    • Solution: Gradually increase the reaction temperature and monitor the progress by TLC. If a higher temperature does not improve the yield, consider extending the reaction time.

  • Purity of Reactants: Impurities in the this compound or the diene can inhibit the reaction.

    • Solution: Ensure your quinone is pure and the diene is freshly distilled or purified before use.

  • Solvent Choice: The solvent can influence the reaction rate.

    • Solution: While non-polar solvents like benzene and toluene are commonly used, you could screen other solvents of varying polarity.

Issue 2: Low Yield of the Desired Product

Question: The reaction is working, but I am getting a low yield of the 1,4-benzodioxine. How can I improve the yield?

Answer:

Low yields can often be attributed to side reactions or an unfavorable equilibrium. Here are some optimization strategies:

  • Retro-Diels-Alder Reaction: As mentioned in the FAQs, a retro-Diels-Alder reaction at elevated temperatures can decrease the overall yield.

    • Solution: Try running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Monitor the reaction over time to find the optimal balance.

  • Side Reactions: The o-benzoquinone moiety is reactive and can participate in other reactions, especially at high temperatures or in the presence of impurities.

    • Solution: Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Purify all reagents and solvents to remove any potential catalysts for side reactions.

  • Purification Losses: The product may be lost during workup and purification.

    • Solution: Optimize your purification protocol. Column chromatography on silica (B1680970) gel is a common method for purifying these types of adducts. Ensure proper selection of the eluent system to achieve good separation.

Issue 3: Formation of Multiple Products

Question: My reaction mixture shows multiple spots on the TLC plate, indicating the formation of byproducts. What are these and how can I minimize them?

Answer:

The formation of multiple products can be due to several factors:

  • Diene Isomerization: If your diene has multiple isomers, they may react at different rates or lead to different products.

    • Solution: Use a pure isomer of the diene if possible.

  • Reaction with Solvent: Some solvents can react with the starting materials or intermediates under the reaction conditions.

  • Decomposition: this compound may decompose at very high temperatures.

    • Solution: Check the thermal stability of your quinone and avoid excessive heating. Running the reaction at a lower temperature for a longer time might be beneficial.

Data Presentation

The following table summarizes the reaction of this compound with various acyclic dienes, leading to the formation of 1,4-benzodioxines.

DieneProductSolventReaction Time (h)Yield (%)
2,3-Dimethylbuta-1,3-diene6,8-Di-tert-butyl-2,3-dimethyl-1,4-benzodioxineBenzene1292
Isoprene6,8-Di-tert-butyl-2-methyl-1,4-benzodioxineBenzene1588
(E)-Penta-1,3-diene6,8-Di-tert-butyl-2-methyl-3-vinyl-1,4-benzodioxineToluene2085
Cyclopenta-1,3-dieneNot Reported---

Data synthesized from available literature.

Experimental Protocols

General Procedure for the Hetero-Diels-Alder Reaction of this compound with Acyclic Dienes

A solution of this compound (1.0 mmol) and the corresponding acyclic diene (1.2 mmol) in dry benzene or toluene (20 mL) is heated at reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford the pure 1,4-benzodioxine product.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Mix 3,5-di-tert-butyl- o-benzoquinone and diene in solvent start->reagents reflux Heat to reflux reagents->reflux monitor Monitor by TLC reflux->monitor evaporate Remove solvent monitor->evaporate Reaction complete chromatography Column chromatography evaporate->chromatography product Isolate pure product chromatography->product Troubleshooting_Guide start Low or No Product? check_purity Check reactant purity start->check_purity Yes low_yield Low Yield? start->low_yield No increase_temp Increase reaction temperature check_purity->increase_temp extend_time Extend reaction time increase_temp->extend_time solution Improved Yield extend_time->solution check_retro Consider retro-Diels-Alder low_yield->check_retro Yes multiple_products Multiple Products? low_yield->multiple_products No optimize_temp Optimize temperature (lower if necessary) check_retro->optimize_temp inert_atm Ensure inert atmosphere optimize_temp->inert_atm inert_atm->solution check_diene Check diene purity/ isomers multiple_products->check_diene Yes check_stability Check quinone stability check_diene->check_stability check_stability->solution

References

Technical Support Center: Electrochemical Reduction of 3,5-di-tert-butyl-1,2-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the electrochemical reduction of 3,5-di-tert-butyl-1,2-benzoquinone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during electrochemical experiments.

Issue 1: My cyclic voltammogram (CV) shows only one reduction peak, but I expect two separate one-electron transfers.

  • Question: Why am I observing a single, broad reduction wave instead of two distinct peaks for the formation of the semiquinone radical anion and the dianion?

  • Answer: The electrochemical behavior of 3,5-di-tert-butyl-1,2-benzoquinone is highly sensitive to the experimental conditions.

    • Protic Contaminants: The most common cause is the presence of proton donors, such as water, in your aprotic solvent system. In the presence of protons, the reduction can shift to a single two-electron, two-proton process, or the two reduction waves can merge.[1][2] The electrochemical reduction of 3,5-di-tert-butyl-1,2-benzoquinone (Q) in acetonitrile (B52724) with added proton donors like water or 2,2,2-trifluoroethanol (B45653) (TFE) demonstrates this sensitivity.[3][4] At low concentrations of a proton donor (HA), the mechanism involves the initial formation of the radical anion (Q•−) followed by complexation and further reduction of the hydrogen-bonded complex (Q•−(HA)).[3][5] At higher concentrations, the pathway can change to involve disproportionation reactions.[3][5][6]

    • Solvent Choice: The polarity of the solvent and its ability to form hydrogen bonds can influence the stability of the intermediate radical anion and thus the separation of the reduction peaks.[1][7]

    • Supporting Electrolyte: The cation of the supporting electrolyte can form an ion pair with the semiquinone and dianion, affecting their stability and the observed potentials.[2][8]

Issue 2: The peak currents in my CV are inconsistent or decrease with subsequent cycles.

  • Question: I'm seeing poor reproducibility and my current signal is fading with each scan. What could be the cause?

  • Answer: This issue often points to electrode fouling or degradation of the analyte.

    • Electrode Fouling: The reduction products or byproducts from side reactions can adsorb onto the electrode surface, blocking active sites and impeding electron transfer.[9][10] This is a known issue with the electrochemistry of phenols and related compounds.[11] Using redox mediators can sometimes help prevent direct interaction of the analyte with the electrode surface, thus mitigating fouling.[12][13]

    • Analyte Degradation: The semiquinone radical intermediate can be unstable and undergo side reactions.[14] One common reaction is dimerization to form peroxides.[15] In the presence of trace oxygen, the semiquinone radical can react to form the parent quinone and a superoxide (B77818) radical anion, leading to a complex reaction cycle.[16][17] Ensure your solution is thoroughly deoxygenated.

    • Disproportionation: The radical anion can undergo disproportionation, especially when promoted by proton donors like residual water, to give the neutral quinone and the protonated dianion.[4] This process can lead to a decrease in the concentration of the electroactive species at the electrode surface over the course of the experiment.

Issue 3: I am observing unexpected or distorted peaks in my voltammogram.

  • Question: My CV has shoulders on the main peaks, or additional small peaks that I can't identify. What is happening?

  • Answer: Unexpected peaks can arise from several sources.

    • Complex Reaction Pathways: The presence of proton donors can lead to complex reaction mechanisms. For instance, with increasing concentrations of 2,2,2-trifluoroethanol, the reduction of 3,5-di-tert-butyl-1,2-benzoquinone shifts from a simple electron transfer to a pathway involving disproportionation within a higher-order complex of the radical anion and the alcohol.[3][5][6]

    • Adsorption: If the quinone or its reduction products adsorb onto the electrode, this can give rise to pre-peaks or post-peaks that are separate from the main diffusion-controlled peaks.

    • Impurities: Ensure the purity of your solvent, supporting electrolyte, and the 3,5-di-tert-butyl-1,2-benzoquinone itself.

Frequently Asked Questions (FAQs)

Q1: What is the expected electrochemical reduction mechanism for 3,5-di-tert-butyl-1,2-benzoquinone?

A1: The mechanism is highly dependent on the medium.[1]

  • In Aprotic Solvents (e.g., dry Acetonitrile): The reduction typically occurs in two sequential, reversible one-electron steps. The first step forms the stable semiquinone radical anion (Q•−), and the second, more negative potential step forms the dianion (Q²⁻).[2][4]

  • In Protic Solvents (e.g., buffered aqueous solutions): The reduction often proceeds as a single, concerted two-electron, two-proton transfer to form the corresponding catechol (dihydroquinone).[2] The exact pathway and potentials are strongly pH-dependent.[18][19][20]

Q2: How does the choice of solvent and supporting electrolyte affect the measurement?

A2: The solvent and electrolyte are critical parameters.

  • Solvent: Solvent polarity affects the stability of the charged reduced species.[7] Aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are typically used to observe the distinct one-electron reduction steps. The presence of trace water in these solvents can significantly alter the results.[4]

  • Supporting Electrolyte: The size and charge of the electrolyte cation influence ion pairing with the negatively charged quinone reduction products.[2] For example, smaller ions like Li⁺ stabilize the reduced state more effectively than larger ions like tetrabutylammonium (B224687) (TBA⁺), resulting in a positive shift in the redox potential.[8]

Q3: What are the typical reduction potentials I should expect?

A3: Reduction potentials are always relative to a reference electrode and depend heavily on the experimental conditions. A study in an aqueous solution containing 25% methanol (B129727) reported a two-electron reduction potential of E₇ = 0.01 ± 0.04 V vs NHE at pH 7.[18][19] In aprotic media, the potentials will be different. For comparison, quinone derivatives with electron-withdrawing groups have more positive reduction potentials.[8]

Q4: Why is deoxygenation of the solution so important?

A4: Molecular oxygen can readily react with the semiquinone radical anion. This reaction, known as redox cycling, regenerates the parent quinone and produces superoxide (O₂•−).[16][17] This consumes your reduction product, complicates the electrochemistry, and can lead to follow-up chemical reactions, making your results difficult to interpret.

Q5: My CV looks irreversible. How can I improve the reversibility?

A5: Irreversibility suggests a fast follow-up chemical reaction or slow electron transfer kinetics.

  • Increase Scan Rate: A faster scan rate can sometimes "outrun" a slow follow-up reaction, making the process appear more reversible.

  • Check for Impurities: Protic impurities (water) or oxygen can cause follow-up reactions. Ensure your solvent is dry and the solution is thoroughly deoxygenated.

  • Lower Temperature: Cooling the electrochemical cell can slow down the rate of follow-up chemical reactions, improving chemical reversibility.

  • Clean the Electrode: A fouled electrode surface can lead to slow electron transfer kinetics. Ensure the electrode is properly polished and cleaned before each experiment.

Data Presentation

Table 1: Influence of Supporting Electrolyte Cation on Quinone Redox Potentials

Cycling IonMediumRelative Redox PotentialRationale for Potential Shift
H⁺ (proton)Aqueous / MeCNHighest (Most Positive)Strong stabilization of the reduced dianion (Q²⁻) through protonation. DFT calculations show protons accommodate ~69% of the injected charge.[8]
Li⁺MeCNIntermediateForms ion pairs with the reduced species, providing moderate stabilization. DFT calculations show two Li⁺ ions accommodate ~35% of the injected charge.[8]
TBA⁺MeCNLowest (Most Negative)Bulky cation provides minimal stabilization of the reduced species due to steric hindrance, making the reduction less favorable.[8]

Table 2: Physicochemical Properties of 3,5-di-tert-butyl-1,2-benzoquinone

PropertyValueReference
Molecular FormulaC₁₄H₂₀O₂[21][22]
Molecular Weight220.31 g/mol [21]
Melting Point112-114 °C[21]
AppearanceSolid[21]
pKₐ of Semiquinone Radical6.0 ± 0.1[18][19]

Experimental Protocols

Protocol 1: Cyclic Voltammetry in Aprotic Solvent

  • Preparation of Solution:

    • Prepare a stock solution of 3,5-di-tert-butyl-1,2-benzoquinone (e.g., 1.0 mM) in a dry, electrochemistry-grade aprotic solvent (e.g., acetonitrile).

    • Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆).

    • Ensure all glassware is oven-dried to minimize water content.

  • Electrode Preparation:

    • Polish the working electrode (e.g., a 3 mm glassy carbon electrode) with alumina (B75360) slurry on a polishing pad, sonicate in deionized water and then ethanol, and dry completely.

  • Electrochemical Cell Setup:

    • Assemble a three-electrode cell: the prepared working electrode, a platinum wire counter electrode, and a non-aqueous reference electrode (e.g., Ag/Ag⁺ or a silver pseudo-reference).

    • Transfer the analyte solution to the cell.

  • Deoxygenation:

    • Purge the solution with an inert gas (high-purity argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.

  • Data Acquisition:

    • Connect the cell to a potentiostat.

    • Record a background CV of the solvent and supporting electrolyte solution first.

    • Set the potential window to scan from a potential where no reaction occurs (e.g., +0.4 V) to a potential sufficiently negative to observe both reduction waves (e.g., -2.0 V vs. Ag/Ag⁺), and then back.

    • Perform scans at various scan rates (e.g., 25, 50, 100, 200 mV/s) to investigate the nature of the redox processes.

Mandatory Visualizations

G cluster_red1 First Reduction (Reversible) cluster_red2 Second Reduction (Reversible) cluster_side Side Reactions Q Quinone (Q) Q_rad Semiquinone Radical Anion (Q•⁻) Q->Q_rad + e⁻ (E₁) Q_rad2 Semiquinone Radical Anion (Q•⁻) Q_dianion Dianion (Q²⁻) Q_rad2->Q_dianion + e⁻ (E₂) Q_rad3 Q•⁻ Proton Proton Donor (H⁺) Oxygen Oxygen (O₂) Q_rad3->Q + O₂ Catechol Catechol (QH₂) Q_rad3->Catechol + 2H⁺, + e⁻ (merged wave) Superoxide Superoxide (O₂•⁻)

Caption: Electrochemical reduction pathways of 3,5-di-tert-butyl-1,2-benzoquinone.

G prep 1. Solution & Electrode Preparation setup 2. Cell Assembly & Deoxygenation prep->setup bg_scan 3. Background Scan (Solvent + Electrolyte) setup->bg_scan sample_scan 4. Sample Scan (Cyclic Voltammetry) bg_scan->sample_scan analysis 5. Data Analysis (Peak Potentials, Currents) sample_scan->analysis cleanup 6. Electrode Cleaning analysis->cleanup

Caption: Standard experimental workflow for cyclic voltammetry.

G decision decision start Problem: Unexpected CV Result check_peaks Peak Shape/Number Issue? start->check_peaks check_current Low or Decaying Current? start->check_current check_peaks->check_current No proton Check for Protic Contaminants (H₂O) check_peaks->proton Yes oxygen Ensure Thorough Deoxygenation check_current->oxygen No fouling Polish/Clean Working Electrode check_current->fouling Yes proton->oxygen electrolyte Verify Electrolyte Purity & Concentration fouling->electrolyte

Caption: Logical flowchart for troubleshooting common CV issues.

References

Degradation pathways of 3,5-di-tert-butyl-o-benzoquinone under oxidative conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for investigating the degradation pathways of 3,5-di-tert-butyl-o-benzoquinone (DTBBQ) under oxidative conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary oxidative degradation pathways for this compound?

A1: The two primary oxidative degradation pathways for this compound (DTBBQ) involve reaction with superoxide (B77818) radicals and catalyzed oxidation by hydrogen peroxide. The reaction with superoxide leads to ring cleavage and the formation of a furanone intermediate, which subsequently hydrolyzes to muconic acid derivatives.[1][2] Oxidation with hydrogen peroxide, often in the presence of a catalyst, can also lead to the formation of hydroxylated and other oxygenated products.

Q2: What are the expected major products from the oxidative degradation of DTBBQ?

A2: In the superoxide-mediated pathway, the expected final degradation product is a substituted muconic acid, formed via a metastable furanone intermediate.[1][2] For the hydrogen peroxide pathway, hydroxylated benzoquinones are likely initial products.

Q3: What are the typical signs of DTBBQ degradation in my sample?

A3: Visual signs of degradation include a color change of the solution, often from the initial dark red of the quinone to a lighter yellow or colorless solution as the conjugated system is destroyed.[1] Analytically, you will observe a decrease in the concentration of DTBBQ and the appearance of new peaks in your chromatograms (e.g., HPLC) or spectra (e.g., NMR, MS) corresponding to the degradation products.

Q4: How can I monitor the kinetics of the degradation reaction?

A4: UV-Vis spectrophotometry is a convenient method for monitoring the kinetics of DTBBQ degradation. The disappearance of the characteristic absorbance of the quinone over time can be used to determine the reaction rate. A detailed protocol is provided in the "Experimental Protocols" section of this guide.

Q5: What analytical techniques are best suited for identifying the degradation products?

A5: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the most powerful technique for separating and identifying the degradation products. HPLC provides the separation of the components in the reaction mixture, and MS provides the mass information for identification and structural elucidation of the parent compound and its metabolites.

Degradation Pathways

Pathway 1: Superoxide-Mediated Oxidative Cleavage

The reaction of this compound with superoxide radicals (O₂⁻) is a significant degradation pathway. This reaction leads to the oxidative cleavage of the aromatic ring.

G DTBBQ 3,5-di-tert-butyl- o-benzoquinone Intermediate Peroxy-semiquinone Intermediate DTBBQ->Intermediate Nucleophilic Attack Superoxide Superoxide Radical (O₂⁻) Superoxide->Intermediate Furanone Metastable Furanone Intermediate Intermediate->Furanone Ring Cleavage MuconicAcid Substituted Muconic Acid (Final Product) Furanone->MuconicAcid Hydrolysis Hydrolysis Hydrolysis (H₂O) Hydrolysis->Furanone

Caption: Superoxide-mediated degradation of DTBBQ.

Pathway 2: Hydrogen Peroxide-Mediated Oxidation

In the presence of a suitable catalyst (e.g., metal complexes), hydrogen peroxide (H₂O₂) can oxidize DTBBQ. This pathway typically involves the formation of reactive hydroxyl radicals.

G DTBBQ 3,5-di-tert-butyl- o-benzoquinone HydroxylatedQuinone Hydroxylated Quinone Intermediate DTBBQ->HydroxylatedQuinone Radical Attack H2O2 Hydrogen Peroxide (H₂O₂) HydroxylRadical Hydroxyl Radical (•OH) H2O2->HydroxylRadical Catalyst Catalyst (e.g., Cu(II)) Catalyst->HydroxylRadical generates HydroxylRadical->HydroxylatedQuinone FurtherOxidation Further Oxidation & Ring Opening Products HydroxylatedQuinone->FurtherOxidation

Caption: H₂O₂-mediated degradation of DTBBQ.

Quantitative Data

The following table summarizes the available kinetic data for the oxidative degradation of this compound.

OxidantReaction ConditionsRate Constant (k)Reference
Superoxide (O₂⁻)Pulse radiolysis at pH 71.2 x 10⁹ M⁻¹s⁻¹[1][2]

Troubleshooting Guide

This guide addresses common problems encountered during the study of DTBBQ oxidative degradation.

ProblemProbable Cause(s)Suggested Solution(s)
No or very slow degradation observed. 1. Inactive oxidant solution.2. Reaction conditions (pH, temperature) are not optimal.3. Insufficient light for photo-induced oxidation (if applicable).1. Prepare fresh oxidant solutions before each experiment.2. Investigate the effect of pH and temperature on the reaction rate. Some quinone degradations are pH-dependent.[3]3. Ensure your reaction setup provides adequate light exposure if studying photo-oxidation.[4]
Difficulty in identifying degradation products. 1. Low concentration of degradation products.2. Degradation products are unstable.3. Co-elution of products in HPLC.1. Allow the reaction to proceed for a longer duration or use a higher concentration of the oxidant.2. Analyze the reaction mixture at different time points to capture transient intermediates.3. Optimize your HPLC-MS method (e.g., gradient, column chemistry) to improve separation. A detailed protocol is provided below.
Inconsistent kinetic results. 1. Fluctuation in temperature or pH.2. Inconsistent mixing of reactants.3. Degradation of stock solutions.1. Use a thermostatted cuvette holder for UV-Vis measurements and ensure the buffer capacity is sufficient.2. Ensure rapid and thorough mixing of reactants at the start of the reaction.3. Prepare fresh stock solutions of DTBBQ and oxidants regularly and store them protected from light.
Appearance of multiple unexpected peaks in the chromatogram. 1. Formation of minor side products.2. Polymerization of the quinone or its degradation products.1. Use MS/MS fragmentation to help elucidate the structures of unknown peaks.2. Dilute the reaction mixture before analysis. Consider using techniques like size-exclusion chromatography if polymerization is suspected.

Experimental Protocols

Protocol 1: Kinetic Analysis of DTBBQ Oxidation by UV-Vis Spectroscopy

This protocol describes a method to monitor the degradation of DTBBQ by observing the decrease in its absorbance over time.

Materials:

  • This compound (DTBBQ)

  • Solvent (e.g., acetonitrile, methanol, or an appropriate buffer)

  • Oxidant stock solution (e.g., KO₂ for superoxide, or H₂O₂ with catalyst)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of DTBBQ in the chosen solvent.

  • Equilibrate the spectrophotometer and the cuvette holder to the desired reaction temperature.

  • Add the DTBBQ solution and any buffer or other reagents (except the oxidant) to the cuvette and place it in the spectrophotometer.

  • Record a baseline spectrum of the DTBBQ solution.

  • Initiate the reaction by adding a small volume of the concentrated oxidant stock solution to the cuvette. Mix quickly and thoroughly.

  • Immediately start recording the absorbance at the λmax of DTBBQ (around 400 nm) at regular time intervals.

  • Continue data collection until the absorbance stabilizes or reaches a minimum.

  • Analyze the data by plotting absorbance vs. time. The initial rate can be determined from the slope of the initial linear portion of the curve. The rate constant can be determined by fitting the data to the appropriate rate law.

Protocol 2: Analysis of Degradation Products by HPLC-MS

This protocol provides a general method for the separation and identification of DTBBQ and its oxidative degradation products.

Instrumentation and Columns:

  • HPLC or UPLC system with a diode array detector (DAD) or UV detector.

  • Mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass analysis).

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Procedure:

  • Sample Preparation: At various time points, quench the degradation reaction (e.g., by adding a reducing agent like sodium sulfite (B76179) if necessary, or by rapid dilution and freezing). Dilute the sample in the initial mobile phase composition.

  • Chromatographic Conditions:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start with a low percentage of B (e.g., 10-20%) and increase to a high percentage (e.g., 95-100%) over 10-15 minutes to elute compounds with a range of polarities.

    • Flow Rate: 0.2-0.4 mL/min

    • Column Temperature: 30-40 °C

    • Injection Volume: 1-5 µL

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes are recommended to be tested for optimal sensitivity for different products.

    • Scan Range: m/z 100-1000

    • Data Acquisition: Perform full scan for initial identification and targeted MS/MS for structural confirmation of expected products (e.g., fragmenting the parent ions of DTBBQ, the furanone intermediate, and muconic acid).

G cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing Prep_DTBBQ Prepare DTBBQ Stock Solution Initiate Initiate Reaction (Mix DTBBQ & Oxidant) Prep_DTBBQ->Initiate Prep_Oxidant Prepare Oxidant Solution Prep_Oxidant->Initiate Quench Quench Aliquots at Time Points Initiate->Quench UV_Vis UV-Vis Kinetics (Monitor λmax) Initiate->UV_Vis HPLC_MS HPLC-MS Analysis (Product ID) Quench->HPLC_MS Kinetics Calculate Rate Constants UV_Vis->Kinetics Structure Elucidate Product Structures HPLC_MS->Structure

Caption: General experimental workflow for studying DTBBQ degradation.

References

How to avoid disproportionation of 3,5-di-tert-butyl-1,2-benzoquinone radical anion

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the handling and study of the 3,5-di-tert-butyl-1,2-benzoquinone radical anion (DTBSQ•⁻). This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on avoiding the common issue of disproportionation and ensuring the stability of the radical anion in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is disproportionation and why is it a problem for the 3,5-di-tert-butyl-1,2-benzoquinone radical anion?

A1: Disproportionation is a chemical reaction where a species of intermediate oxidation state reacts with itself to form two new species, one with a higher and one with a lower oxidation state. In the case of the 3,5-di-tert-butyl-1,2-benzoquinone radical anion (DTBSQ•⁻), two molecules of the radical anion can undergo a reversible reaction to form one molecule of the neutral 3,5-di-tert-butyl-1,2-benzoquinone (DTBQ) and one molecule of the 3,5-di-tert-butylcatechol (B55391) dianion (DTBC²⁻). This is problematic as it reduces the concentration of the desired radical anion, interfering with experiments that aim to study its specific properties and reactivity.

Q2: What are the main factors that influence the disproportionation of the DTBSQ•⁻ radical anion?

A2: The stability of the DTBSQ•⁻ radical anion and the rate of its disproportionation are primarily influenced by the following factors:

  • Solvent: Protic solvents (e.g., water, alcohols) can promote disproportionation through hydrogen bonding. Aprotic solvents (e.g., acetonitrile (B52724), dimethylformamide, tetrahydrofuran) are generally preferred for stabilizing the radical anion.

  • pH: The radical anion is significantly more stable in alkaline (basic) conditions. In acidic or even neutral aqueous solutions, the protonated form of the radical is more prone to disproportionation.[1]

  • Counter-ion: The choice of the positive counter-ion in a salt of the radical anion can affect its stability. Smaller, more coordinating cations can stabilize the radical anion.

  • Presence of Proton Donors: Even in aprotic solvents, the presence of proton donors (e.g., trace amounts of water or acidic impurities) can accelerate disproportionation.[2][3]

  • Temperature: Higher temperatures can increase the rate of disproportionation.

  • Concentration: Since disproportionation is a bimolecular reaction (second-order with respect to the radical anion), the rate of disproportionation increases with higher concentrations of the radical anion.

Q3: How can I generate the DTBSQ•⁻ radical anion while minimizing disproportionation?

A3: To generate a relatively stable solution of the DTBSQ•⁻ radical anion, it is recommended to use either chemical or electrochemical reduction of 3,5-di-tert-butyl-1,2-benzoquinone (DTBQ) under strictly controlled conditions. This includes the use of dry, deoxygenated aprotic solvents and an inert atmosphere (e.g., argon or nitrogen). Detailed protocols are provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Rapid disappearance of the characteristic color/EPR signal of the radical anion. 1. Presence of proton donors (e.g., water, acidic impurities) in the solvent. 2. Use of a protic solvent. 3. Oxygen contamination. 4. High concentration of the radical anion.1. Use rigorously dried and deoxygenated aprotic solvents. Consider using a solvent still or purchasing anhydrous grade solvents. 2. Switch to a suitable aprotic solvent such as acetonitrile, DMF, or THF. 3. Ensure all manipulations are carried out under a strict inert atmosphere (e.g., in a glovebox or using Schlenk techniques). 4. Work with more dilute solutions of the radical anion.
Inconsistent results in electrochemical generation (Cyclic Voltammetry). 1. Supporting electrolyte contains acidic impurities. 2. Presence of water in the electrochemical cell. 3. Reference electrode instability.1. Recrystallize the supporting electrolyte and dry it under vacuum. 2. Dry all components of the electrochemical cell in an oven before use and assemble under an inert atmosphere. 3. Check the filling solution of the reference electrode and ensure a good seal.
Formation of a precipitate during the experiment. 1. The salt of the radical anion or its disproportionation products may have low solubility in the chosen solvent. 2. Reaction with impurities to form an insoluble product.1. Try a different aprotic solvent in which the radical anion salt is more soluble. 2. Ensure the purity of all reagents and the cleanliness of the glassware.

Data Presentation

Table 1: Second-Order Disproportionation Rate Constants (2k) for Semiquinone Radicals in Different Solvents at 20 ± 2 °C

Semiquinone RadicalSolvent2k (M⁻¹s⁻¹)
1,4-BenzosemiquinoneIsopropanol5.0 x 10⁷
1,4-BenzosemiquinoneDioxane1.1 x 10⁹
DurosemiquinoneIsopropanol1.5 x 10⁵
DurosemiquinoneDioxane2.5 x 10⁶
Data adapted from an ESR study on the self-disproportionation of semiquinone radicals.[4]

This data indicates that the rate of disproportionation is generally slower in the protic solvent (isopropanol) compared to the aprotic solvent (dioxane) for these 1,4-semiquinones, which may seem counterintuitive. However, hydrogen bonding from the alcohol to the semiquinone radical can also slow down the reaction. For the target o-semiquinone, aprotic conditions are generally recommended to avoid proton-catalyzed disproportionation pathways.

Experimental Protocols

Protocol 1: Electrochemical Generation of 3,5-Di-tert-butyl-1,2-benzoquinone Radical Anion for Cyclic Voltammetry

This protocol describes the in-situ generation of the DTBSQ•⁻ radical anion for electrochemical characterization, a common method to study its redox properties and stability.

Materials:

  • 3,5-di-tert-butyl-1,2-benzoquinone (DTBQ)

  • Anhydrous acetonitrile (CH₃CN)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆), dried under vacuum.

  • Three-electrode electrochemical cell (glassy carbon working electrode, platinum wire counter electrode, Ag/AgCl or Ag/Ag⁺ reference electrode)

  • Potentiostat

  • Inert gas (Argon or Nitrogen) supply

  • Glovebox or Schlenk line

Procedure:

  • Preparation of the Electrolyte Solution: Inside a glovebox or under a positive pressure of inert gas, prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in anhydrous acetonitrile.

  • Preparation of the Analyte Solution: Prepare a 1-5 mM solution of DTBQ in the electrolyte solution from step 1.

  • Electrochemical Cell Assembly:

    • Polish the working electrode with alumina (B75360) slurry, rinse with the solvent, and dry thoroughly.

    • Assemble the three-electrode cell, ensuring all components are dry.

    • Transfer the analyte solution to the cell.

    • Deoxygenate the solution by bubbling with the inert gas for at least 15-20 minutes. Maintain a blanket of inert gas over the solution during the experiment.

  • Cyclic Voltammetry:

    • Connect the electrodes to the potentiostat.

    • Set the potential window to scan from an initial potential where no reaction occurs (e.g., 0 V) to a potential sufficiently negative to observe the first one-electron reduction of DTBQ to DTBSQ•⁻ (typically around -0.5 to -1.0 V vs. Ag/AgCl, this should be determined experimentally), and then scan back to the initial potential.

    • The appearance of a reversible or quasi-reversible wave corresponds to the DTBQ/DTBSQ•⁻ redox couple. The stability of the radical anion can be assessed by the ratio of the anodic to cathodic peak currents and the separation of the peak potentials. An ideal stable one-electron process will have a peak current ratio of unity and a peak separation of approximately 59 mV at room temperature.

Protocol 2: Chemical Generation and Stabilization of 3,5-Di-tert-butyl-1,2-benzoquinone Radical Anion

This protocol describes a general method for generating a stock solution of the DTBSQ•⁻ radical anion for use in further experiments (e.g., EPR spectroscopy or reactivity studies).

Materials:

  • 3,5-di-tert-butyl-1,2-benzoquinone (DTBQ)

  • 3,5-di-tert-butylcatechol (DTBC)

  • Anhydrous, deoxygenated basic solvent (e.g., a solution of a non-nucleophilic base like potassium tert-butoxide in dry THF or DMF). The concentration of the base should be stoichiometric to the amount of DTBC used.

  • Anhydrous, deoxygenated aprotic solvent (e.g., THF, DMF, or acetonitrile).

  • Glovebox or Schlenk line apparatus.

Procedure (Comproportionation Method):

  • Preparation of Reagents: All manipulations should be performed under a strict inert atmosphere.

  • Generation of the Radical Anion:

    • In a Schlenk flask, dissolve equimolar amounts of 3,5-di-tert-butyl-1,2-benzoquinone (DTBQ) and 3,5-di-tert-butylcatechol (DTBC) in an anhydrous, deoxygenated aprotic solvent.

    • To this solution, add one equivalent of a strong, non-nucleophilic base (e.g., potassium tert-butoxide) dissolved in the same solvent. The base deprotonates the catechol to its dianion.

    • The comproportionation reaction between the neutral quinone and the catechol dianion will generate two equivalents of the semiquinone radical anion.

    • The formation of the radical anion is typically accompanied by a distinct color change.

  • Handling and Storage:

    • The resulting solution of the DTBSQ•⁻ radical anion should be kept under an inert atmosphere at all times.

    • For short-term storage, keep the solution in a sealed container in a freezer.

    • The stability of the solution should be monitored over time, for example, by UV-Vis or EPR spectroscopy.

Visualizations

Below are diagrams created using Graphviz (DOT language) to illustrate key concepts.

Disproportionation_Reaction cluster_reactants Reactants cluster_products Products 2_DTBSQ 2 x DTBSQ•⁻ (Radical Anion) DTBQ DTBQ (Neutral Quinone) 2_DTBSQ->DTBQ Disproportionation DTBC DTBC²⁻ (Catechol Dianion) 2_DTBSQ->DTBC DTBQ->2_DTBSQ Comproportionation DTBC->2_DTBSQ Factors_Influencing_Disproportionation cluster_destabilizing Factors Promoting Disproportionation cluster_stabilizing Factors Inhibiting Disproportionation center DTBSQ•⁻ Disproportionation Aprotic_Solvents Aprotic Solvents (e.g., CH₃CN, DMF) center->Aprotic_Solvents Alkaline_pH Alkaline pH center->Alkaline_pH Low_Concentration Low Concentration center->Low_Concentration Low_Temperature Low Temperature center->Low_Temperature Protic_Solvents Protic Solvents (e.g., H₂O, Alcohols) Protic_Solvents->center Proton_Donors Proton Donors (e.g., Acids, H₂O) Proton_Donors->center High_Concentration High Concentration High_Concentration->center High_Temperature High Temperature High_Temperature->center Experimental_Workflow start Start: Prepare Dry, Deoxygenated Aprotic Solvent & Reagents inert_atmosphere Establish Inert Atmosphere (Glovebox or Schlenk Line) start->inert_atmosphere generation Generate Radical Anion (Chemical or Electrochemical Reduction) inert_atmosphere->generation characterization Characterize Radical Anion (e.g., EPR, UV-Vis, CV) generation->characterization experiment Perform Experiment with Radical Anion Solution characterization->experiment storage Short-term Storage (Sealed, Freezer, Inert Atmosphere) characterization->storage If needed end End of Experiment experiment->end

References

Managing incompatible reagents with 3,5-di-tert-butyl-o-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 3,5-di-tert-butyl-o-benzoquinone (DTBQ).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DTBQ) and what are its common applications?

A1: this compound (DTBQ) is a reactive organic compound. Due to its electrophilic nature, it is a valuable reagent in organic synthesis. Its primary applications include the synthesis of heterocyclic compounds like benzoxazoles and 1,4-benzodioxines through hetero-Diels-Alder reactions.[1]

Q2: What are the main chemical incompatibilities of DTBQ?

A2: DTBQ is incompatible with strong reducing agents (e.g., sodium borohydride (B1222165), lithium aluminum hydride) and strong oxidizing agents.[1] It can also undergo side reactions with certain nucleophiles, strong acids, and bases, and may be sensitive to prolonged exposure to high temperatures and UV light.

Q3: How should I handle and store DTBQ?

A3: DTBQ is a dark red crystalline solid and should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[2] It is irritating to the skin, eyes, and respiratory system.[2][3] Store DTBQ in a tightly sealed container in a cool, dry, and dark place, away from incompatible substances.

Q4: What are the visual indicators of DTBQ decomposition?

A4: Pure DTBQ is a dark red crystalline solid. Decomposition may be indicated by a color change to a brownish or black tar-like substance, or the evolution of fumes upon opening the container. If you observe these signs, the reagent may be compromised and should be disposed of according to safety protocols.

Troubleshooting Guide: Managing Incompatible Reagents

This section addresses specific issues that may arise during experiments involving DTBQ and incompatible reagents.

Issue 1: Unexpected Color Change and Low Yield in a Reaction with a Reducing Agent

Question: I am attempting a reaction where a functional group in my starting material needs to be reduced in the presence of DTBQ. I've added sodium borohydride (NaBH₄), and the solution immediately turned from dark red to a pale yellow/colorless solution, and my desired product yield is very low. What is happening?

Answer: You are observing the rapid reduction of DTBQ by sodium borohydride. DTBQ is highly susceptible to reduction, converting to 3,5-di-tert-butylcatechol. This side reaction consumes your reducing agent and DTBQ, leading to a low yield of your intended product.

Troubleshooting Steps:

  • Protect the Quinone: If possible, modify your synthetic route to perform the reduction before introducing the DTBQ moiety.

  • Use a Milder Reducing Agent: Depending on the target functional group, consider a milder reducing agent that may show more selectivity. However, most common hydride-based reducing agents will likely reduce DTBQ.

  • Change the Order of Addition: In some cases, slow addition of the reducing agent at low temperatures might provide some selectivity, but this is often not effective with powerful reducing agents like NaBH₄.

Visual Workflow for Troubleshooting Reduction:

G start Reaction with DTBQ and Reducing Agent problem Unexpected Color Change (Red to Colorless) Low Yield start->problem cause DTBQ is Reduced to Catechol problem->cause solution1 Protect Quinone Moiety cause->solution1 solution2 Use Milder, More Selective Reducing Agent cause->solution2 solution3 Alter Order of Addition / Temperature cause->solution3 end Successful Reaction solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for incompatible reducing agents.

Issue 2: Violent Reaction and Product Degradation with a Strong Oxidizing Agent

Question: I am trying to oxidize a substrate in a solution containing DTBQ using potassium permanganate (B83412) (KMnO₄). The reaction was highly exothermic and produced a dark brown precipitate. I was unable to isolate my desired product. What went wrong?

Answer: DTBQ is sensitive to strong oxidizing agents. The tert-butyl groups on the quinone ring can be cleaved under harsh oxidative conditions, leading to the decomposition of the molecule. The exotherm and precipitate are signs of this decomposition.

Troubleshooting Steps:

  • Choose a Milder Oxidizing Agent: Select an oxidizing agent that is compatible with the quinone system. The choice will depend on the specific transformation you are trying to achieve.

  • Modify the Synthetic Route: As with reducing agents, consider performing the oxidation step before introducing DTBQ if possible.

  • Control Reaction Conditions: If a strong oxidizing agent is unavoidable, use very low temperatures and slow, controlled addition of the oxidant. However, this approach is still high-risk.

Logical Relationship of Incompatibility:

G DTBQ This compound (DTBQ) Incompatible Incompatible Reagents DTBQ->Incompatible Reducing Strong Reducing Agents (e.g., NaBH4, LiAlH4) Incompatible->Reducing Oxidizing Strong Oxidizing Agents (e.g., KMnO4, HNO3) Incompatible->Oxidizing Product1 3,5-di-tert-butylcatechol Reducing->Product1 Reduction Product2 Decomposition Products Oxidizing->Product2 Oxidation/Decomposition

Caption: Incompatible reagent classes for DTBQ and their products.

Quantitative Data Summary

The following tables summarize the expected outcomes when using DTBQ with incompatible versus compatible reagents.

Table 1: Reaction of DTBQ with Reducing Agents

Reducing AgentTemperature (°C)Reaction TimeDTBQ Conversion (%)Product
Sodium Borohydride25< 5 min>993,5-di-tert-butylcatechol
Lithium Aluminum Hydride25< 5 min>993,5-di-tert-butylcatechol
H₂/Pd-C251-2 h>953,5-di-tert-butylcatechol

Table 2: Reaction of DTBQ with Oxidizing Agents

Oxidizing AgentTemperature (°C)Reaction TimeObservation
Potassium Permanganate25-50VariableExothermic, brown precipitate, decomposition
Concentrated Nitric Acid25-50VariableVigorous reaction, gas evolution, decomposition

Table 3: Successful Synthesis using DTBQ

Reaction TypeReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
Benzoxazole (B165842) Synthesiso-aminophenolMethanol254~85-95
Diels-Alder2,3-dimethyl-1,3-butadieneBenzene (B151609)806>90

Experimental Protocols

Protocol 1: Synthesis of a Benzoxazole Derivative using DTBQ

This protocol describes a typical synthesis of a benzoxazole derivative from DTBQ and an o-aminophenol.

Materials:

  • This compound (DTBQ)

  • 2-aminophenol

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 40 mL of methanol.

  • To this solution, add a stoichiometric equivalent of 2-aminophenol.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) solvent system.

Workflow for Benzoxazole Synthesis:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve DTBQ in Methanol B Add o-aminophenol A->B C Stir at Room Temperature (4h) B->C D Monitor by TLC C->D E Solvent Evaporation D->E F Column Chromatography E->F

Caption: Experimental workflow for benzoxazole synthesis.

Protocol 2: Diels-Alder Reaction of DTBQ

This protocol outlines a typical hetero-Diels-Alder reaction between DTBQ and an acyclic diene to form a 1,4-benzodioxine.[4]

Materials:

  • This compound (DTBQ)

  • 2,3-dimethyl-1,3-butadiene

  • Benzene (or Toluene)

  • Reflux condenser

  • Round-bottom flask

  • Heating mantle

Procedure:

  • To a solution of DTBQ (1.0 mmol) in benzene (20 mL), add the acyclic diene (1.2 mmol).

  • Heat the mixture to reflux (approximately 80°C) for 6 hours.

  • Monitor the disappearance of the red color of DTBQ, indicating the progress of the reaction.

  • After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.

  • Remove the solvent in vacuo.

  • The resulting product is often pure enough for subsequent steps, but can be further purified by recrystallization or column chromatography if necessary.

References

Validation & Comparative

3,5-Di-tert-butyl-o-benzoquinone: A Comparative Guide for Lignin Quinone Modeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3,5-di-tert-butyl-o-benzoquinone (DTBQ) as a model compound for lignin-derived quinones. Lignin (B12514952), a complex aromatic biopolymer, contains various quinone structures that play a significant role in its chemical and photochemical reactivity, particularly in processes like pulping and the photoyellowing of paper. Understanding the behavior of these quinone moieties is crucial for developing efficient lignin valorization strategies and for mitigating undesirable color changes in lignocellulosic materials. Model compounds are indispensable tools in this endeavor, offering a simplified and controlled system to study the complex reactions of their polymeric counterparts.

This guide objectively evaluates the performance of DTBQ in mimicking lignin quinones and compares it with other relevant model compounds, supported by experimental data. Detailed experimental protocols for key analytical techniques are also provided to facilitate reproducible research in this area.

Comparative Analysis of Lignin Quinone Model Compounds

The selection of an appropriate model compound is critical for accurately simulating the reactivity of quinone structures within the complex lignin matrix. Ideally, a model compound should replicate the core structural features and exhibit similar electrochemical and reactive properties to the native lignin quinones. This section compares DTBQ with other commonly employed model compounds.

Key Properties of Model Compounds:

CompoundStructureMolar Mass ( g/mol )Key Features Relevant to Lignin Modeling
This compound (DTBQ) this compound structure220.31[1]Sterically hindered ortho-quinone. The tert-butyl groups provide stability and prevent polymerization, allowing for the study of the inherent reactivity of the o-quinone functionality.[2]
2,6-Dimethoxy-p-benzoquinone (DMBQ) 2,6-Dimethoxy-p-benzoquinone structure168.15Directly derived from the syringyl (S) units of hardwood lignin, making it a highly relevant model for p-quinones in lignin.[3][4]
Duroquinone (Tetramethyl-p-benzoquinone) Duroquinone structure164.20[5]A fully substituted p-benzoquinone that offers high stability and serves as a model for sterically hindered p-quinone structures.[6]

Electrochemical Properties: A Redox Perspective

The redox behavior of quinones is central to their role in lignin chemistry. Techniques such as cyclic voltammetry are invaluable for determining redox potentials, which indicate the propensity of a quinone to accept electrons.

Redox Potentials of Quinone Model Compounds:

CompoundE°' (pH 7 vs. SHE) [mV]Experimental ConditionsReference
This compound (DTBQ) +10 ± 40Aqueous solution with 25% methanol[7]
2,6-Dimethoxy-p-benzoquinone (DMBQ) ~ +150Estimated from cyclic voltammetry data at pH 7[3]
1,4-Benzoquinone (Reference) +293Standard reference[3]

Note: Direct comparison of redox potentials should be made with caution as experimental conditions can vary between studies.

The data indicates that the ortho-quinone structure of DTBQ and the electron-donating methoxy (B1213986) groups on DMBQ lower their redox potentials compared to the parent 1,4-benzoquinone. Theoretical studies suggest that ortho-quinones generally exhibit higher redox potentials than their para-quinone counterparts.[8]

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments used to characterize lignin quinone model compounds.

Cyclic Voltammetry of Quinones in Aqueous Solution

Objective: To determine the redox potential of a quinone model compound and to study its electron transfer kinetics.

Materials and Equipment:

  • Potentiostat with a three-electrode setup (working, reference, and counter electrodes). A glassy carbon electrode is a common choice for the working electrode.[3]

  • Electrochemical cell.

  • Aqueous buffer solutions of various pH values (e.g., phosphate (B84403) buffers for near-neutral pH).[7]

  • The quinone model compound of interest.

  • Supporting electrolyte (e.g., KCl) to ensure sufficient conductivity.[9]

  • Inert gas (e.g., argon or nitrogen) for deoxygenating the solution.

Procedure:

  • Prepare a stock solution of the quinone in a suitable solvent and the aqueous buffer solution with the supporting electrolyte.

  • Assemble the three-electrode cell and add the buffered electrolyte solution.

  • Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes.

  • Run a background cyclic voltammogram of the electrolyte solution to ensure no interfering peaks are present.

  • Add a known concentration of the quinone stock solution to the cell.

  • Record the cyclic voltammogram by scanning the potential from a starting value where no reaction occurs to a potential sufficiently negative to induce reduction, and then reversing the scan to observe the corresponding oxidation. A typical scan rate is 100 mV/s.[3][10]

  • The formal redox potential (E°') can be approximated as the midpoint of the cathodic and anodic peak potentials.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Semiquinone Radical Analysis

Objective: To detect and characterize the semiquinone radical intermediates formed during the one-electron reduction of quinones.

Materials and Equipment:

  • EPR spectrometer.

  • Quartz EPR flat cell or capillary tube.

  • System for generating the radical (e.g., electrochemical reduction in situ or chemical reduction).

Procedure:

  • Prepare a solution of the quinone in a suitable solvent.

  • Generate the semiquinone radical. This can be achieved electrochemically within the EPR cavity or by chemical reduction (e.g., with sodium borohydride (B1222165) followed by exposure to air).[11]

  • Transfer the sample to the EPR cell.

  • Record the EPR spectrum. Typical instrument settings include a modulation frequency of 100 kHz and a specific microwave power and frequency.[4]

  • The resulting spectrum, characterized by its g-factor and hyperfine splitting pattern, provides a fingerprint of the radical species.[12][13]

Signaling Pathways and Reaction Mechanisms

Quinone and quinone methide intermediates are central to several key transformations of lignin, particularly during industrial pulping processes and in the photochemical degradation that leads to yellowing.

Quinone Methide Formation and Reactions in Alkaline Pulping

During alkaline pulping (e.g., the Kraft process), phenolic units in lignin can form quinone methide intermediates. These highly reactive species can undergo nucleophilic attack, leading to the cleavage of important ether linkages and subsequent lignin depolymerization.

QuinoneMethideFormation LigninPhenol Phenolic Lignin Unit Deprotonated Phenoxide Intermediate LigninPhenol->Deprotonated OH⁻ QM Quinone Methide Deprotonated->QM - H₂O CleavageProduct Lignin Depolymerization (β-O-4 Cleavage) QM->CleavageProduct CondensationProduct Condensation Reactions QM->CondensationProduct Nucleophile Nucleophile (e.g., HS⁻) Nucleophile->QM

Caption: Formation of quinone methide intermediates from phenolic lignin units in alkaline conditions.

Lignin Photoyellowing Mechanism

The photoyellowing of lignin-rich paper is a significant issue in the pulp and paper industry. The process is initiated by the absorption of UV light by lignin chromophores, leading to the formation of phenoxyl radicals. These radicals can then react to form colored quinone structures, which are responsible for the yellowing.[14]

Photoyellowing Lignin Lignin Chromophore ExcitedLignin Excited State Lignin* Lignin->ExcitedLignin hν (UV light) PhenoxylRadical Phenoxyl Radical ExcitedLignin->PhenoxylRadical Radical Formation Quinone Quinone Formation (Yellowing) PhenoxylRadical->Quinone Oxygen Oxygen (O₂) Oxygen->PhenoxylRadical

Caption: Simplified mechanism of lignin photoyellowing involving the formation of quinone structures.

Conclusion

This compound serves as a valuable model compound for studying the reactivity of ortho-quinone structures that may be present in lignin. Its steric hindrance provides stability, facilitating detailed mechanistic and electrochemical investigations. However, for modeling the more abundant para-quinone structures derived from syringyl and guaiacyl units in lignin, compounds like 2,6-dimethoxy-p-benzoquinone are more structurally representative.

The choice of a model compound should be guided by the specific research question. For fundamental studies on the intrinsic reactivity of the o-quinone moiety, DTBQ is an excellent choice. For investigations directly related to the chemistry of hardwood lignin degradation, DMBQ offers a more faithful representation. This guide provides the foundational data and methodologies to aid researchers in selecting the appropriate model system and in designing robust experimental approaches to further unravel the complex chemistry of lignin quinones.

References

A Comparative Guide to o-Quinone Derivatives in Catalytic Oxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ortho-quinone derivatives have emerged as a versatile class of organocatalysts, demonstrating significant efficacy in a variety of oxidation reactions. Inspired by the redox-active quinone cofactors found in enzymes like copper amine oxidases, these synthetic analogues offer a metal-free or metal-cooperative pathway for the selective oxidation of substrates such as amines and alcohols. This guide provides an objective comparison of the performance of different o-quinone derivatives, supported by experimental data, detailed protocols, and mechanistic diagrams to facilitate their application in research and development.

Comparative Performance Data

The catalytic activity of o-quinone derivatives is highly dependent on their molecular structure, the substrate, and the reaction conditions. Below are summaries of quantitative data from studies on the aerobic oxidation of amines and alcohols, showcasing the performance of various substituted o-naphthoquinones (o-NQs).

Table 1: Aerobic Homocoupling of Benzylamine (B48309) Catalyzed by o-Naphthoquinone Derivatives

This table compares the efficiency of different o-naphthoquinone catalysts in the presence of a copper(II) acetate (B1210297) co-catalyst for the aerobic homocoupling of benzylamine to N-benzylidene-1-phenylmethanamine.

Entryo-Quinone Catalyst (10 mol%)SolventTime (h)Yield (%)
1o-NQ1 (unsubstituted)CH₃CN2445
2o-NQ2 (methoxy-substituted)CH₃CN2485
3o-NQ3 (tert-butyl-substituted) CH₃CN 12 >99
4o-NQ3 (tert-butyl-substituted)Toluene (B28343)1291
5o-NQ3 (tert-butyl-substituted)CH₂Cl₂1285

Data sourced from optimization studies by Goriya et al., Org. Lett. 2016, 18, 5174-5177. Reactions were performed with benzylamine (0.5 mmol), catalyst (10 mol%), and Cu(OAc)₂ (10 mol%) in the specified solvent (2 mL) under an O₂ balloon at 60 °C.

Table 2: Aerobic Oxidation of 4-Chlorobenzyl Alcohol Catalyzed by o-Naphthoquinone Derivatives

This table illustrates the performance of various o-naphthoquinone catalysts for the aerobic oxidation of 4-chlorobenzyl alcohol to 4-chlorobenzaldehyde, highlighting the effect of the catalyst structure and the base used.

Entryo-Quinone Catalyst (10 mol%)Base (20 mol%)SolventTime (h)Yield (%)
1o-NQ1 (unsubstituted)DBUToluene2455
2o-NQ2 (methoxy-substituted)DBUToluene2442
3o-NQ3 (tert-butyl-substituted) DBU Toluene 24 97
4o-NQ3 (tert-butyl-substituted)K₂CO₃Toluene2485
5o-NQ3 (tert-butyl-substituted)DBUCH₃CN2488

Data sourced from optimization studies by Baek et al., Org. Lett. 2022, 24, 4982-4986. Reactions were performed with 4-chlorobenzyl alcohol (0.2 mmol), catalyst (10 mol%), and base (20 mol%) in the specified solvent (1 mL) under an O₂ balloon at 100 °C. DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of catalytic processes. The following are representative protocols for the o-quinone-catalyzed oxidation of amines and alcohols.

Protocol 1: General Procedure for Aerobic Homocoupling of Benzylamines

This protocol is based on the highly efficient system using the tert-butyl-substituted o-naphthoquinone (o-NQ3).

Materials:

  • o-Naphthoquinone catalyst (e.g., o-NQ3, 0.05 mmol, 10 mol%)

  • Copper(II) acetate (Cu(OAc)₂, 0.05 mmol, 10 mol%)

  • Benzylamine (0.5 mmol, 1.0 equiv.)

  • Acetonitrile (B52724) (CH₃CN), anhydrous (2.0 mL)

  • Oxygen balloon

  • Round-bottom flask with a magnetic stir bar

  • Condenser

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and condenser, add the o-naphthoquinone catalyst (10 mol%) and Cu(OAc)₂ (10 mol%).

  • Evacuate the flask and backfill with oxygen gas. Secure an oxygen-filled balloon to the flask.

  • Add anhydrous acetonitrile (2.0 mL) via syringe, followed by the benzylamine substrate (0.5 mmol).

  • Stir the reaction mixture vigorously at 60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion (typically 12 hours for o-NQ3), cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the corresponding imine product.

Protocol 2: General Procedure for Aerobic Oxidation of Benzyl (B1604629) Alcohols

This protocol describes a metal-free approach for the oxidation of alcohols using an o-naphthoquinone catalyst and an organic base.

Materials:

  • o-Naphthoquinone catalyst (e.g., o-NQ3, 0.02 mmol, 10 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.04 mmol, 20 mol%)

  • Benzyl alcohol substrate (0.2 mmol, 1.0 equiv.)

  • Toluene, anhydrous (1.0 mL)

  • Oxygen balloon

  • Schlenk tube with a magnetic stir bar

Procedure:

  • Add the o-naphthoquinone catalyst (10 mol%) to a dry Schlenk tube containing a magnetic stir bar.

  • Add anhydrous toluene (1.0 mL), the benzyl alcohol substrate (0.2 mmol), and DBU (20 mol%).

  • Seal the tube, evacuate, and backfill with oxygen gas three times.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir the mixture.

  • Monitor the reaction for consumption of the starting material using TLC or GC.

  • After the reaction is complete (typically 24 hours), cool the mixture to room temperature.

  • Directly load the reaction mixture onto a silica gel column for purification via flash chromatography to obtain the desired aldehyde or ketone.

Visualizations: Workflows and Mechanisms

Diagrams created using Graphviz provide clear visual representations of experimental processes and proposed catalytic cycles.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reactants Add o-Quinone Catalyst, Co-catalyst (if any), & Solvent to Flask start->reactants 1. atmosphere Evacuate & Backfill with Oxygen (O₂) reactants->atmosphere 2. add_substrate Add Substrate (Amine or Alcohol) atmosphere->add_substrate 3. heat_stir Heat & Stir (e.g., 60-100 °C) add_substrate->heat_stir 4. monitor Monitor Progress (TLC / GC) heat_stir->monitor 5. cool Cool to RT monitor->cool 6. concentrate Concentrate in vacuo cool->concentrate 7. purify Purify via Column Chromatography concentrate->purify 8. product Isolated Product purify->product 9.

Caption: General experimental workflow for o-quinone catalyzed aerobic oxidation.

Caption: Logical diagram comparing o-naphthoquinone catalyst performance.

catalytic_cycle Proposed Catalytic Cycle for Amine Oxidation q o-Quinone (Catalyst) qh2 Reduced Catechol (CatalystH₂) q->qh2 Substrate Oxidation h2o 2 H₂O q->h2o qh2->q Aerobic Reoxidation imine Imine Product qh2->imine amine 2 RCH₂NH₂ amine->q o2 O₂ (Air) o2->qh2

Caption: Proposed catalytic cycle for aerobic amine oxidation by an o-quinone.

A Comparative Guide to Amine Oxidation: Validating the Mechanism of 3,5-di-tert-butyl-o-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of amine oxidation methodologies, with a central focus on the mechanism and performance of 3,5-di-tert-butyl-o-benzoquinone. We will delve into the mechanistic intricacies of this reagent, present its performance in comparison to other widely used oxidation techniques, and provide detailed experimental protocols to aid in methodological validation and application.

Mechanism of Amine Oxidation by this compound

The oxidation of primary amines by this compound, often referred to as Corey's reagent, proceeds through a well-established oxidative deamination pathway. This reaction is a valuable method for the conversion of primary amines into ketones. The generally accepted mechanism involves three key stages:

  • Schiff Base Formation: The primary amine initially condenses with the quinone to form a quinone imine intermediate, also known as a Schiff base.

  • Prototropic Rearrangement: This is followed by a rapid and spontaneous prototropic rearrangement of the intermediate quinone imine. This rearrangement is a thermodynamically favored process.[1]

  • Hydrolysis: The rearranged Schiff base is then hydrolyzed, typically under weakly acidic conditions, to yield the corresponding ketone and 2-amino-4,6-di-tert-butylphenol.

This process is a cornerstone of synthetic chemistry for the mild conversion of amines to ketones.[2]

Amine Oxidation with this compound cluster_start Reactants cluster_intermediate Intermediates cluster_product Products Amine Primary Amine (R-CH2-NH2) SchiffBase Schiff Base (Quinone Imine) Amine->SchiffBase Condensation Quinone This compound Quinone->SchiffBase RearrangedSchiffBase Rearranged Schiff Base SchiffBase->RearrangedSchiffBase Prototropic Rearrangement Ketone Ketone (R-C=O) RearrangedSchiffBase->Ketone Hydrolysis Aminophenol 2-amino-4,6-di-tert- butylphenol RearrangedSchiffBase->Aminophenol Hydrolysis

Mechanism of Amine Oxidation by this compound

Performance Comparison of Amine Oxidation Methods

The selection of an appropriate amine oxidation method is contingent on various factors, including substrate scope, reaction conditions, and desired product. Below is a comparative analysis of this compound against two prevalent alternative methods: Cu/TEMPO-catalyzed aerobic oxidation and oxidation with sodium tungstate/hydrogen peroxide.

Oxidation Method Reagents Typical Substrates Typical Conditions Advantages Disadvantages Representative Yield
This compound This compoundPrimary aminesRoom temperature to mild heatingMild conditions, good for ketone synthesis from primary aminesStoichiometric reagent required, can lead to complex mixtures with certain amines[1][3]Good to excellent for specific substrates
Cu/TEMPO Catalyzed Aerobic Oxidation Cu(I) or Cu(II) salt, TEMPO (or derivative like ABNO), base, O₂ (air)Primary and secondary alcohols and aminesRoom temperature, atmospheric pressureCatalytic, uses air as the terminal oxidant, broad substrate scope[4][5]Catalyst can be sensitive to certain functional groups, may require optimization[6]70-99% for a range of amines[7]
Sodium Tungstate/Hydrogen Peroxide Na₂WO₄, H₂O₂Primary and secondary aminesVaries, often mildInexpensive reagents, can be selective for N-monoalkylhydroxylamines or nitrones[8][9]H₂O₂ can be hazardous at high concentrations, potential for over-oxidation[8]65-80% for N-monoalkylhydroxylamines from primary amines[8]

Experimental Protocols

Oxidation of Benzylamine (B48309) to Benzaldehyde using this compound (Illustrative Protocol)

This protocol is a representative procedure based on the principles of Corey's oxidative deamination.

Materials:

  • Benzylamine

  • This compound

  • Methanol

  • Dilute aqueous acid (e.g., 1 M HCl)

  • Dichloromethane (B109758) (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.1 equivalents) in methanol.

  • To this solution, add benzylamine (1.0 equivalent) dropwise at room temperature with stirring.

  • The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in dichloromethane and washed with dilute aqueous acid to hydrolyze the imine intermediate.

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the crude product can be purified by column chromatography on silica (B1680970) gel to afford benzaldehyde.

G start Start dissolve Dissolve 3,5-di-tert-butyl-o- benzoquinone in Methanol start->dissolve add_amine Add Benzylamine dropwise dissolve->add_amine stir Stir at Room Temperature (2-4 hours) add_amine->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete evaporate1 Remove Solvent monitor->evaporate1 Reaction Complete workup Acidic Workup (DCM, dilute HCl) evaporate1->workup extract Separate Organic Layer, Wash, and Dry workup->extract evaporate2 Evaporate Solvent extract->evaporate2 purify Purify by Column Chromatography evaporate2->purify end End (Benzaldehyde) purify->end G start Start add_catalysts Add Cu(I) salt, ligand, and nitroxyl (B88944) catalyst start->add_catalysts setup_atmosphere Evacuate and backfill with Oxygen (or air) add_catalysts->setup_atmosphere add_reagents Add Acetonitrile, Amine, and Base setup_atmosphere->add_reagents stir Stir vigorously at Room Temperature add_reagents->stir monitor Monitor by TLC/GC-MS stir->monitor monitor->stir Incomplete filter Filter through Silica Gel monitor->filter Reaction Complete evaporate Remove Solvent filter->evaporate end End (Product) evaporate->end

References

Unraveling the Electrochemical Behavior of 3,5-di-tert-butyl-1,2-benzoquinone: A Comparative Guide on the Influence of Additives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the electrochemical intricacies of quinone derivatives like 3,5-di-tert-butyl-1,2-benzoquinone (3,5-DTBQ) is pivotal. This guide provides a comparative analysis of the electrochemical behavior of 3,5-DTBQ in the presence of different additives, primarily focusing on the well-studied proton donors, water (H₂O) and 2,2,2-trifluoroethanol (B45653) (TFE). The addition of these molecules significantly alters the reduction mechanism of 3,5-DTBQ, steering it down distinct reaction pathways.

The electrochemical reduction of 3,5-DTBQ in an aprotic solvent such as acetonitrile (B52724) typically proceeds through two separate one-electron transfer steps, forming the radical anion and then the dianion. However, the introduction of proton-donating additives dramatically influences the second reduction step. This guide summarizes the key quantitative effects, details the experimental methodologies for studying these phenomena, and visualizes the underlying reaction mechanisms.

Comparative Electrochemical Data

The following tables summarize the observed changes in the cyclic voltammetry of 3,5-DTBQ upon the addition of water and 2,2,2-trifluoroethanol. The data is compiled from studies conducted in acetonitrile with a glassy carbon working electrode.[1]

Table 1: Effect of Water on the Cyclic Voltammetry of 3,5-di-tert-butyl-1,2-benzoquinone

Additive ConcentrationFirst Reduction Peak (Ic)Second Reduction Peak (IIc)Observations
AnhydrousReversible one-electron reduction to the radical anion (Q⁻•).Well-defined second reduction peak to the dianion (Q²⁻).Two distinct, well-separated reduction peaks are observed.
Low [H₂O]The standard potential for the first reduction step varies due to hydrogen-bonded complex formation between the radical anion and water.[1]The second reduction peak becomes extremely small.[1]The disappearance of the second peak is attributed to the rapid reaction of hydroxide, formed in the second step, with the quinone.[1]
High [H₂O]Continued shift in the potential of the first reduction peak.A concerted electron and proton transfer reaction is proposed for the second reduction step.[1]The radical anion's disappearance is enhanced by a water-promoted disproportionation reaction in long-term experiments.[1]

Table 2: Effect of 2,2,2-Trifluoroethanol (TFE) on the Cyclic Voltammetry of 3,5-di-tert-butyl-1,2-benzoquinone

Additive ConcentrationFirst Reduction Peak (Ic)Second Reduction Peak (IIc)Reaction Pathway
Low [TFE]Formation of the anion radical (Q⁻•).Reduction of a hydrogen-bonded complex.Concerted Proton-Electron Transfer (CPET).[2][3]
High [TFE]Formation of the anion radical (Q⁻•).Reduction proceeds via a different mechanism.Disproportionation reaction involving the hydrogen-bonded radical anion complex.[2][3]

Experimental Protocols

The following is a detailed methodology for conducting cyclic voltammetry experiments to study the electrochemical behavior of 3,5-di-tert-butyl-1,2-benzoquinone with additives.

1. Materials and Reagents:

  • Solvent: Acetonitrile (anhydrous).

  • Analyte: 3,5-di-tert-butyl-1,2-benzoquinone (recrystallized).

  • Additives: Deionized water, 2,2,2-trifluoroethanol (as received).

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (Bu₄NPF₆).

2. Electrochemical Setup:

  • Potentiostat: A standard three-electrode potentiostat.

  • Working Electrode: Glassy carbon disk electrode (typically 0.3 cm diameter). The electrode should be polished with alumina (B75360) slurry, rinsed with solvent, and dried before each experiment.

  • Reference Electrode: A silver wire immersed in a solution of 0.10 M Bu₄NPF₆ and 0.010 M AgNO₃ in acetonitrile.

  • Counter Electrode: Platinum wire or mesh.

  • Electrochemical Cell: A standard three-electrode glass cell.

3. Experimental Procedure:

  • Prepare a stock solution of 3,5-di-tert-butyl-1,2-benzoquinone (e.g., 1.00 mM) in the supporting electrolyte solution (0.1 M Bu₄NPF₆ in acetonitrile).

  • Deaerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution during the experiment.

  • Record the cyclic voltammogram of the 3,5-DTBQ solution in the absence of any additive. The potential should be scanned from an initial value where no reaction occurs, to a potential sufficiently negative to encompass both reduction peaks, and then back to the initial potential. A typical scan rate is 5.00 V/s.[1]

  • Incrementally add the desired additive (water or TFE) to the electrochemical cell to achieve a range of concentrations.

  • After each addition of the additive, stir the solution and allow it to equilibrate.

  • Record the cyclic voltammogram at each additive concentration under the same conditions as the initial scan.

  • For kinetic studies, vary the scan rate over a range (e.g., 0.1 V/s to 20 V/s).

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the proposed reaction mechanisms for the electrochemical reduction of 3,5-di-tert-butyl-1,2-benzoquinone in the presence of TFE and water.

G cluster_workflow Experimental Workflow prep Prepare 3,5-DTBQ Solution (in Acetonitrile with Bu4NPF6) deaeration Deaerate with Inert Gas prep->deaeration cv_initial Record Initial CV (No Additive) deaeration->cv_initial add_additive Add Additive (H2O or TFE) cv_initial->add_additive equilibrate Equilibrate Solution add_additive->equilibrate cv_additive Record CV with Additive equilibrate->cv_additive cv_additive->add_additive Repeat for different concentrations vary_scan_rate Vary Scan Rate cv_additive->vary_scan_rate analyze Analyze Data vary_scan_rate->analyze

General experimental workflow for cyclic voltammetry.

G cluster_disproportionation Disproportionation (long-term) Q 3,5-DTBQ (Q) Q_rad Radical Anion (Q⁻•) Q->Q_rad + e⁻ (Peak Ic) Q_H2O_complex Hydrogen-Bonded Complex [Q⁻•(H₂O)] Q_rad->Q_H2O_complex + H₂O Q_rad_disp1 Q⁻• Q_rad->Q_rad_disp1 HQ_neg Protonated Dianion (HQ⁻) Q_H2O_complex->HQ_neg + e⁻, + H⁺ (from H₂O) (Concerted Electron-Proton Transfer) OH_neg Hydroxide (OH⁻) HQ_neg->OH_neg - H⁺ Q_disp Q Q_rad_disp1->Q_disp Q_rad_disp2 Q⁻• HQ_neg_disp HQ⁻ Q_rad_disp2->HQ_neg_disp

Reaction pathway with water as an additive.

G cluster_low_tfe Low [TFE] - CPET Pathway cluster_high_tfe High [TFE] - Disproportionation Pathway Q 3,5-DTBQ (Q) Q_rad Radical Anion (Q⁻•) Q->Q_rad + e⁻ (Peak Ic) Q_HA_complex Hydrogen-Bonded Complex [Q⁻•(HA)] Q_rad->Q_HA_complex + HA (TFE) Q_rad->Q_HA_complex Q_rad_disp Q⁻• Q_rad->Q_rad_disp HQ_neg_cpet Protonated Dianion (HQ⁻) Q_HA_complex->HQ_neg_cpet + e⁻, + H⁺ (from HA) (Concerted Proton-Electron Transfer) Q_HA_complex_disp [Q⁻•(HA)] Q_HA_complex->Q_HA_complex_disp A_neg_cpet TFE Anion (A⁻) HQ_neg_cpet->A_neg_cpet - H⁺ HQ_rad Protonated Radical (HQ•) Q_HA_complex_disp->HQ_rad + Q⁻• A_neg_disp A⁻ Q_rad_disp->A_neg_disp - e⁻ HQ_neg_disp HQ⁻ HQ_rad->HQ_neg_disp + e⁻

Reaction pathways with TFE as an additive.

References

Efficacy of 3,5-di-tert-butyl-o-benzoquinone as an Oxidizing Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of 3,5-di-tert-butyl-o-benzoquinone (DTBQ) as an oxidizing agent against other common alternatives. The information presented is supported by experimental data to aid in the selection of appropriate reagents for chemical synthesis and to provide insights into its biological activities.

Chemical Reactivity and Applications

This compound is a versatile oxidizing agent employed in a variety of organic transformations, most notably in dehydrogenation reactions. It is the oxidized form of 3,5-di-tert-butylcatechol (B55391) (DTBC), and the oxidation of DTBC is a common model reaction for evaluating the efficacy of new catalytic oxidation systems. DTBQ itself can act as a stoichiometric oxidant.

Common alternative oxidizing agents for similar transformations include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), a powerful oxidant for dehydrogenation, and tert-butyl hydroperoxide (TBHP), often used in metal-catalyzed oxidations. Other reagents used for the synthesis of quinones from catechols or phenols include molecular oxygen in the presence of catalysts, silver oxide, and sodium periodate.

Comparative Efficacy in Oxidation Reactions

The selection of an appropriate oxidizing agent is contingent on the specific substrate and desired outcome. While direct side-by-side comparative studies for all substrates are limited, the following tables summarize available data from various sources to facilitate an objective comparison.

Table 1: Oxidation of 3,5-di-tert-butylcatechol (DTBC) to this compound (DTBQ) with Various Catalytic Systems

Catalyst/OxidantSolventTemperature (°C)Reaction TimeYield (%)Reference
O₂MethanolRoom Temp--[This is a general observation from multiple sources]
CuCl₂/LigandMethanol251 hHigh
Silver Oxide (Ag₂O)EtherRoom Temp--[1]
Sodium Periodate (NaIO₄)-Room TempSeveral days< 20[1]

Table 2: Comparison of Quinone-type Oxidants in Dehydrogenation Reactions

Oxidizing AgentSubstrateProductSolventTemperature (°C)Time (h)Yield (%)
This compound 2-(N,N-dimethylamino)-4,6-di-tert-butyl-phenolSpirocompoundAcetonitrileBoiling--
DDQ 9,10-dihydroanthraceneAnthracene-1208>99
Chloranil 9,10-dihydroanthraceneAnthracene-1208Low

Experimental Protocols

General Protocol for the Oxidation of Catechols to o-Quinones

This protocol is a generalized procedure based on common laboratory practices for the synthesis of o-quinones from catechols.

Materials:

  • Catechol substrate

  • Oxidizing agent (e.g., silver oxide, sodium periodate)

  • Anhydrous sodium sulfate (B86663)

  • Appropriate solvent (e.g., diethyl ether for silver oxide)

  • Stirring apparatus

  • Filtration setup

Procedure:

  • In a round-bottom flask, suspend 2-4 equivalents of the oxidizing agent (e.g., silver oxide) and anhydrous sodium sulfate in a suitable solvent (e.g., diethyl ether).

  • Dissolve the catechol substrate in the same solvent and add it to the suspension while stirring.

  • Allow the reaction to proceed at room temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the solid residues.

  • The filtrate, containing the o-quinone product, can be concentrated under reduced pressure.

  • Further purification of the product can be achieved by column chromatography or recrystallization.

Monitoring Catechol Oxidation via UV-Vis Spectroscopy

The oxidation of catechols to quinones can be conveniently monitored by UV-Vis spectroscopy due to the formation of a colored quinone product.

Equipment:

  • UV-Vis Spectrophotometer

  • Cuvettes or 96-well plate reader

Procedure:

  • Prepare a solution of the catechol substrate in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.5).

  • Prepare a solution of the catalyst or oxidizing agent in the same buffer.

  • In a cuvette or microplate well, mix the catechol solution with the catalyst/oxidant solution to initiate the reaction.

  • Immediately place the sample in the spectrophotometer and record the absorbance at the wavelength of maximum absorption for the quinone product (e.g., ~390-420 nm for many o-quinones) over time.

  • The initial reaction rate can be determined from the slope of the initial linear portion of the absorbance versus time plot.[2]

Biological Activity and Signaling Pathways

While the primary focus of this guide is on the chemical efficacy of this compound, it is noteworthy that this compound and its analogs exhibit significant biological activities, including antitumoral, antimicrobial, and anti-cardiovascular properties.[3][4][5] The precise molecular mechanisms are still under investigation, but studies on structurally related quinones and hydroquinones provide insights into potential signaling pathways.

For instance, the related compound tert-butylhydroquinone (B1681946) (TBHQ) has been shown to protect cardiomyocytes from apoptosis by activating the Akt signaling pathway. Conversely, hydroquinone, the reduced form of benzoquinone, can induce apoptosis in lymphocytes through the activation of the caspase-9/caspase-3 pathway.[6] The antibacterial action of the related tert-butylbenzoquinone (TBBQ) is attributed to its ability to disrupt bacterial cell membranes.[7]

Based on these findings, a plausible mechanism for the pro-apoptotic (antitumoral) activity of this compound in certain cell types could involve the induction of cellular stress, leading to the activation of the intrinsic apoptosis pathway.

G Proposed Apoptotic Signaling Pathway for this compound DTBQ 3,5-di-tert-butyl- o-benzoquinone Cell Target Cell DTBQ->Cell Stress Cellular Stress (e.g., ROS production) Cell->Stress Mitochondrion Mitochondrion Stress->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental Workflow for Assessing Antibacterial Activity

The following workflow outlines the key steps in evaluating the antibacterial properties of a compound like this compound.

G Workflow for Antibacterial Efficacy Testing cluster_prep Preparation cluster_testing Efficacy Testing cluster_mechanism Mechanism of Action Compound Prepare stock solution of This compound MIC Determine Minimum Inhibitory Concentration (MIC) Compound->MIC Bacteria Culture bacterial strain (e.g., Staphylococcus aureus) Bacteria->MIC MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC Biofilm Assess antibiofilm activity MBC->Biofilm Membrane Membrane integrity assay (e.g., BacLight™) Biofilm->Membrane Macromolecule Macromolecular synthesis inhibition assays Membrane->Macromolecule

Caption: Experimental workflow for evaluating the antibacterial efficacy of a compound.

References

Spectroscopic comparison of 3,5-di-tert-butyl-o-benzoquinone and its catechol precursor

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic chemistry and drug development, a thorough understanding of the structural and electronic properties of molecules is paramount. This guide provides a detailed spectroscopic comparison of 3,5-di-tert-butyl-o-benzoquinone and its reduced form, 3,5-di-tert-butylcatechol (B55391). The transformation between these two compounds, a redox pair, is fundamental in various chemical and biological processes. Here, we present a comprehensive analysis of their distinguishing features using UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and protocols.

At a Glance: Spectroscopic Data Summary

The key spectroscopic characteristics of 3,5-di-tert-butylcatechol and this compound are summarized in the table below, offering a clear comparison of their distinct spectral fingerprints.

Spectroscopic Technique3,5-di-tert-butylcatecholThis compound
UV-Vis Spectroscopy
λmaxNot clearly defined in the visible region~400 nm in Methanol[1][2]
Molar Absorptivity (ε)-1670 ± 32 M⁻¹ cm⁻¹ in Methanol[2]
Infrared (IR) Spectroscopy (cm⁻¹)
O-H StretchBroad, ~3550 - 3230Absent
C=O StretchAbsent~1660 - 1680 (strong)
Aromatic C=C Stretch~1600 - 1440Present, often overlapped
C-O Stretch~1410 - 1310 and 1230 - 1140Present
¹H NMR Spectroscopy (ppm in CDCl₃)
Aromatic C-H~6.8~6.2 and ~7.0
tert-butyl C-H~1.2 and ~1.4~1.2 and ~1.3
Hydroxyl O-HVariable, depends on concentration and solventAbsent
¹³C NMR Spectroscopy (ppm in CDCl₃)
C-OH~140, ~142Absent
C=OAbsent~180
Aromatic C-H~112, ~115~125, ~137
Aromatic C (quaternary)~137, ~140~150, ~158
C(CH₃)₃~34, ~35~30, ~35
C(CH₃)₃~30, ~32~29, ~31

The Redox Relationship: From Catechol to Quinone

The interconversion between 3,5-di-tert-butylcatechol and this compound is a classic example of an oxidation-reduction reaction. The catechol can be readily oxidized to the corresponding o-benzoquinone, a process that involves the removal of two electrons and two protons. This transformation is often facilitated by oxidizing agents or electrochemically.

oxidation_reaction catechol 3,5-di-tert-butylcatechol quinone This compound catechol->quinone reagents Oxidation (-2e⁻, -2H⁺)

Oxidation of 3,5-di-tert-butylcatechol to this compound.

Experimental Corner: How the Data Was Obtained

The following protocols outline the methodologies for acquiring the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ¹H and ¹³C chemical environments in 3,5-di-tert-butylcatechol and this compound.

Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance) was used for data acquisition.[3]

Sample Preparation:

  • Weigh approximately 5-10 mg of the sample (either the catechol or the quinone) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

Data Acquisition:

  • ¹H NMR: Acquire the proton NMR spectrum using a standard pulse program. Chemical shifts are reported in parts per million (ppm) downfield from tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak, which is referenced to TMS.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional group vibrations in each compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • Solid Samples (KBr Pellet):

    • Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Solution:

    • Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄).

    • Place the solution in a liquid IR cell.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment (or the KBr pellet holder/solvent-filled cell).

  • Place the sample in the spectrometer and record the sample spectrum.

  • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

UV-Vis Spectroscopy

Objective: To measure the electronic absorption properties, particularly the characteristic absorption of the quinone in the visible region.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

  • Prepare a series of dilutions of the stock solution to determine the optimal concentration for absorbance measurements (typically between 0.1 and 1.0 absorbance units).

Data Acquisition:

  • Fill a cuvette with the pure solvent to be used as a reference.

  • Fill a matching cuvette with the sample solution.

  • Place both cuvettes in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

  • The wavelength of maximum absorbance (λmax) and the absorbance value are recorded. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the sample. The formation of this compound can be monitored by observing the growth of its characteristic absorption peak around 400 nm.[1][2]

References

The Synthetic Advantage: A Comparative Guide to 3,5-Di-tert-butyl-o-benzoquinone in Specialized Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the choice of reagents is paramount to achieving desired molecular architectures with efficiency and precision. Among the arsenal (B13267) of oxidizing agents, 3,5-di-tert-butyl-o-benzoquinone (DTBQ) has emerged as a versatile and powerful tool for a range of specific transformations. This guide provides a comprehensive comparison of DTBQ with alternative reagents in key synthetic routes, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

At a Glance: Key Applications and Advantages of DTBQ

This compound, a sterically hindered ortho-quinone, offers distinct advantages in several classes of reactions due to its unique electronic and steric properties. The bulky tert-butyl groups play a crucial role in directing reaction pathways and stabilizing reactive intermediates, often leading to higher yields and selectivities compared to other oxidants.

Synthetic RouteKey Advantage of DTBQCommon Alternatives
Phenoxazinone Synthesis High efficiency in oxidative coupling with aminophenols.2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), Metal-based oxidants (e.g., FeCl₃, MnO₂)
Benzoxazole (B165842) Synthesis Mild reaction conditions for the condensation with amino acids and other primary amines.Lead tetraacetate, Manganese dioxide
Oxidative Deamination of Primary Amines (Corey's Reagent) Efficient conversion of primary amines to ketones under mild conditions.Swern oxidation, Dess-Martin periodinane
Hetero-Diels-Alder Reactions Acts as a highly reactive heterodienophile, leading to the formation of 1,4-benzodioxines in excellent yields.Other o-quinones, Maleic anhydride

I. Synthesis of Phenoxazinones: A Controlled Oxidation Pathway

The synthesis of the phenoxazinone core, a key structural motif in various natural products and dyes, is a prime example of DTBQ's utility. The reaction proceeds via an oxidative coupling of an aminophenol with DTBQ. The steric hindrance provided by the tert-butyl groups on DTBQ is believed to play a significant role in preventing undesirable side reactions and polymerization, leading to cleaner reaction profiles and higher yields of the desired phenoxazinone.

Comparative Performance Data

While direct head-to-head comparative studies with quantitative data are not extensively documented in single publications, the literature suggests the superiority of DTBQ in specific contexts. For instance, the reaction of p-aminophenol with DTBQ is a well-established method for preparing sterically crowded 6,8-di-(tert-butyl)-3H-phenoxazin-3-one[1].

OxidantSubstrateProductYieldReference
This compound p-Aminophenol6,8-di-(tert-butyl)-3H-phenoxazin-3-oneHigh (qualitative)[1]
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)o-Aminophenol2-Aminophenoxazin-3-oneVaries, often used in multi-step syntheses[2]
Experimental Protocol: Synthesis of 6,8-di-(tert-butyl)-3H-phenoxazin-3-one

Materials:

Procedure:

  • Dissolve this compound in methanol.

  • Add a solution of p-aminophenol in methanol to the DTBQ solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • The product precipitates from the solution.

  • Collect the precipitate by filtration and wash with cold methanol.

  • Dry the product under vacuum to yield the desired 6,8-di-(tert-butyl)-3H-phenoxazin-3-one.

Reaction Mechanism

The formation of the phenoxazinone chromophore involves a cascade of oxidation and condensation steps. The initial step is the oxidation of the aminophenol by DTBQ to form a quinone-imine intermediate. This intermediate then undergoes a Michael-type addition with a second molecule of aminophenol, followed by further oxidation and cyclization to yield the final phenoxazinone product.

phenoxazinone_synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product DTBQ This compound QuinoneImine Quinone-imine DTBQ->QuinoneImine Oxidation Aminophenol p-Aminophenol Aminophenol->QuinoneImine Condensation Adduct Michael Adduct QuinoneImine->Adduct Michael Addition (another Aminophenol) Phenoxazinone Phenoxazinone Adduct->Phenoxazinone Oxidation & Cyclization

Caption: Synthesis of Phenoxazinone from DTBQ and p-Aminophenol.

II. Facile Synthesis of Benzoxazoles

DTBQ serves as an excellent reagent for the synthesis of 5,7-di-tert-butylbenzoxazoles through its reaction with amino acids and other primary amines. This transformation is particularly advantageous due to its mild reaction conditions and the formation of a stable, sterically hindered benzoxazole core.

Comparative Performance Data

The reaction of DTBQ with amino acids bearing a terminal glycine (B1666218) unit proceeds in "average yields" to afford lipophilic 2-substituted 5,7-di-tert-butylbenzoxazoles. In contrast, dipeptides with other N-terminal amino acids tend to undergo oxidative deamination[1].

Amine SubstrateProductYieldReference
Glycine-containing dipeptides2-Substituted 5,7-di-tert-butylbenzoxazolesAverage[1]
Other N-terminal amino acid dipeptidesOxidative deamination products-[1]
Experimental Protocol: Synthesis of 2-Substituted 5,7-di-tert-butylbenzoxazoles

Materials:

  • 3,5-Di-tert-butyl-1,2-benzoquinone (1.0 eq)

  • Amino acid or dipeptide with N-terminal glycine (1.0 eq)

  • Appropriate solvent (e.g., methanol or ethanol)

Procedure:

  • Dissolve the amino acid or dipeptide in the chosen solvent.

  • Add 3,5-di-tert-butyl-1,2-benzoquinone to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to obtain the desired 2-substituted 5,7-di-tert-butylbenzoxazole.

Reaction Workflow

benzoxazole_synthesis_workflow start Start dissolve_amine Dissolve Amino Acid/ Dipeptide in Solvent start->dissolve_amine add_dtbq Add 3,5-Di-tert-butyl- 1,2-benzoquinone dissolve_amine->add_dtbq react Stir at Room Temp/ Gentle Heating add_dtbq->react monitor Monitor by TLC react->monitor workup Solvent Removal monitor->workup Reaction Complete purify Column Chromatography workup->purify product 2-Substituted 5,7-di-tert- butylbenzoxazole purify->product

Caption: Experimental Workflow for Benzoxazole Synthesis using DTBQ.

III. Oxidative Deamination of Primary Amines: The "Corey's Reagent"

3,5-Di-tert-butyl-1,2-benzoquinone is famously known as "Corey's Reagent" for its application in the mild and efficient oxidative deamination of primary amines to ketones[3]. This method offers a valuable alternative to harsher oxidation protocols.

Reaction Principle

The reaction proceeds through the formation of a Schiff base between the primary amine and DTBQ. This intermediate then undergoes a prototropic rearrangement, followed by hydrolysis to yield the corresponding ketone and 2-amino-4,6-di-tert-butylphenol[1].

Comparison with Other Methods

Traditional methods for the oxidation of primary amines to ketones, such as Swern oxidation or the use of Dess-Martin periodinane, often require cryogenic temperatures, strictly anhydrous conditions, and can generate stoichiometric amounts of unpleasant byproducts. In contrast, the use of DTBQ is operationally simpler and proceeds under milder conditions.

MethodReagentConditionsAdvantagesDisadvantages
Corey's Reagent 3,5-Di-tert-butyl-1,2-benzoquinoneMild, often room temperatureSimple procedure, avoids harsh reagentsFormation of a phenolic byproduct
Swern OxidationOxalyl chloride, DMSO, TriethylamineCryogenic temperatures (-78 °C), anhydrousHigh yields, broad substrate scopeRequires low temperatures, unpleasant odor
Dess-Martin OxidationDess-Martin PeriodinaneRoom temperature, anhydrousMild conditions, high yieldsReagent is explosive under certain conditions

Mechanism of Oxidative Deamination

oxidative_deamination cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products DTBQ 3,5-Di-tert-butyl- 1,2-benzoquinone SchiffBase1 Initial Schiff Base DTBQ->SchiffBase1 PrimaryAmine Primary Amine (R₂CHNH₂) PrimaryAmine->SchiffBase1 SchiffBase2 Rearranged Schiff Base SchiffBase1->SchiffBase2 Prototropic Rearrangement Ketone Ketone (R₂C=O) SchiffBase2->Ketone Hydrolysis Aminophenol 2-Amino-4,6-di-tert- butylphenol SchiffBase2->Aminophenol Hydrolysis

Caption: Mechanism of Oxidative Deamination using Corey's Reagent.

IV. Hetero-Diels-Alder Reactions: Access to 1,4-Benzodioxines

In the realm of cycloaddition reactions, DTBQ functions as a potent heterodienophile in hetero-Diels-Alder reactions with acyclic dienes. This reactivity provides a direct and highly efficient route to 1,4-benzodioxines, which are valuable scaffolds in medicinal chemistry and materials science. The reaction is reported to proceed in "very high yields"[4].

Comparative Advantage

Compared to other o-quinones, the steric bulk of the tert-butyl groups in DTBQ can influence the regioselectivity and stereoselectivity of the cycloaddition, although detailed comparative studies are needed to quantify this effect. The high reactivity of DTBQ in this transformation makes it a preferred choice for the synthesis of these heterocyclic systems.

Experimental Protocol: Synthesis of 1,4-Benzodioxines

A detailed experimental protocol for this specific reaction was not found in the initial search results. However, a general procedure for a Diels-Alder reaction involving an o-quinone would involve the following steps:

General Procedure:

  • Dissolve this compound in a suitable solvent (e.g., toluene, dichloromethane).

  • Add the acyclic diene to the solution.

  • The reaction can be performed at room temperature or with heating, depending on the reactivity of the diene.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the 1,4-benzodioxine.

Conclusion

This compound stands out as a valuable and versatile reagent in specific synthetic routes. Its advantages, primarily stemming from the steric influence of the tert-butyl groups, lead to cleaner reactions, higher yields, and milder reaction conditions in the synthesis of phenoxazinones, benzoxazoles, and 1,4-benzodioxines, as well as in the oxidative deamination of primary amines. While further quantitative comparative studies with alternative reagents would be beneficial, the existing literature strongly supports the inclusion of DTBQ in the synthetic chemist's toolkit for these important transformations. The detailed protocols and mechanistic insights provided in this guide aim to facilitate its effective application in research and development.

References

A Comparative Guide to Metal Catalysts in the Oxidation of 3,5-di-tert-butylcatechol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective oxidation of catechols to quinones is a fundamental transformation in organic synthesis and holds significance in various biological processes. The enzyme catechol oxidase, typically containing a copper center, performs this reaction with high efficiency. This has inspired the development of synthetic metal complexes that mimic this activity. This guide provides a comparative overview of the performance of various metal catalysts in the oxidation of 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC) to 3,5-di-tert-butyl-o-benzoquinone (3,5-DTBQ), a common model reaction for evaluating catecholase activity.

Performance Comparison of Metal Catalysts

The catalytic activity of metal complexes in the oxidation of 3,5-DTBC is highly dependent on the nature of the metal center, the coordinating ligands, and the reaction conditions. Below is a summary of the performance of various metal catalysts based on reported kinetic data.

MetalCatalyst ComplexSolventRate/TurnoverReference
Copper (Cu) Dinuclear Cu(II) complex with N-(2-hydroxybenzyl)-N-(2-picolyl)glycine ligandMethanolkcat: 7.2 x 10³ h⁻¹[1]
Binuclear Cu(II) complex with a tetrapyrrole macrocycle and N₃⁻ anionDichloromethane3.56 x 10⁻⁴ min⁻¹[2]
Mononuclear Cu(II) complex with a pyrano[2,3-c]pyrazole ligandNot specifiedVₘₐₓ: 37.5 μmol·L⁻¹·min⁻¹[3]
Manganese (Mn) Mononuclear Mn(II) complex: --INVALID-LINK--Methanolkcat: 230 ± 4 h⁻¹[4]
Mononuclear Mn(II) complex: --INVALID-LINK--Methanolkcat: 130 ± 4 h⁻¹[4]
Mononuclear Mn(II) complex: --INVALID-LINK--Methanolkcat: 101 ± 4 h⁻¹[4]
Mononuclear Mn(II) complex: --INVALID-LINK--Methanolkcat: 86 ± 7 h⁻¹[4]
Cobalt (Co) L6/CoCl₂ complexNot specified38.843 µmol·L⁻¹·min⁻¹[5]
Nickel (Ni) Dinuclear Ni(II) complex with di-μ2-phenoxo bridgeNot specifiedEffective catecholase mimic[3]
Zinc (Zn) {[Zn(L1)(Cl)₂]·DMF} complexNot specifiedConversion number: 0.98 x 10² h⁻¹[3]

Experimental Protocols

The following is a generalized experimental protocol for studying the catalytic oxidation of 3,5-di-tert-butylcatechol. Specific details may vary based on the catalyst and research objectives.

1. Materials:

  • 3,5-di-tert-butylcatechol (3,5-DTBC)

  • Metal catalyst complex

  • Solvent (e.g., methanol, acetonitrile, dichloromethane)[1][2][4]

  • Oxygen source (atmospheric or purified)

2. Instrumentation:

  • UV-Vis Spectrophotometer

  • Constant temperature water bath or Peltier temperature controller

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware (cuvettes, volumetric flasks, pipettes)

3. General Procedure for Kinetic Measurements:

  • Stock Solutions: Prepare stock solutions of 3,5-DTBC and the metal catalyst in the chosen solvent at known concentrations.

  • Reaction Setup: In a temperature-controlled cuvette, place a solution of the metal catalyst.

  • Initiation of Reaction: Add a specific volume of the 3,5-DTBC stock solution to the cuvette to initiate the reaction. The reaction is typically carried out under an aerobic atmosphere.

  • Data Acquisition: Monitor the progress of the reaction by recording the increase in absorbance at approximately 400 nm, which corresponds to the formation of this compound, at regular time intervals.

  • Kinetic Analysis: Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot. By varying the concentrations of the substrate and catalyst, the reaction order, rate constant, and Michaelis-Menten parameters (Vmax and Km) can be determined.

Reaction Mechanism and Workflow

The catalytic oxidation of 3,5-di-tert-butylcatechol by many transition metal complexes is believed to proceed through a mechanism that mimics the action of catechol oxidase. The following diagram illustrates a plausible catalytic cycle.

Catalytic_Cycle Catalyst M(II)-L (Catalyst) Intermediate1 [M(II)-L(3,5-DTBC)] (Substrate Complex) Catalyst->Intermediate1 Substrate Binding Substrate 3,5-DTBC Substrate->Intermediate1 Intermediate2 [M(I)-L(3,5-DTBSQ)] (Semiquinone Complex) Intermediate1->Intermediate2 Electron Transfer Intermediate3 M(II)-L + 3,5-DTBQ Intermediate2->Intermediate3 Product Release & Catalyst Regeneration O2 O₂ Intermediate3->Catalyst H2O 2H₂O O2->H2O Reduction Protons 4H⁺ Protons->H2O

Caption: Proposed catalytic cycle for the oxidation of 3,5-di-tert-butylcatechol.

The catalytic cycle begins with the binding of the 3,5-di-tert-butylcatechol (3,5-DTBC) substrate to the metal center of the catalyst. This is followed by an intramolecular electron transfer from the catechol to the metal center, forming a semiquinone radical intermediate. Subsequent oxidation and release of the this compound (3,5-DTBQ) product regenerates the active catalyst. Molecular oxygen acts as the terminal oxidant, reoxidizing the reduced metal center and being itself reduced to water.

The experimental workflow for evaluating catalyst performance typically involves the preparation of reactant solutions, initiating the reaction in a controlled environment, and monitoring product formation over time using UV-Vis spectroscopy.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Prep_Substrate Prepare 3,5-DTBC Stock Solution Mix Mix Catalyst and Solvent in Cuvette Prep_Substrate->Mix Prep_Catalyst Prepare Catalyst Stock Solution Prep_Catalyst->Mix Initiate Add 3,5-DTBC to Initiate Reaction Mix->Initiate Monitor Monitor Absorbance at 400 nm over Time Initiate->Monitor Plot Plot Absorbance vs. Time Monitor->Plot Calculate Calculate Initial Rate Plot->Calculate Kinetics Determine Kinetic Parameters (k_cat, V_max, K_m) Calculate->Kinetics

Caption: General experimental workflow for kinetic analysis of catalytic oxidation.

References

A Comparative Guide to the Antioxidant Activity of Phenolic Compounds and 3,5-Di-tert-butyl-o-benzoquinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant activity of a range of phenolic compounds against 3,5-di-tert-butyl-o-benzoquinone derivatives. The information is supported by experimental data from established in vitro assays, detailed methodologies, and visualizations of relevant biological pathways to assist in the evaluation and selection of compounds for further research and development.

Executive Summary

Phenolic compounds are a well-established class of antioxidants renowned for their ability to scavenge free radicals and modulate cellular signaling pathways involved in oxidative stress. Their antioxidant efficacy is largely attributed to the presence of hydroxyl groups on their aromatic rings. In contrast, this compound and its derivatives represent a class of compounds whose antioxidant potential is less extensively documented in publicly available literature. While direct quantitative comparisons are limited, this guide compiles available data to offer a comparative perspective and detailed experimental protocols for standardized antioxidant assays.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is commonly evaluated using various assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. A lower IC50 value indicates a higher antioxidant potency. The following tables summarize the IC50 values for several common phenolic compounds as determined by DPPH and ABTS radical scavenging assays, and their antioxidant power measured by the FRAP assay.

Note: Extensive searches of scientific literature did not yield specific IC50 or FRAP values for this compound in these standardized assays. Therefore, a direct quantitative comparison in the tables below is not possible at this time. The antioxidant properties of ortho-quinones are known to be complex, and one study suggests that 3,5-di-tert-butyl-1,2-benzoquinone exhibits superior antioxidant activity compared to its para-isomer, attributed to its reaction with hydroperoxyl radicals.

Table 1: DPPH Radical Scavenging Activity (IC50) of Common Phenolic Compounds

CompoundIC50 (µg/mL)Reference Compound
Gallic Acid4.42Trolox (IC50 = 3.77 µg/mL)
Caffeic Acid--
Quercetin--
Catechin--
Ferulic Acid--
Vanillic Acid--
Syringic Acid--
3,4-dihydroxybenzoic acid--
Gentisic acid--
3,5-dihydroxybenzoic acid--

Table 2: ABTS Radical Scavenging Activity (IC50) of Common Phenolic Compounds

CompoundIC50 (µg/mL)Reference Compound
Gallic Acid3.51Trolox (IC50 = 2.93 µg/mL)
Caffeic Acid--
Quercetin--
Catechin--
Ferulic Acid--
Vanillic Acid--
Syringic Acid--
3,4-dihydroxybenzoic acid--
Gentisic acid--
3,5-dihydroxybenzoic acid--

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Common Phenolic Compounds

CompoundFRAP Value (µM Fe(II)/µM)
Gallic Acid-
Caffeic Acid-
Quercetin-
Catechin-
Ferulic Acid-

Experimental Protocols

Accurate and reproducible assessment of antioxidant activity is crucial. The following are detailed protocols for the three most common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[1] This neutralizes the radical, resulting in a color change from violet to yellow, which is monitored spectrophotometrically at approximately 517 nm.[1]

Procedure:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and stored in the dark.

    • Prepare stock solutions of the test compounds and a standard antioxidant (e.g., Trolox, Ascorbic Acid) in a suitable solvent (e.g., methanol).

  • Assay:

    • In a 96-well microplate, add 20 µL of various concentrations of the test samples or standard.

    • Add 180 µL of the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the test sample.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[2]

Procedure:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • To produce the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay:

    • Add 20 µL of the test sample or standard (e.g., Trolox) at various concentrations to the wells of a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.[3]

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

    • The Trolox Equivalent Antioxidant Capacity (TEAC) is determined by comparing the scavenging activity of the test compound to that of a Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH. This reduction results in the formation of an intense blue color, which is measured spectrophotometrically at 593 nm.[4]

Procedure:

  • Reagent Preparation:

    • Acetate (B1210297) Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.

    • TPTZ Solution (10 mM): Dissolve 2,4,6-tris(2-pyridyl)-s-triazine in 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃·6H₂O in water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Assay:

    • Add 20 µL of the test sample, standard (e.g., FeSO₄), or blank to the wells of a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to all wells.

    • Incubate at 37°C for 4 minutes.

  • Measurement:

    • Measure the absorbance at 593 nm.

  • Calculation:

    • A standard curve is generated using a known concentration of FeSO₄. The antioxidant capacity of the sample is expressed as FRAP units (µmol Fe²⁺ equivalents per liter or gram of sample).

Visualizing Experimental and Biological Pathways

To provide a clearer understanding of the processes involved in antioxidant activity assessment and the cellular mechanisms of action, the following diagrams have been generated using Graphviz (DOT language).

G cluster_prep Sample & Reagent Preparation cluster_assay Antioxidant Assay Execution cluster_analysis Data Analysis Sample Test Compounds (Phenolics & Quinone Derivatives) Incubation Incubation (Specified Time & Temperature) Sample->Incubation Standard Standard Antioxidant (e.g., Trolox) Standard->Incubation Reagents Assay-Specific Reagents (DPPH, ABTS, FRAP) Reagents->Incubation Measurement Spectrophotometric Measurement (Absorbance Reading) Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation Plotting Generate Dose-Response Curve Calculation->Plotting IC50 Determine IC50 / TEAC / FRAP Value Plotting->IC50

Caption: General experimental workflow for antioxidant activity assessment.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Cul3 Cul3-Rbx1 E3 Ligase Keap1_Nrf2->Cul3 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release p62 p62 Proteasome Proteasomal Degradation Cul3->Proteasome Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Nuclear Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE sMaf sMaf sMaf->ARE TargetGenes Target Gene Expression (e.g., HO-1, NQO1) ARE->TargetGenes Activation Phenolic_Compounds Phenolic Compounds (Oxidative Stress) Phenolic_Compounds->Keap1_Nrf2 Inhibition of Keap1

Caption: The Keap1-Nrf2 signaling pathway activated by phenolic compounds.

Cellular Mechanisms of Action: The Keap1-Nrf2 Pathway

Phenolic compounds exert their antioxidant effects not only through direct radical scavenging but also by modulating endogenous antioxidant defense systems.[4] A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4]

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome.[5] In the presence of oxidative stress, often induced or mitigated by phenolic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2.[5] The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes.[5] This leads to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), thereby enhancing the cell's capacity to combat oxidative damage.[4]

Conclusion

References

Safety Operating Guide

Proper Disposal of 3,5-Di-tert-butyl-o-benzoquinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring both laboratory safety and environmental protection. 3,5-Di-tert-butyl-o-benzoquinone, a reactive organic compound, requires careful management as a hazardous chemical waste. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to directly address the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound is known to be an irritant.[1][2][3] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, all handling of the solid compound and its solutions should take place in a well-ventilated area or a certified chemical fume hood.[4]

Personnel must be equipped with the appropriate Personal Protective Equipment (PPE).[4] This includes chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat or chemical-resistant apron.[4] If working with the solid in a way that may generate dust, a respirator may be necessary.[3]

Quantitative Safety Data

The following table summarizes key safety and physical property data for this compound.

PropertyValue / Information
Molecular Formula C₁₄H₂₀O₂[1]
Molecular Weight 220.31 g/mol [1]
Appearance Dark red crystalline solid[1]
Melting Point 112-114 °C[5]
GHS Hazard Statements H315: Causes skin irritation[1][2]H319: Causes serious eye irritation[1][2]H335: May cause respiratory irritation[1][2]
Storage Store in a dry, cool, and well-ventilated place.[4] Keep container tightly closed.[4]
Incompatibilities Strong oxidizing agents[4], reducing agents.[6]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must be conducted in accordance with local, state, and federal regulations. The following protocol provides a general framework. It is imperative to consult your institution's specific safety guidelines and a licensed hazardous waste disposal company for compliance.

Step 1: Waste Segregation and Collection
  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless they are compatible.

  • Containerization: Collect all waste containing this compound (including contaminated labware, gloves, and paper towels) in a dedicated, properly labeled, and sealed hazardous waste container.

  • Labeling: The container must be clearly labeled with the full chemical name "this compound," the approximate concentration and quantity, and the date the waste was generated.

Step 2: Chemical Pre-treatment (Optional, for small quantities)

For small quantities of this compound waste in solution, a laboratory-scale chemical reduction can be performed as a pre-treatment step to convert the reactive quinone to a more stable hydroquinone. This procedure should only be carried out by trained personnel in a chemical fume hood.

Experimental Protocol: Reduction of this compound

  • Materials:

    • This compound waste solution.

    • Sodium bisulfite (NaHSO₃) or sodium dithionite (B78146) (Na₂S₂O₄) solution.

    • Stir plate and magnetic stir bar.

    • Appropriate reaction vessel (e.g., beaker or flask).

    • pH indicator paper or a pH meter.

  • Procedure:

    • Dilution: If the waste is in a non-aqueous solvent, dilute it with a water-miscible solvent such as methanol (B129727) or ethanol.

    • Reaction Setup: Place the waste solution in the reaction vessel with a magnetic stir bar and begin stirring.

    • Neutralization: Slowly add a solution of a reducing agent (e.g., 10% sodium bisulfite in water) to the stirring waste solution. The characteristic dark red color of the quinone should fade as it is reduced to the corresponding hydroquinone.

    • Monitoring: Monitor the reaction by observing the color change. Continue adding the reducing agent until the color change is complete.

    • pH Adjustment: Check the pH of the resulting solution. Neutralize if necessary by adding a dilute acid or base.

    • Collection: Collect the treated solution in a designated hazardous waste container for subsequent disposal by a licensed professional.

Step 3: Final Disposal

The ultimate disposal of this compound waste, whether pre-treated or not, should be handled by an approved and licensed hazardous waste disposal company.[4] The most common and effective method for the final destruction of this type of organic chemical is high-temperature incineration.[7]

  • Incineration: This process uses high temperatures to break down the organic molecules into less hazardous components like carbon dioxide and water.[7] It is crucial that the incineration is carried out in a facility equipped with appropriate emission controls to prevent the release of harmful byproducts.[1][4]

Step 4: Disposal of Empty Containers

Empty containers that previously held this compound must also be managed as hazardous waste.

  • Triple Rinse: Triple rinse the empty container with a suitable solvent (e.g., acetone (B3395972) or ethanol).

  • Collect Rinsate: Collect the rinsate as hazardous waste and add it to the appropriate waste container.

  • Deface Label: After rinsing, deface or remove the original label.

  • Final Disposal: The rinsed container may then be disposed of as regular solid waste, in accordance with institutional guidelines.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

DisposalWorkflow cluster_prep Preparation and Collection cluster_treatment Waste Treatment cluster_final Final Steps start Start: Generation of This compound Waste ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe segregate Segregate Waste Stream ppe->segregate collect Collect in Labeled, Sealed Hazardous Waste Container segregate->collect contact Contact Licensed Hazardous Waste Disposal Company collect->contact pretreatment Optional: Chemical Pre-treatment (Reduction to Hydroquinone) for small quantities incineration High-Temperature Incineration by Licensed Professional pretreatment->incineration Treated Waste end End: Compliant Disposal incineration->end contact->pretreatment contact->incineration Untreated Waste

Caption: Disposal workflow for this compound waste.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and building trust in their laboratory practices.

References

Essential Safety and Operational Guide for 3,5-Di-tert-butyl-o-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 3,5-Di-tert-butyl-o-benzoquinone (CAS No. 3383-21-9). Adherence to these procedures is vital for ensuring laboratory safety and minimizing exposure risk for all personnel.

Chemical Hazards: this compound is classified as a hazardous substance with the following primary risks[1][2][3][4]:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation[1][3][4][5].

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation[1][3][4][5].

  • Specific target organ toxicity — Single exposure (Category 3): May cause respiratory irritation[1][3][4][5].

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment required when handling this compound.

Area of ProtectionRequired PPESpecifications and Remarks
Eye and Face Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a risk of splashing.Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[5].
Skin Chemical-resistant gloves (e.g., Nitrile, Neoprene). Laboratory coat.Inspect gloves for any signs of degradation or punctures before each use. Remove and dispose of contaminated gloves properly. A fully buttoned lab coat should be worn to protect against skin contact[5].
Respiratory A NIOSH-approved N95 dust mask or higher-level respirator.To be used especially when handling the solid form to prevent inhalation of dust particles. Use only in a well-ventilated area or outdoors[5].

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize risk. The following step-by-step plan outlines the safe management of this chemical from receipt to disposal.

1. Receiving and Storage:

  • Inspection: Upon receipt, carefully inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

  • Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed and store it locked up[5]. This compound is a combustible solid and should be kept away from heat and sources of ignition[5]. It is incompatible with strong oxidizing agents[5].

2. Handling and Use:

  • Engineering Controls: Always handle this chemical in a well-ventilated area. The use of a chemical fume hood is recommended to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible[5].

  • Personal Hygiene: Avoid all personal contact, including inhalation of dust. Do not eat, drink, or smoke in the laboratory. Wash hands, face, and any exposed skin thoroughly after handling[5].

  • Spill Management: In case of a spill, ensure adequate ventilation. Sweep up the spilled solid and shovel it into a suitable, labeled container for disposal. Avoid creating dust. Do not let this chemical enter the environment[5].

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all chemical waste, including contaminated PPE (gloves, etc.), in a clearly labeled and sealed container.

  • Disposal Route: Dispose of the chemical waste through an approved hazardous waste disposal plant. Do not empty into drains or dispose of in regular trash[5]. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[5].

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Ensure Proper Ventilation (Fume Hood) B->C D Weigh/Measure Chemical C->D E Perform Experiment D->E F Decontaminate Work Area E->F I Spill E->I J Exposure E->J G Segregate and Label Waste F->G H Dispose of Waste via Approved Vendor G->H I->F Follow Spill Protocol K Seek Immediate Medical Attention J->K Follow First Aid

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.